5-(trifluoromethyl)-2H-tetrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3N4/c3-2(4,5)1-6-8-9-7-1/h(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEPLOQMUWYHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951852 | |
| Record name | 5-(Trifluoromethyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2925-21-5, 1702-15-4 | |
| Record name | 5-(Trifluoromethyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Trifluoromethyltetrazole sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(trifluoromethyl)-2H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 5-(trifluoromethyl)-2H-tetrazole
An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound stands as a molecule of significant interest, bridging the fields of medicinal chemistry and materials science. Its unique structure, combining the bioisosteric properties of the tetrazole ring with the modulating effects of a trifluoromethyl group, imparts a distinct physicochemical profile. This guide provides a comprehensive analysis of its core properties, including acidity, lipophilicity, solubility, and thermal stability. By grounding theoretical principles in practical experimental methodologies, this document serves as an essential resource for professionals seeking to harness the potential of this versatile compound.
Molecular Structure and Tautomerism
This compound (CAS No: 1702-15-4) is a five-membered heterocyclic compound with the molecular formula C₂HF₃N₄ and a molecular weight of approximately 138.05 g/mol .[1] A critical feature of NH-unsubstituted tetrazoles is the existence of tautomers. The proton on the nitrogen can reside on different atoms, leading to an equilibrium between the 1H- and 2H- forms. While the 1H-tautomer is often favored in the solid phase for the parent tetrazole, the 2H-isomer can dominate in the gas phase.[2] The presence and ratio of these tautomers can significantly influence the molecule's hydrogen bonding capabilities, polarity, and interaction with biological targets.
The incorporation of the trifluoromethyl (-CF₃) group at the 5-position is a key structural feature. The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has profound effects on the electronic properties of the tetrazole ring, most notably its acidity.
Acidity (pKa)
The tetrazole ring is recognized as a bioisostere of the carboxylic acid group, a substitution often employed in drug design to enhance metabolic stability and improve lipophilicity.[3][4] The acidity of the N-H proton is therefore a paramount physicochemical parameter. Unsubstituted 1H-tetrazole has a pKa of approximately 4.9, comparable to that of simple carboxylic acids like propanoic acid.[2][5]
Experimental Determination of pKa
Potentiometric titration is a robust and widely adopted method for pKa determination.[7] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally.
-
Causality: The choice of potentiometric titration is based on its direct measurement of hydrogen ion activity (pH) as the acid is neutralized. The pKa corresponds to the pH at which the concentrations of the protonated (acid) and deprotonated (conjugate base) forms are equal, a point that is identifiable as the midpoint of the titration curve's buffer region.[7]
Workflow: pKa Determination via Potentiometric Titration
Caption: Workflow for determining pKa using potentiometric titration.
Lipophilicity (LogP and LogD)
Lipophilicity is a crucial determinant of a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP is the ratio of the concentration of the neutral (unionized) species of a compound in a non-polar solvent (typically octanol) to its concentration in an aqueous solvent (water).[8]
-
LogD is the partition ratio of all species (ionized and unionized) at a specific pH. For an acidic compound like this compound, LogD is pH-dependent.[9]
Given its low pKa, the molecule will be ionized at pH 7.4, which will significantly lower its LogD value compared to its LogP value. The tetrazolate anion is generally more hydrophilic than the protonated ring, but the lipophilic -CF₃ group will still contribute to membrane permeability.[5]
Experimental Determination of LogP
While the classic "shake-flask" method is considered a gold standard, it can be time-consuming.[8] High-Performance Liquid Chromatography (HPLC) offers a faster, high-throughput alternative that correlates chromatographic retention time with LogP values.[10][11]
-
Causality: The method relies on the principle that a compound's retention on a non-polar stationary phase (like C18) is proportional to its lipophilicity. The mobile phase consists of a polar solvent system. By calibrating the system with compounds of known LogP values, a linear relationship between retention time and LogP can be established, allowing for the determination of the LogP for an unknown compound. For an acidic compound, the mobile phase must be buffered to a low pH (e.g., pH < 2) to ensure the molecule is fully protonated and its neutral form is being measured.[10]
References
- 1. Cas 1702-15-4,this compound | lookchem [lookchem.com]
- 2. Tetrazole - Wikipedia [en.wikipedia.org]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 6. quora.com [quora.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 10. Estimation of alkane-water logP for neutral, acidic, and basic compounds using an alkylated polystyrene-divinylbenzene high-performance liquid chromatography column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectral Analysis of 5-(Trifluoromethyl)-2H-tetrazole
Introduction: The Significance of the Trifluoromethyl Tetrazole Moiety
For the modern researcher in drug development and materials science, the 5-(trifluoromethyl)-2H-tetrazole core represents a uniquely powerful building block. The tetrazole ring, a bioisostere for the carboxylic acid group, offers improved metabolic stability and lipophilicity, crucial for optimizing pharmacokinetic profiles. The addition of a trifluoromethyl (-CF₃) group—a prevalent substituent in medicinal chemistry—further enhances these properties. The strong electron-withdrawing nature of the -CF₃ group increases the acidity of the tetrazole N-H proton, modulates the electronic character of the heterocyclic ring, and can improve binding affinity and cell permeability.[1]
This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this pivotal molecule. We will move beyond simple data reporting to explore the causal relationships behind experimental choices and the structural information revealed by each analytical technique.
A Note on Tautomerism
A critical consideration for any 5-substituted tetrazole is the existence of annular tautomers: the 1H- and 2H-forms. The position of the proton on the tetrazole ring significantly influences the molecule's electronic distribution and, consequently, its spectral properties. While this guide focuses on the 2H-tetrazole, it is essential to recognize that in solution, a dynamic equilibrium may exist between the two forms, and the observed spectra often represent a weighted average or the most stable tautomer under the given analytical conditions.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic environment.
¹⁹F NMR Spectroscopy: A Definitive Signature
Given the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally sensitive and informative technique. Fluorine-19 has a nuclear spin of ½ and 100% natural abundance, resulting in sharp signals and a wide chemical shift range that minimizes peak overlap.[2]
Expert Insight: The ¹⁹F chemical shift is highly sensitive to the electronic environment. The strong deshielding effect of the tetrazole ring, coupled with the inherent chemical shift of the -CF₃ group, provides a distinct spectral window for this moiety, making it an excellent reporter group in complex molecular systems.[3]
Table 1: Representative ¹⁹F NMR Data for the 5-(Trifluoromethyl)tetrazolide Anion
| Solvent | Chemical Shift (δ) | Multiplicity |
| CD₃OD | -63.4 ppm | Singlet (s) |
Data sourced from Deng et al. (2025).[1]
Interpretation: The observation of a sharp singlet at approximately -63.4 ppm is characteristic of a tetrazole-bound -CF₃ group.[1] The absence of coupling indicates no adjacent fluorine or hydrogen atoms within the typical 2-4 bond coupling range, which is consistent with the proposed structure. The chemical shift, relative to standards like CFCl₃, falls within the expected region for trifluoromethyl groups attached to electron-withdrawing heterocyclic systems.[4]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR provides direct information about the two carbon atoms in the molecule: the tetrazole ring carbon (C5) and the trifluoromethyl carbon.
Table 2: Representative ¹³C NMR Data for the 5-(Trifluoromethyl)tetrazolide Anion
| Assignment | Solvent | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| C5 (Tetrazole) | CD₃OD | 155.5 ppm | Quartet (q) | J(C,F) = 36.4 Hz |
| -CF₃ | CD₃OD | 122.7 ppm | Quartet (q) | J(C,F) = 267.8 Hz |
Data sourced from Deng et al. (2025).[1]
Interpretation:
-
Tetrazole Carbon (C5): The signal at ~155.5 ppm is consistent with a carbon atom in a nitrogen-rich, electron-deficient aromatic ring. Crucially, this signal appears as a quartet due to coupling with the three fluorine atoms on the adjacent carbon (²JCF coupling). The relatively small coupling constant of ~36.4 Hz is typical for a two-bond C-F coupling.[1]
-
Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group appears further upfield at ~122.7 ppm and also as a quartet. The defining feature is the very large one-bond C-F coupling constant (¹JCF) of ~267.8 Hz, which is a hallmark of trifluoromethyl groups and confirms the direct C-F linkage.[1]
¹H NMR Spectroscopy: Identifying the Acidic Proton
The ¹H NMR spectrum is expected to be simple, showing only one key signal: the acidic proton on the nitrogen of the tetrazole ring.
Expert Insight: The N-H proton of a tetrazole ring is notoriously broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In polar aprotic solvents like DMSO-d₆, this proton is expected to be significantly deshielded by the aromatic ring system and the electron-withdrawing -CF₃ group. Based on data from analogous 5-substituted-1H-tetrazoles, the chemical shift is anticipated to be far downfield.[5] For example, the N-H proton of 5-phenyl-1H-tetrazole appears at 17.45 ppm, and for poly(5-(methacrylamido)tetrazole), it is observed at 15.90 ppm in DMSO-d₆.[5][6]
Table 3: Predicted ¹H NMR Data for this compound
| Assignment | Solvent | Predicted Chemical Shift (δ) | Multiplicity |
| N-H | DMSO-d₆ | 16 - 18 ppm | Broad Singlet (br s) |
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a robust method for acquiring high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing acidic protons, as it minimizes the rate of proton exchange with water.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.
-
Tune and match the respective probes (¹H, ¹³C, ¹⁹F) to the sample.
-
Shim the magnetic field to achieve optimal resolution, using the solvent deuterium lock signal.
-
-
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration of the potentially broad N-H signal.
-
Number of Scans (ns): 16-64 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024-4096 scans, as ¹³C has low natural abundance and sensitivity.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse (zg30), often with proton decoupling to simplify spectra if H-F couplings are present.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 64-256 scans.
-
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is particularly useful for identifying key functional groups, providing a molecular "fingerprint."
Expert Insight: For this compound, the most informative regions of the IR spectrum are the N-H stretching region (~3300-2500 cm⁻¹), the C=N/N=N ring stretching region (~1600-1400 cm⁻¹), and the strong C-F stretching region (~1350-1100 cm⁻¹). The acidic nature of the N-H proton and its involvement in hydrogen bonding typically results in a very broad absorption band.[7]
Table 4: Key IR Vibrational Frequencies for Tetrazole and Trifluoromethyl Groups
| Wavenumber (cm⁻¹) | Assignment | Intensity | Rationale |
| ~3200-2500 | N-H Stretch | Broad, Medium | Broadened due to strong intermolecular hydrogen bonding. |
| ~1550-1400 | C=N / N=N Ring Stretch | Medium-Strong | Characteristic vibrations of the tetrazole ring skeleton.[8] |
| ~1350-1100 | C-F Stretch | Very Strong | The highly polar C-F bonds produce intense absorption bands. |
| ~1100-900 | Tetrazole Ring Vibration | Medium | Corresponds to the breathing or puckering modes of the entire ring.[8] |
Data for the tetrazolide anion shows characteristic bands at 1508, 1419 cm⁻¹ (ring stretching) and 1234, 1173, 1144 cm⁻¹ (C-F stretching).[1]
Experimental Protocol: KBr Pellet Method
The KBr pellet technique is a common and reliable method for acquiring IR spectra of solid samples. The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering.
-
Preparation:
-
Gently grind ~1-2 mg of the this compound sample in a clean agate mortar and pestle.
-
Add ~100-200 mg of dry, spectroscopic-grade KBr powder.
-
Causality: It is critical to work in a low-humidity environment and use thoroughly dried KBr, as water absorbs strongly in the IR region (broad peak ~3400 cm⁻¹) and can obscure the N-H stretching region of the sample.
-
-
Mixing:
-
Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Causality: The particle size of the sample must be reduced to less than the wavelength of the IR radiation (~2.5 µm) to prevent significant scattering (the Christiansen effect), which can distort peak shapes and baselines.[9]
-
-
Pellet Formation:
-
Transfer a portion of the mixture to a pellet die.
-
Place the die under a hydraulic press and apply 7-10 tons of pressure for approximately 1-2 minutes.
-
Slowly release the pressure to prevent the pellet from cracking.
-
-
Analysis:
-
The resulting translucent pellet is placed in the spectrometer's sample holder for analysis. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For fluorinated compounds, the fragmentation patterns are often highly characteristic.
Expert Insight: Electron Ionization (EI) is a common technique for volatile small molecules. The molecular ion (M⁺˙) of this compound is expected at m/z 138. Due to the high energy of EI, this molecular ion may be weak or absent. The fragmentation of fluorinated compounds is often dominated by the loss of stable fragments. The C-F bond is strong, but the C-C bond adjacent to a -CF₃ group is weakened, making the loss of the ·CF₃ radical common.[10] The CF₃⁺ cation (m/z 69) is very stable and is frequently observed as a prominent, if not the base, peak in the mass spectra of trifluoromethyl-containing compounds.[11]
Table 5: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Ion | Formula | Rationale |
| 138 | [M]⁺˙ | [C₂HF₃N₄]⁺˙ | Molecular Ion |
| 119 | [M - F]⁺ | [C₂HF₂N₄]⁺ | Loss of a fluorine radical (less common than ·CF₃ loss) |
| 69 | [M - C H N₄]⁺ | [CF₃]⁺ | Loss of the tetrazole radical; expected to be a major, stable fragment. |
| 42 | [CN₂]⁺˙ | [CN₂]⁺˙ | Fragmentation of the tetrazole ring. |
| 28 | [N₂]⁺˙ | [N₂]⁺˙ | Loss of stable dinitrogen from the tetrazole ring. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal method for analyzing relatively volatile and thermally stable compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
-
GC Separation:
-
Injector: Set to 250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm) is suitable.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C.
-
Causality: The temperature program ensures the compound elutes as a sharp peak without thermal decomposition. The non-polar column separates based on boiling point.
-
-
MS Detection (EI):
-
Ion Source Temp: 230 °C.
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns for library matching.
-
Mass Range: Scan from m/z 25 to 200 to ensure capture of low-mass fragments like N₂⁺˙ and the molecular ion.
-
Conclusion
The comprehensive spectral characterization of this compound is achieved through the synergistic application of ¹⁹F, ¹³C, and ¹H NMR, IR spectroscopy, and mass spectrometry. The ¹⁹F NMR provides a definitive signal for the trifluoromethyl group, while ¹³C NMR confirms the carbon skeleton through characteristic chemical shifts and C-F coupling constants. The ¹H NMR identifies the highly deshielded acidic ring proton. IR spectroscopy confirms key functional groups, particularly the N-H and C-F bonds, and their involvement in hydrogen bonding. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns dominated by the stable CF₃⁺ cation. Together, these techniques provide an unambiguous and multi-faceted confirmation of the molecule's structure, empowering researchers to use this valuable synthon with confidence.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. whitman.edu [whitman.edu]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
Foreword: The Convergence of Fluorine and Heterocyclic Chemistry
An In-depth Technical Guide to 5-(Trifluoromethyl)-2H-tetrazole
In the landscape of modern medicinal and materials science, the strategic combination of distinct chemical moieties often leads to compounds with exceptional properties. This compound stands as a prime example of this synergy, merging the potent electronic influence of a trifluoromethyl (CF₃) group with the unique physicochemical profile of a tetrazole ring. The CF₃ group, a cornerstone of fluorine chemistry, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of adjacent functional groups. Concurrently, the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is widely recognized in drug design as a metabolically robust bioisostere for the carboxylic acid group.[1][2][3] This guide offers a comprehensive exploration of this compound, intended for researchers and developers who seek to leverage its unique attributes in their scientific endeavors.
Core Identity and Physicochemical Characteristics
This compound is a nitrogen-rich heterocyclic compound that exists in equilibrium with its tautomer, 5-(trifluoromethyl)-1H-tetrazole.[4] This tautomerism is a critical feature, influencing its reactivity, acidity, and interaction with biological targets. The compound is most frequently handled and supplied as its more stable sodium salt.
Table 1: Compound Identification and Properties
| Parameter | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₂HF₃N₄ | [4][6] |
| Molecular Weight | 138.05 g/mol | [4][6] |
| CAS Number (Acid) | 2925-21-5 | [4][7] |
| CAS Number (Sodium Salt) | 1702-15-4 | [5][6][8] |
| Appearance | White to off-white solid (as sodium salt) | [8] |
| Molecular Formula (Sodium Salt) | C₂F₃N₄Na | [5][8] |
| Molecular Weight (Sodium Salt) | 160.03 g/mol | [8][9] |
| Hydrogen Bond Donor Count | 1 | [4] |
| XLogP3-AA | 0.4 | [4] |
Tautomeric Equilibrium
The position of the proton on the tetrazole ring is not fixed, leading to a dynamic equilibrium between the 1H and 2H forms. The electron-withdrawing nature of the CF₃ group significantly influences the acidity and electronic distribution of the ring, thereby affecting the tautomeric preference, which can also be influenced by the solvent and physical state.
Caption: Tautomeric equilibrium between 1H and 2H forms.
Synthesis Pathway: A Mechanistic Perspective
The primary route for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[4] This method is highly efficient for producing the tetrazole core.
Diagram: General Synthesis Workflow
Caption: Generalized synthesis pathway for this compound.
Experimental Protocol: Synthesis of Sodium 5-(trifluoromethyl)tetrazolide
This protocol is an illustrative example based on established methodologies for tetrazole synthesis.[10]
Objective: To synthesize the sodium salt of this compound from trifluoroacetonitrile and sodium azide.
Materials:
-
Trifluoroacetamide
-
Phosphorus pentoxide (P₂O₅)
-
Sodium azide (NaN₃)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Reaction vessel with condenser and nitrogen inlet
-
Stirring apparatus
Procedure:
-
Generation of Trifluoroacetonitrile (In Situ):
-
Causality: Trifluoroacetonitrile is a reactive gas. Generating it in situ from a stable precursor like trifluoroacetamide via dehydration avoids handling the hazardous gas directly. Phosphorus pentoxide is a powerful dehydrating agent suitable for this conversion.
-
In a dry, nitrogen-purged reaction vessel, combine trifluoroacetamide and phosphorus pentoxide (molar ratio typically 1:1.1).
-
Gently heat the mixture to initiate the dehydration reaction, which produces gaseous trifluoroacetonitrile. The gas is then passed directly into the reaction mixture for the next step.
-
-
Cycloaddition Reaction:
-
Causality: The [3+2] cycloaddition is a concerted pericyclic reaction. The choice of an anhydrous polar aprotic solvent like acetonitrile facilitates the dissolution of sodium azide and stabilizes the charged transition state.
-
In a separate, cooled (0-5°C) reaction vessel, prepare a suspension of sodium azide in anhydrous acetonitrile under a nitrogen atmosphere.
-
Bubble the generated trifluoroacetonitrile gas from Step 1 through the sodium azide suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours to ensure complete conversion.
-
-
Isolation and Purification:
-
Causality: The product, sodium 5-(trifluoromethyl)tetrazolide, is an ionic salt with limited solubility in the organic solvent at lower temperatures, allowing for its precipitation.
-
Cool the reaction mixture to facilitate the precipitation of the product.
-
Collect the resulting solid by filtration.
-
Wash the solid with a small amount of cold, dry solvent (e.g., diethyl ether) to remove any unreacted organic starting materials.
-
Dry the product under vacuum to yield sodium 5-(trifluoromethyl)tetrazolide as a white solid.
-
-
Conversion to Acidic Form (Optional):
-
To obtain the free acid, dissolve the sodium salt in water and carefully acidify with a dilute strong acid (e.g., HCl) to a pH of ~2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Spectroscopic and Analytical Characterization
Characterization is essential to confirm the structure and purity of the synthesized compound.
Table 2: Key Spectroscopic Data
| Technique | Expected Observations |
| ¹³C NMR | Two primary signals are expected: one for the carbon of the CF₃ group (split into a quartet by the fluorine atoms) and another for the C5 carbon of the tetrazole ring. |
| ¹⁹F NMR | A single sharp signal corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| ¹H NMR | A broad singlet for the N-H proton of the tetrazole ring, which is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration. |
| FTIR (Infrared) | Characteristic peaks for N-H stretching (broad, ~3000-3400 cm⁻¹), C=N and N=N stretching within the tetrazole ring (~1400-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).[11] |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass (138.0153 g/mol ) should be observable.[7][11] |
Applications in Research and Development
The unique combination of the tetrazole ring and the trifluoromethyl group makes this molecule a valuable building block in several advanced fields.
A. Medicinal Chemistry and Drug Development
The tetrazole moiety is a well-established bioisostere of the carboxylic acid group.[1][2] This substitution is a common strategy in drug design for several reasons:
-
Metabolic Stability: The tetrazole ring is resistant to many metabolic pathways that would degrade a carboxylic acid.
-
Improved Pharmacokinetics: The pKa of the tetrazole N-H is similar to that of a carboxylic acid, allowing it to maintain key ionic interactions with biological targets. However, its increased lipophilicity can improve membrane permeability and oral bioavailability.[3]
-
Enhanced Target Binding: The CF₃ group can participate in favorable interactions with protein binding pockets, potentially increasing ligand affinity and potency.[12]
The presence of this compound in a molecule can therefore enhance its drug-like properties, making it a target for the synthesis of novel therapeutics in areas like cancer, infectious diseases, and hypertension.[2][13]
B. Energetic Materials
Nitrogen-rich compounds like tetrazoles are investigated for their potential as energetic materials.[4] They are known for their high heats of formation and the generation of a large volume of nitrogen gas upon decomposition. The incorporation of a trifluoromethyl group can further enhance properties such as:
-
Density: The high mass of fluorine atoms increases the crystal density of the material, which is a critical factor for detonation performance.[10]
-
Thermal Stability: The strong C-F bonds can contribute to the overall thermal stability of the molecule.[10]
-
Performance: The combination of high nitrogen content and the energy-rich CF₃ group can lead to improved detonation velocity and pressure.[10]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its salts.
-
Hazard Identification: The compound may be toxic if swallowed and can cause skin and serious eye irritation.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Keep away from heat and sources of ignition.[14][17]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] For the sodium salt, storage at 2-8°C is often recommended.[6]
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. This compound sodium salt | CymitQuimica [cymitquimica.com]
- 9. This compound sodium salt | C2F3N4Na | CID 66570569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. spectrabase.com [spectrabase.com]
- 12. nbinno.com [nbinno.com]
- 13. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. aksci.com [aksci.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
molecular weight of 5-(trifluoromethyl)-2H-tetrazole
An In-depth Technical Guide to the Molecular Properties and Applications of 5-(Trifluoromethyl)-2H-tetrazole
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Beyond a simple statement of its molecular weight, we will delve into the physicochemical properties, synthesis, characterization, and applications that make this molecule a valuable tool in medicinal chemistry and materials science. The structure of this document is designed to logically flow from fundamental properties to practical applications, providing expert insights and actionable protocols.
Core Molecular Identity and Physicochemical Profile
This compound is a unique molecule that combines the structural features of a tetrazole ring with the electronic properties of a trifluoromethyl group. This combination imparts a specific set of characteristics that are highly sought after in the design of novel therapeutic agents and functional materials.
The fundamental identifier of any chemical compound is its molecular weight, which is crucial for all quantitative experimental work.
| Property | Value | Source |
| Molecular Formula | C₂HF₃N₄ | [1][2][3] |
| Molecular Weight | 138.05 g/mol | [1][2][3][4] |
| Exact Mass | 138.015331 g/mol | [2][3] |
| CAS Number | 1702-15-4 | [1] |
| Appearance | Solid (Varies by purity and form) | [5] |
The molecular weight of the corresponding sodium salt, this compound sodium salt, is 160.03 g/mol .[5][6] This salt is often used in synthesis and biological assays due to its increased solubility and stability.
The presence of the trifluoromethyl (-CF₃) group is a key strategic element in modern medicinal chemistry.[4] Trifluoromethylation can profoundly alter a molecule's properties by:
-
Increasing Lipophilicity: This can enhance membrane permeability and improve the pharmacokinetic profile of a drug candidate.[4][7]
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation.[7]
-
Modulating Acidity: The strong electron-withdrawing nature of the -CF₃ group increases the acidity of the tetrazole N-H proton, influencing its ability to participate in hydrogen bonding and other intermolecular interactions.
Synthesis and Structural Verification Workflow
The synthesis of this compound and its derivatives is a topic of ongoing research. One common approach involves the use of trifluoroacetamide and sodium azide as starting materials.[8] A generalized workflow for the synthesis and subsequent verification, where molecular weight confirmation is a critical step, is outlined below.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Protocol: Structural Verification by Mass Spectrometry
This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized this compound. This technique is self-validating as the observed mass-to-charge ratio (m/z) must match the calculated theoretical value.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrument Setup:
-
Set the mass spectrometer to operate in negative ion mode (ESI-) to detect the deprotonated molecule [M-H]⁻.
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Data Acquisition: Infuse the prepared sample into the ESI source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and average the spectra.
-
Data Analysis:
-
Look for the peak corresponding to the [M-H]⁻ ion. For this compound, the expected m/z value is approximately 137.01.
-
The presence of a peak at this m/z confirms the molecular weight of the target compound. The high-resolution mass should match the exact mass of 137.0075 for the anion.[8]
-
The Role in Drug Development: A Bioisostere of Carboxylic Acid
A primary reason for the extensive use of the tetrazole moiety in medicinal chemistry is its function as a bioisostere of the carboxylic acid group.[4][9] Bioisosteres are functional groups that can be interchanged without significantly altering the biological activity of a molecule. This substitution can, however, advantageously modify other properties like metabolic stability and bioavailability.[4][10]
The tetrazole ring in this compound mimics the size, shape, and acidic properties of a carboxylic acid, allowing it to engage in similar interactions with biological targets, such as receptors or enzymes.[11]
Caption: The concept of bioisosteric replacement of a carboxylic acid with a tetrazole ring.
Many successful drugs, such as the antihypertensive medication Losartan, incorporate a tetrazole moiety for this very reason.[10] The addition of the trifluoromethyl group to the tetrazole core, as in this compound, further refines these properties, making it an attractive building block for creating new chemical entities with potentially superior therapeutic profiles.[9][10]
Experimental Protocols for Laboratory Use
Accurate handling and preparation of solutions are paramount for reproducible experimental results. The molecular weight is a cornerstone of these calculations.
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 millimolar (mM) stock solution of this compound, a common starting point for various in vitro and in vivo studies.
-
Pre-calculation:
-
Molecular Weight (MW): 138.05 g/mol
-
To make a 1 M solution, you would dissolve 138.05 g in 1 L of solvent.
-
To make a 10 mM (0.010 M) solution, you need to dissolve 1.3805 mg in 1 mL of solvent, or 13.805 mg in 10 mL.
-
-
Materials:
-
This compound (solid)
-
Analytical balance
-
Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Volumetric flask (e.g., 10 mL)
-
Pipettes and a vortex mixer
-
-
Procedure:
-
Accurately weigh out 13.8 mg of this compound using an analytical balance and transfer it to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of DMSO to the flask.
-
Gently swirl the flask and then use a vortex mixer to ensure the compound is completely dissolved.
-
Once dissolved, carefully add DMSO up to the 10 mL calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the solution clearly with the compound name, concentration (10 mM), solvent, and date of preparation. Store appropriately, typically at -20°C for long-term stability.
-
Safety and Handling
While specific safety data for this compound can vary, compounds of this class should be handled with care.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[12][13][14]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[12][14]
-
Storage: Store the compound in a cool, dry place, away from incompatible materials.[15] For the sodium salt, storage at 2-8°C is recommended.[1][15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
The , 138.05 g/mol , is a fundamental constant that serves as the gateway to its scientific exploration. This guide has demonstrated that the significance of this value extends far beyond mere identification. It is a critical parameter in the synthesis and structural verification of the molecule, a necessary component for its practical application in experimental settings, and a foundational piece of knowledge for understanding its role in the rational design of new pharmaceuticals. The unique combination of a tetrazole ring and a trifluoromethyl group makes this compound a powerful building block, and a thorough understanding of its core properties is essential for any researcher looking to harness its potential.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. spectrabase.com [spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound sodium salt | CymitQuimica [cymitquimica.com]
- 6. This compound sodium salt | C2F3N4Na | CID 66570569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 10. lifechemicals.com [lifechemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. aksci.com [aksci.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. This compound sodium salt | 1702-15-4 [sigmaaldrich.com]
Part 1: Core Principles: Nomenclature, Tautomerism, and Structure
An In-Depth Technical Guide to 5-(Trifluoromethyl)-2H-tetrazole
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its fundamental properties, including IUPAC nomenclature, the critical concept of tautomerism, and detailed spectroscopic characterization. The guide presents robust synthetic methodologies with mechanistic insights and a detailed experimental protocol. Furthermore, we explore the compound's physicochemical properties, reactivity, and key applications as a carboxylic acid bioisostere in drug design and as a precursor to advanced energetic materials. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and authoritative references to support further research and application.
The unique properties of this compound stem from the synergistic interaction between the aromatic, nitrogen-rich tetrazole ring and the powerfully electron-withdrawing trifluoromethyl group. Understanding its basic structure and nomenclature is the first step toward harnessing its potential.
IUPAC Nomenclature and Chemical Identity
The formally correct IUPAC name for this compound is This compound . It is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, with a trifluoromethyl group (-CF₃) substituted at the 5-position. Due to the acidic nature of the ring N-H proton, it readily forms salts. The corresponding sodium salt is named sodium 5-(trifluoromethyl)tetrazol-2-ide or, more systematically, sodium 5-(trifluoromethyl)-1,2,4-triaza-3-azanidacyclopenta-1,4-diene .[1][2]
The Critical Role of Tautomerism
A defining characteristic of 5-substituted tetrazoles is prototropic tautomerism, an equilibrium between the 1H- and 2H- forms. The position of the single hydrogen atom on the tetrazole ring dictates the tautomeric form.[3][4]
-
1H-tetrazole: The proton resides on the N1 nitrogen atom.
-
2H-tetrazole: The proton resides on the N2 nitrogen atom.
The strong inductive effect of the trifluoromethyl group significantly influences this equilibrium. By withdrawing electron density from the ring, the -CF₃ group increases the acidity of the N-H proton and generally favors the 2H-tautomer as the more thermodynamically stable form in the gas phase and in solution.[5] This stability is a key consideration in its reactivity and interactions, as the electronic distribution and hydrogen-bonding capabilities differ between the two forms.
Caption: Prototropic tautomerism of 5-(trifluoromethyl)tetrazole.
Spectroscopic and Physicochemical Profile
Confirmation of the structure and purity of this compound relies on standard analytical techniques. The data presented below are critical for quality control and characterization in a research setting.
| Property | Value | Source |
| Molecular Formula | C₂HF₃N₄ | [6] |
| Molecular Weight | 138.05 g/mol | [6] |
| Physical Form | Solid | [7] |
| InChIKey | FOEPLOQMUWYHBM-UHFFFAOYSA-N | [6] |
| CAS Number | 1702-15-4 (for sodium salt) | [8][9] |
| ¹³C NMR | Spectral data available in databases. | [1] |
| FTIR | Characteristic peaks for N-H, C-F, and tetrazole ring vibrations. | [6] |
| Mass Spectrometry | Exact Mass: 138.015331 g/mol | [6] |
Part 2: Synthesis and Mechanistic Pathways
The synthesis of this compound and its salts is well-established, with routes designed for efficiency and safety. The primary strategy involves the construction of the tetrazole ring via cycloaddition.
Primary Synthetic Route: [3+2] Cycloaddition
The most direct and high-yielding synthesis involves a [3+2] cycloaddition reaction between an azide source and a trifluoromethyl-containing nitrile.[10] A common and scalable approach uses trifluoroacetonitrile (CF₃CN), which can be generated in situ from trifluoroacetamide.
The causality for this choice is clear: trifluoroacetamide is a stable, readily available solid, while trifluoroacetonitrile is a gas. Dehydrating the amide immediately before the reaction with sodium azide is an efficient and safe way to handle the nitrile, leading to the sodium salt of the tetrazole in excellent yields (often >95%).[10]
References
- 1. This compound sodium salt | C2F3N4Na | CID 66570569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. 5-(Trifluoromethyl)-1H-tetrazole hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound sodium salt | CymitQuimica [cymitquimica.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Trifluoromethyl)tetrazole
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and critical safety considerations for 5-(trifluoromethyl)tetrazole, a pivotal heterocyclic compound. The trifluoromethyl group imparts unique physicochemical properties, making this tetrazole derivative a valuable building block in medicinal chemistry and a precursor for advanced energetic materials.[1] This document offers field-proven insights into its primary synthesis via [3+2] cycloaddition, detailed analytical characterization protocols, and essential safety measures for handling the hazardous reagents involved. It is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important molecule.
Introduction: The Significance of the Trifluoromethyl Tetrazole Moiety
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms. They are recognized as metabolically stable bioisosteres of carboxylic acids, a feature that has led to their incorporation into numerous marketed drugs.[2] The introduction of a trifluoromethyl (-CF3) group at the 5-position of the tetrazole ring dramatically influences the molecule's properties. The -CF3 group is a strong electron-withdrawing moiety with high lipophilicity and exceptional metabolic stability.[3]
This unique combination of a tetrazole ring and a -CF3 group makes 5-(trifluoromethyl)tetrazole a highly sought-after building block for two primary fields:
-
Medicinal Chemistry: The compound's properties can enhance membrane permeability, improve binding affinity to biological targets, and increase the metabolic stability of drug candidates, thereby optimizing pharmacokinetic profiles.[3]
-
Energetic Materials: The high nitrogen content of the tetrazole ring combined with the density-enhancing trifluoromethyl group allows for the synthesis of next-generation energetic salts with high thermal stability and low sensitivity.[1]
This guide provides a detailed exploration of the most efficient synthesis route, robust characterization techniques, and the non-negotiable safety protocols required for working with 5-(trifluoromethyl)tetrazole.
Synthesis Methodology: [3+2] Azide-Nitrile Cycloaddition
The most direct and highest-yielding route to 5-(trifluoromethyl)tetrazole is the [3+2] cycloaddition reaction between an azide source and a trifluoromethyl-containing nitrile.[4][5][6] The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the nitrile, facilitating the reaction.[7][8]
A highly effective and scalable method involves the in situ generation of trifluoroacetonitrile from trifluoroacetamide, which is then reacted with sodium azide.[1]
Causality Behind Experimental Design:
-
Precursor Choice: Trifluoroacetamide is a stable, solid precursor that can be safely handled.
-
Dehydrating Agent: Phosphorus pentoxide (P₄O₁₀) is a powerful dehydrating agent that efficiently converts the amide to the corresponding nitrile gas upon heating.
-
Azide Source: Sodium azide (NaN₃) is a common, effective, and readily available source of the azide anion.
-
Reaction Control: Generating trifluoroacetonitrile as a high-temperature stream and reacting it immediately with sodium azide ensures high conversion and minimizes side reactions, leading to yields of up to 98% for the sodium salt of the product.[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-(trifluoromethyl)tetrazole.
Detailed Synthesis Protocol: Sodium 5-(trifluoromethyl)tetrazolate
This protocol is adapted from a reported high-yield synthesis.[1]
-
Apparatus Setup: Assemble a two-neck round-bottom flask equipped with a heating mantle, a thermometer, and a gas outlet tube connected to a second flask (a gas washing bottle or a three-neck flask) containing a stirred solution of sodium azide. The outlet of the second flask should be connected to a bubbler to monitor gas flow. Perform this entire procedure in a certified chemical fume hood.
-
Reagent Preparation:
-
In the first flask, thoroughly mix trifluoroacetamide and phosphorus pentoxide (1:1.5 molar ratio).
-
In the second flask, dissolve sodium azide (1.2 molar equivalents relative to trifluoroacetamide) in a suitable solvent like acetonitrile.
-
-
Reaction Execution:
-
Begin vigorously stirring the sodium azide solution.
-
Heat the mixture of trifluoroacetamide and P₄O₁₀ to initiate the dehydration reaction, generating a stream of trifluoroacetonitrile gas.
-
Bubble the generated gas directly into the stirred sodium azide solution. The reaction is typically exothermic.
-
-
Work-up and Isolation:
-
After the gas evolution ceases, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove any unreacted solids.
-
Evaporate the solvent under reduced pressure.
-
The resulting residue can be recrystallized from a suitable solvent system (e.g., with petroleum ether) to yield the white crystalline sodium salt of 5-(trifluoromethyl)tetrazole.[1]
-
-
Protonation (Optional): To obtain the neutral 5-(trifluoromethyl)tetrazole, dissolve the sodium salt in water and carefully acidify with an acid like HCl until the pH is acidic. The product can then be extracted with an organic solvent (e.g., ethyl acetate) and isolated by evaporation.
Mechanistic Insights: The Azide-Nitrile Cycloaddition
The formation of the tetrazole ring from an azide and a nitrile is a classic example of a 1,3-dipolar cycloaddition. However, when using an azide salt, the mechanism is believed to be a stepwise process rather than a concerted cycloaddition.[4][7][8]
-
Nucleophilic Attack: The terminal nitrogen of the azide anion (N₃⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The strong inductive effect of the -CF3 group makes this carbon particularly electron-deficient and susceptible to attack.[7][8]
-
Intermediate Formation: This attack forms a linear imidoyl azide intermediate.
-
Cyclization: The intermediate rapidly undergoes an intramolecular cyclization, where the terminal nitrogen of the azide moiety attacks the imine nitrogen, closing the five-membered ring to form the tetrazolate anion.
-
Protonation: Subsequent protonation during work-up yields the final 1H-tetrazole product.
Reaction Mechanism Diagram
Caption: Stepwise mechanism for tetrazole formation from a nitrile and azide anion.
Characterization of 5-(Trifluoromethyl)tetrazole
Confirming the structure and purity of the synthesized product is paramount. A combination of spectroscopic and physical methods provides a self-validating system of characterization.[9][10][11]
Summary of Analytical Data
| Technique | Expected Result / Observation |
| ¹H NMR | A broad singlet in the downfield region (typically >10 ppm, solvent dependent) corresponding to the acidic N-H proton of the tetrazole ring. This peak may be exchangeable with D₂O.[1][12] |
| ¹³C NMR | Two primary signals: one for the tetrazole ring carbon (C5) and a quartet for the trifluoromethyl carbon due to C-F coupling.[1][12] |
| ¹⁹F NMR | A sharp singlet, as all three fluorine atoms are chemically equivalent. This is a highly sensitive and unambiguous confirmation of the -CF3 group's presence.[1] |
| FT-IR (KBr) | Characteristic absorption bands: N-H stretching (broad, ~3000-3400 cm⁻¹), C=N and N=N ring vibrations (~1400-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).[1][13] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₂HF₃N₄ (Exact Mass: 138.015). |
| Melting Point / DSC | A sharp melting point or decomposition temperature, which is a key indicator of purity. Thermal stability is often assessed by DSC.[1][12] |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, purified 5-(trifluoromethyl)tetrazole.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing acidic protons.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be needed due to the quaternary carbons.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This is typically a quick experiment.
-
-
Data Interpretation (Self-Validation):
-
¹H NMR: Confirm the presence of the N-H proton. Integrate the signal; it should correspond to one proton.
-
¹⁹F NMR: Confirm the sharp singlet. The absence of other fluorine signals validates the purity of the fluorinated moiety.
-
¹³C NMR: Correlate the observed signals with the expected structure. The characteristic quartet of the CF₃ group and the tetrazole carbon signal must be present.
-
The combination of these three spectra provides a robust and trustworthy confirmation of the target molecule's identity.
-
Critical Safety Considerations
The synthesis of 5-(trifluoromethyl)tetrazole involves highly hazardous materials that demand strict safety protocols. A thorough risk assessment must be conducted before any experimental work.
-
Sodium Azide (NaN₃):
-
Toxicity: Extremely toxic and can be fatal if swallowed or absorbed through the skin.[14][15]
-
Explosion Hazard: Forms highly shock-sensitive and explosive heavy metal azides (e.g., with lead or copper). Never use metal spatulas to handle solid sodium azide and never dispose of azide solutions down drains with metal pipes. [15][16]
-
Acid Reaction: Reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[14]
-
-
Trifluoroacetic Anhydride/Related Precursors:
-
Corrosivity: Extremely corrosive to skin, eyes, and the respiratory tract. Reacts violently with water.
-
Handling: Must be handled in a fume hood under inert atmosphere, as it is highly hygroscopic.
-
Safety and Handling Workflow
Caption: Essential safety workflow for handling hazardous reagents.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.za [scielo.org.za]
- 11. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 12. energetic-materials.org.cn [energetic-materials.org.cn]
- 13. spectrabase.com [spectrabase.com]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. chemistry.unm.edu [chemistry.unm.edu]
The Architectural Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Crystal Structure of 5-(Trifluoromethyl)tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-(trifluoromethyl)tetrazole moiety has emerged as a cornerstone in modern medicinal chemistry and materials science. Its unique combination of metabolic stability, lipophilicity, and strong electron-withdrawing character, conferred by the trifluoromethyl group, alongside the tetrazole ring's ability to act as a bioisostere for carboxylic acids, has cemented its status as a privileged scaffold in drug design.[1][2] Furthermore, the high nitrogen content and the energy-rich nature of the tetrazole ring make these derivatives promising candidates for energetic materials.[3] A profound understanding of the three-dimensional architecture of these molecules at the atomic level is paramount for rationally designing novel therapeutic agents and advanced materials with tailored properties.
This technical guide provides a comprehensive exploration of the crystal structure of 5-(trifluoromethyl)tetrazole derivatives. Moving beyond a mere catalog of structures, this document delves into the fundamental principles governing their solid-state arrangement, the intricate web of intermolecular interactions that dictate their packing, and the experimental and computational methodologies employed to elucidate these structures. By synthesizing crystallographic data with field-proven insights, this guide aims to equip researchers with the foundational knowledge necessary to harness the full potential of this versatile chemical entity.
The Art and Science of Crystal Engineering with 5-(Trifluoromethyl)tetrazole Derivatives
The journey from a synthesized molecule to a well-defined crystal structure is a multi-step process that hinges on both meticulous experimental technique and a fundamental understanding of molecular self-assembly. The ultimate crystal packing of a 5-(trifluoromethyl)tetrazole derivative is a delicate balance of various intermolecular forces, influenced significantly by the nature and position of substituents on the molecule.
Synthesis and Crystallization: The Gateway to Single Crystals
The synthesis of 5-(trifluoromethyl)tetrazole derivatives often involves multi-step reaction sequences. A common strategy involves the [3+2] cycloaddition reaction between a nitrile precursor and an azide.[1] For instance, trifluoroacetonitrile, generated in situ from the dehydration of trifluoroacetamide, can be reacted with sodium azide to yield the sodium salt of 5-(trifluoromethyl)tetrazole, which serves as a versatile intermediate for further derivatization.[3]
Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The choice of solvent system and crystallization technique is paramount. Slow evaporation of a solution is a widely used method. For example, single crystals of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole were successfully obtained by recrystallization from an ethanol solution.[4] In another instance, optimized crystallization of a 5-(trifluoromethyl)tetrazol-based energetic salt was achieved in a methanol/diethyl ether (1:5 v/v) system.[3]
Experimental Protocol: Single Crystal Growth of a 5-(Trifluoromethyl)tetrazole Derivative
-
Dissolution: Dissolve the purified 5-(trifluoromethyl)tetrazole derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol/diethyl ether) at a slightly elevated temperature to achieve saturation.
-
Filtration: Hot-filter the solution through a syringe filter to remove any particulate matter.
-
Slow Evaporation: Transfer the clear solution to a clean vial, cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Monitor the vial for the formation of single crystals over several days to weeks. Once crystals of sufficient size and quality have formed, carefully harvest them from the mother liquor.
-
Drying and Mounting: Gently dry the crystals with filter paper and mount a suitable single crystal on a goniometer head for X-ray diffraction analysis.
Unveiling the Solid-State Architecture: X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] This powerful analytical method provides a wealth of information, including bond lengths, bond angles, torsion angles, and the spatial relationship between adjacent molecules in the crystal lattice.
The crystallographic data obtained from SC-XRD analysis, such as the space group and unit cell dimensions, provide the fundamental framework for understanding the crystal's symmetry and packing. For example, the crystal structure of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole was determined to be in the non-centrosymmetric space group Pna2₁, while a trifluoromethyl-containing fused triazole-triazine energetic molecule was found to crystallize in the triclinic space group Pī.[4][6]
Table 1: Selected Crystallographic Data for 5-(Trifluoromethyl)tetrazole Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole | C₁₁H₉F₃N₄S | Orthorhombic | Pna2₁ | 13.918(3) | 13.993(3) | 6.402(1) | 90 | 90 | 90 | [4] |
| 3-(1H-tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine | C₆H₄F₃N₁₁ | Triclinic | Pī | 4.9035(10) | 10.219(2) | 15.194(3) | 107.163(6) | 92.486(7) | 96.4438(7) | [6] |
| Guanidinium 5-(trifluoromethyl)tetrazolate diethyl ether solvate | C₄H₁₁F₃N₇O | Monoclinic | C2/c | - | - | - | - | - | - | [3] |
Note: Complete unit cell parameters for the guanidinium salt were not provided in the abstract.
Diagram: Generalized Workflow for Crystal Structure Determination
Caption: A generalized workflow for the determination of crystal structures.
The Trifluoromethyl Group: A Master Architect of Crystal Packing
The trifluoromethyl (-CF₃) group is not a passive spectator in the crystal lattice; it is an active participant that profoundly influences molecular conformation and intermolecular interactions.[7] Its large steric bulk and high electronegativity impose significant constraints on the molecule's geometry and its interactions with neighboring molecules.
A salient example is the significant twist observed between the phenyl and tetrazole rings in 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole. The dihedral angle between these two rings is 76.8(1)°, a direct consequence of the steric hindrance from the ortho-substituted trifluoromethyl group.[4][8] This steric-induced torsion is a common feature in derivatives with bulky substituents adjacent to the point of rotation.
Furthermore, the fluorine atoms of the -CF₃ group can participate in weak hydrogen bonds, typically of the C–H···F type.[4][8] While individually weak, the cumulative effect of these interactions can significantly contribute to the overall stability of the crystal lattice. The electron-withdrawing nature of the -CF₃ group also modulates the electron density of the entire molecule, which in turn affects the strength and nature of other intermolecular interactions.[9]
A Symphony of Non-Covalent Interactions: Decoding the Supramolecular Assembly
The solid-state structure of 5-(trifluoromethyl)tetrazole derivatives is governed by a complex interplay of non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and collectively dictate the final crystal packing.
Hydrogen Bonding: The Primary Organizing Force
Hydrogen bonds are among the most influential forces in directing molecular self-assembly. In the crystal structures of 5-(trifluoromethyl)tetrazole derivatives, various types of hydrogen bonds are observed. In energetic salts, both intramolecular and intermolecular hydrogen bonds are present, contributing to their thermal stability.[3] For instance, in a guanidinium 5-(trifluoromethyl)tetrazolate, a significant intramolecular N-H···N hydrogen bond is observed between the amino group and the tetrazole ring.[3] In other derivatives, weak C–H···N and C–H···F hydrogen bonds are crucial in linking molecules into three-dimensional networks.[4][8]
π-π Stacking: The Role of Aromatic Systems
When aromatic rings, such as the tetrazole ring or a substituted phenyl ring, are present, π-π stacking interactions can play a significant role in the crystal packing.[4] These interactions arise from the attractive, non-covalent forces between the electron clouds of aromatic systems. The geometry of these interactions (e.g., face-to-face, parallel-displaced) can vary, influencing the overall architecture of the crystal.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis has become an indispensable tool for the visualization and quantification of intermolecular interactions in crystal structures.[10] This method partitions the crystal space into regions where the electron density of a promolecule dominates that of the procrystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can readily identify regions of close intermolecular contact.
For 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole, Hirshfeld surface analysis visually confirmed the presence of C–H···N and C–H···F hydrogen-bonded contacts.[4][8] The associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts, allowing for a detailed comparison of the packing environments of different molecules. For instance, the contribution of H···H, F···H/H···F, and N···H/H···N contacts to the overall surface area can be precisely determined.[4]
Diagram: Key Intermolecular Interactions in 5-(Trifluoromethyl)tetrazole Derivatives
Caption: A diagram illustrating the key intermolecular interactions governing the crystal packing of 5-(trifluoromethyl)tetrazole derivatives.
The Synergy of Experiment and Computation
While X-ray crystallography provides an accurate snapshot of the crystal structure, computational methods offer deeper insights into the energetics and nature of the interactions that stabilize this arrangement.[11] Density Functional Theory (DFT) calculations, for example, can be used to compute interaction energies between molecular pairs, providing a quantitative measure of the strength of different intermolecular forces.[9]
Molecular electrostatic potential (MEP) maps can be calculated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack, which often correlate with the sites of intermolecular interactions.[12] The synergy between high-quality experimental X-ray data and robust computational analysis provides a powerful approach to understanding the complex solid-state behavior of 5-(trifluoromethyl)tetrazole derivatives.
Conclusion and Future Outlook
The crystal structure of 5-(trifluoromethyl)tetrazole derivatives is a fascinating showcase of molecular self-assembly, orchestrated by a subtle interplay of steric effects and a diverse array of non-covalent interactions. The trifluoromethyl group acts as a key modulator, influencing not only the molecular conformation but also the landscape of intermolecular forces.
A thorough understanding of the principles outlined in this guide is crucial for the rational design of new molecules with desired solid-state properties. For drug development professionals, this knowledge is essential for addressing issues such as polymorphism, solubility, and bioavailability, as different crystalline forms can exhibit distinct physicochemical and pharmacological properties.[13] For materials scientists, the ability to predict and control crystal packing is key to developing novel energetic materials with tailored sensitivity and performance.[3]
Future research in this area will likely focus on the co-crystallization of 5-(trifluoromethyl)tetrazole derivatives with other molecules to form novel multi-component solids with unique properties. The continued development of advanced computational methods for crystal structure prediction will also play a pivotal role in accelerating the discovery and design of new functional materials based on this remarkable heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. journals.iucr.org [journals.iucr.org]
- 5. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 6. energetic-materials.org.cn [energetic-materials.org.cn]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interrogation of the Intermolecular Forces That Drive Bulk Properties of Molecular Crystals with Terahertz Spectroscopy and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel tools for visualizing and exploring intermolecular interactions in molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
A Theoretical and Computational Guide to Trifluoromethyl-Substituted Tetrazoles: Properties, Reactivity, and Applications
Abstract
Trifluoromethyl-substituted tetrazoles represent a unique class of heterocyclic compounds that have garnered significant attention across diverse scientific disciplines, including medicinal chemistry, materials science, and agrochemistry. The incorporation of the trifluoromethyl (CF3) group onto the tetrazole scaffold imparts a remarkable combination of properties, such as enhanced metabolic stability, increased lipophilicity, and potent electronic effects, making these molecules highly valuable for the design of novel therapeutic agents and advanced materials. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the multifaceted nature of trifluoromethyl-substituted tetrazoles. We will explore their electronic and structural properties, delve into the theoretical underpinnings of their physicochemical characteristics, and analyze their reactivity and intermolecular interactions. Furthermore, this guide will showcase the pivotal role of computational chemistry in elucidating the potential of these compounds in drug design and as energetic materials, offering a roadmap for researchers, scientists, and drug development professionals in this exciting field.
Introduction
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a versatile building block in modern chemistry. Although not found in nature, its unique properties have led to its widespread use in various applications.[1] In medicinal chemistry, the tetrazole moiety is often employed as a metabolically stable bioisostere of the carboxylic acid group, and it is a key component in numerous marketed drugs.[1][2] The high nitrogen content of the tetrazole ring also makes it a candidate for the development of high-energy-density materials.
The trifluoromethyl (CF3) group, on the other hand, is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, high lipophilicity, and exceptional stability make it a favored substituent in the design of pharmaceuticals and agrochemicals.[3][4] The introduction of a CF3 group can significantly enhance a molecule's metabolic stability, improve its membrane permeability, and increase its binding affinity to biological targets.[5]
The convergence of the tetrazole ring and the trifluoromethyl group in trifluoromethyl-substituted tetrazoles gives rise to a class of compounds with a unique and tunable set of properties. Theoretical and computational chemistry provides an indispensable toolkit for understanding and predicting the behavior of these molecules at the atomic level. By leveraging computational methods, we can gain profound insights into their structure, stability, and reactivity, thereby accelerating the discovery and development of new applications.
Computational Methodologies for Studying Trifluoromethyl-Substituted Tetrazoles
The theoretical investigation of trifluoromethyl-substituted tetrazoles predominantly relies on a suite of well-established computational chemistry techniques. These methods allow for the accurate prediction of molecular properties and the elucidation of complex chemical phenomena.
Core Principles
Density Functional Theory (DFT) is the workhorse for computational studies of tetrazole derivatives.[6] This method offers a favorable balance between computational cost and accuracy. The choice of the functional and basis set is crucial for obtaining reliable results. Commonly used functionals include the hybrid functional B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For more accurate energy calculations, especially for reaction energies and heats of formation, composite methods like CBS-QB3 are employed. Basis sets such as Pople's 6-31G* or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are frequently used to describe the atomic orbitals.
For studies requiring higher accuracy, particularly for the investigation of non-covalent interactions, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) may be utilized, although at a higher computational expense.
Workflow for Theoretical Analysis
A typical computational workflow for the analysis of trifluoromethyl-substituted tetrazoles involves a series of sequential steps, as illustrated in the diagram below. This systematic approach ensures the reliability and reproducibility of the theoretical predictions.
References
A Technical Guide to the Electronic Properties of 5-(Trifluoromethyl)-2H-tetrazole: A Key Bioisostere in Modern Drug Discovery
Abstract
The strategic incorporation of fluorinated functional groups and bioisosteric replacements for carboxylic acids are cornerstone principles in contemporary medicinal chemistry. The 5-(trifluoromethyl)-2H-tetrazole moiety has emerged as a scaffold of significant interest, synergistically combining the potent electron-withdrawing nature of the trifluoromethyl group with the favorable metabolic and pharmacokinetic profile of the tetrazole ring. This technical guide provides an in-depth analysis of the core electronic properties of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will explore the theoretical underpinnings and experimental validation of its key electronic characteristics, including its pronounced acidity (pKa), dipole moment, electrostatic potential, and frontier molecular orbitals. This guide offers not only a synthesis of the current understanding but also provides detailed, field-proven experimental and computational protocols to empower researchers in their application of this valuable molecular building block.
Introduction: The Strategic Advantage of this compound
In the quest for novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, the meticulous tuning of a molecule's electronic properties is paramount. This compound is a heterocyclic compound that exemplifies the power of rational drug design. It serves as a superior bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules.[1][2]
The tetrazole ring itself is recognized as a metabolically stable surrogate for a carboxylic acid, often leading to enhanced lipophilicity and improved oral bioavailability.[3] The addition of a trifluoromethyl (CF₃) group, a potent electron-withdrawing substituent, dramatically modulates the electronic landscape of the tetrazole ring.[4] This unique combination results in a highly acidic proton, influencing the molecule's ionization state at physiological pH and its potential to form critical interactions, such as hydrogen bonds, with biological targets.[4][5] Understanding these electronic properties is not merely an academic exercise; it is fundamental to predicting and optimizing a drug candidate's absorption, distribution, metabolism, excretion (ADME), and target engagement.
This guide will dissect these properties, providing both the theoretical "why" and the practical "how" for their characterization.
Tautomerism: A Critical Consideration
A fundamental characteristic of 5-substituted tetrazoles is the existence of two principal tautomeric forms: the 1H- and 2H-tetrazoles. This equilibrium is a crucial factor influencing the molecule's properties and interactions.
Caption: Tautomeric equilibrium of 5-(trifluoromethyl)tetrazole.
Computational studies and experimental evidence for related tetrazoles suggest that the 2H-tautomer is generally the more stable form in the gas phase and in nonpolar solvents. Conversely, the more polar 1H-tautomer is often favored in the crystalline solid state due to intermolecular interactions. The energy difference between the two tautomers is typically small, meaning both can be present in solution. For the purpose of this guide, we will focus on the 2H-tautomer , as it is frequently the predominant species under physiological conditions. However, researchers must always consider the potential for tautomeric shifts when designing experiments or interpreting data.
Core Electronic Properties: A Quantitative Overview
The electronic character of this compound is dominated by the powerful inductive effect of the CF₃ group. This section quantifies the key properties that arise from this unique electronic arrangement.
Acidity (pKa)
The most significant electronic feature of this compound is its high acidity, which is directly comparable to, and often exceeds, that of simple carboxylic acids. The pKa of unsubstituted 1H-tetrazole is approximately 4.9, already similar to acetic acid.[5] The CF₃ group, being one of the strongest electron-withdrawing groups in medicinal chemistry, substantially stabilizes the resulting tetrazolate anion upon deprotonation through inductive effects. This stabilization significantly facilitates the release of the N-H proton, drastically lowering the pKa.
While a precise experimental pKa value for this compound is not widely published, based on the known effects of the CF₃ group, its pKa is confidently estimated to be in the range of 2.0 - 3.0 . This makes it a significantly stronger acid than typical carboxylic acids found in drug molecules. This enhanced acidity ensures it is almost completely ionized at physiological pH (7.4), which is a critical factor for mimicking the carboxylate anion and engaging in ionic interactions with receptor targets.
Computational Analysis: Dipole Moment, Electrostatic Potential, and Frontier Orbitals
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the electronic structure. These calculations are routinely used to predict properties that are difficult or time-consuming to measure experimentally.
| Electronic Property | Representative Calculated Value | Significance in Drug Design |
| Dipole Moment (µ) | ~2.5 - 3.5 D | Influences solubility, membrane permeability, and molecule-target interactions. A moderate dipole moment is often desirable. |
| HOMO Energy | ~ -9.0 to -10.0 eV | Relates to the molecule's ability to donate electrons; important for understanding metabolic stability and potential for charge-transfer interactions. |
| LUMO Energy | ~ -1.5 to -2.5 eV | Relates to the molecule's ability to accept electrons; indicates susceptibility to nucleophilic attack and redox reactions. |
| HOMO-LUMO Gap | ~ 7.0 - 8.0 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity, which is often a desirable trait for drug candidates. |
Note: These values are estimates based on DFT calculations (B3LYP/6-311+G(d,p) level of theory) of structurally similar molecules. They serve as a guide for what researchers can expect.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show a highly negative potential (red) around the nitrogen atoms of the tetrazole ring, indicating the region of highest electron density and the most likely site for electrophilic attack or hydrogen bond acceptance. The area around the acidic proton would show a positive potential (blue), confirming its susceptibility to deprotonation.
Implications in Drug Design: A Superior Carboxylic Acid Bioisostere
The unique electronic properties of this compound make it an attractive building block in drug discovery.
-
Enhanced Target Binding: Its low pKa ensures it exists as an anion at physiological pH, effectively mimicking a carboxylate. This allows it to form strong ionic and hydrogen bond interactions with positively charged residues (e.g., Arginine, Lysine) in a target's active site.
-
Improved Pharmacokinetics: Compared to carboxylic acids, tetrazoles are generally more metabolically robust and can exhibit higher lipophilicity, which can lead to better membrane permeability and oral bioavailability.[6][7] The CF₃ group further enhances metabolic stability by blocking potential sites of oxidation.[4]
-
Example in Marketed Drugs: While the exact 5-CF₃-tetrazole moiety is still emerging in drug candidates, the utility of the tetrazole ring as a carboxylic acid bioisostere is well-established. The blockbuster antihypertensive drug Losartan features a 5-substituted tetrazole ring that is critical for its binding to the angiotensin II receptor.[1][8]
-
Active Research Area: The bioisosteric replacement of the sulfonamide group in COX-2 inhibitors like Celecoxib with a tetrazole ring has been an active area of research, demonstrating the broad applicability of this strategy.[6]
Methodologies: Experimental and Computational Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step protocols for the characterization of this compound's electronic properties.
Synthesis
A common and effective method for the synthesis of 5-(trifluoromethyl)tetrazole is the [3+2] cycloaddition of trifluoroacetonitrile with an azide source.
Caption: General workflow for the synthesis of 5-(trifluoromethyl)tetrazole.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a condenser and a nitrogen inlet, dissolve sodium azide (NaN₃) in an appropriate anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Carefully introduce trifluoroacetonitrile (CF₃CN) to the reaction mixture. Caution: Trifluoroacetonitrile is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with water and acidify with dilute hydrochloric acid (HCl) to protonate the tetrazolate anion.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield pure 5-(trifluoromethyl)tetrazole.
Experimental pKa Determination (Potentiometric Titration)
This protocol describes a robust method for determining the pKa value.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
-
Calibration: Calibrate a high-quality pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).[9]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol co-solvent system to ensure solubility) to a final concentration of approximately 0.01 M.[4]
-
Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar.
-
Data Collection: Begin stirring and allow the initial pH reading to stabilize. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL) from a calibrated burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[4]
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point). This point can be found by first determining the equivalence point (the steepest part of the curve, or the maximum of the first derivative plot) and then finding the pH at half of that volume.[5][9]
Computational Protocol (DFT)
This protocol outlines a standard workflow for calculating electronic properties using Gaussian or a similar quantum chemistry software package.
Step-by-Step Protocol:
-
Structure Preparation: Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this task is DFT with the B3LYP functional and a Pople-style basis set such as 6-311+G(d,p).[10] The inclusion of diffuse (+) and polarization (d,p) functions is important for accurately describing anions and molecules with electronegative atoms.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data like Gibbs free energy.
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to obtain the desired electronic properties. This will yield:
-
Molecular Orbitals: The energies of the HOMO and LUMO.
-
Dipole Moment: The magnitude and vector of the molecular dipole.
-
Electrostatic Potential: Data for generating an MEP map can be calculated and visualized.
-
-
Solvation Effects (Optional but Recommended): To obtain more physiologically relevant data, all calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.[11]
Conclusion
This compound represents a highly valuable and strategically designed building block for modern drug discovery. Its electronic properties, dominated by the strong acidifying effect of the trifluoromethyl group, position it as a superior bioisostere for carboxylic acids. The low pKa, distinct electrostatic potential, and high kinetic stability make it an ideal candidate for enhancing target affinity and improving pharmacokinetic profiles. By employing the robust experimental and computational protocols detailed in this guide, researchers can confidently characterize and leverage the unique electronic features of this and related compounds, accelerating the rational design of the next generation of therapeutic agents.
References
- 1. Losartan [drugfuture.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Losartan carboxylic acid | C22H21ClN6O2 | CID 108185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Celecoxib analogs possessing a N-(4-nitrooxybutyl)piperidin-4-yl or N-(4-nitrooxybutyl)-1,2,3,6-tetrahydropyridin-4-yl nitric oxide donor moiety: synthesis, biological evaluation and nitric oxide release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Absolute calculations of acidity of C-substituted tetrazoles in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Tautomerism of 5-(Trifluoromethyl)-1H-tetrazole
Abstract
The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group. Its prototropic tautomerism, a dynamic equilibrium between the 1H and 2H forms, is a critical determinant of its physicochemical properties, including acidity, lipophilicity, and hydrogen bonding capability. The introduction of a strongly electron-withdrawing trifluoromethyl (CF₃) group at the 5-position profoundly influences this equilibrium. This guide provides a comprehensive technical exploration of the tautomerism in 5-(trifluoromethyl)-1H-tetrazole, synthesizing theoretical principles with practical experimental and computational methodologies for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this unique heterocyclic system.
The Significance of Tetrazole Tautomerism in a Molecular Design Context
5-Substituted tetrazoles can exist in two primary tautomeric forms: the 1H-tetrazole and the 2H-tetrazole.[1][2] This equilibrium is not merely an academic curiosity; it has profound implications for molecular recognition and pharmacokinetics. The 1H tautomer, with its acidic N-H proton, is a potent hydrogen bond donor and is generally more polar.[3] Conversely, the 2H tautomer is typically less polar and lacks the N1-H hydrogen bond donor capability.[3][4] In solution, the 1H tautomer is often the predominant form for many 5-substituted tetrazoles.[4] However, the relative stability can be influenced by the substituent, solvent, and solid-state packing forces.
The trifluoromethyl group is a powerful electronic modulator. Its intense electron-withdrawing nature significantly increases the acidity of the tetrazole N-H proton, lowering its pKa value compared to alkyl-substituted or unsubstituted tetrazoles. This altered acidity directly impacts the tautomeric population and the molecule's behavior at physiological pH. Understanding and controlling this tautomerism is therefore critical for designing molecules with optimal target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Prototropic tautomeric equilibrium in 5-(trifluoromethyl)-1H-tetrazole.
Synthesis of the Core Moiety
The most direct and widely adopted synthesis of 5-(trifluoromethyl)tetrazole salts involves the [3+2] cycloaddition of an azide source with a trifluoroacetonitrile precursor.[5] A robust method, inspired by the work of Norris and Ellis, utilizes the dehydration of trifluoroacetamide to generate trifluoroacetonitrile in situ, which is then trapped by sodium azide.[5]
Experimental Protocol: Synthesis of Sodium 5-(trifluoromethyl)tetrazolate
Rationale: This protocol generates the sodium salt, which is a stable, isolable solid and a versatile starting material for generating the protonated form or for further reactions. The in situ generation of the highly reactive and volatile trifluoroacetonitrile enhances safety and efficiency.
Materials:
-
Trifluoroacetamide
-
Phosphorus pentoxide (P₂O₅)
-
Sodium azide (NaN₃)
-
Anhydrous, high-boiling point solvent (e.g., diglyme or sulfolane)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a two-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet. The flask should be charged with sodium azide (1.1 equivalents) and the anhydrous solvent.
-
Precursor Preparation: In a separate flask, thoroughly mix trifluoroacetamide (1.0 equivalent) with phosphorus pentoxide (1.2 equivalents).
-
Reaction: Gently heat the trifluoroacetamide/P₂O₅ mixture to initiate the dehydration reaction, generating gaseous trifluoroacetonitrile.
-
In Situ Trapping: Carefully pass the stream of trifluoroacetonitrile gas through the heated solution of sodium azide. Maintain the reaction temperature at approximately 120-140 °C.
-
Monitoring: The reaction is typically exothermic. Monitor the reaction progress by TLC or by observing the cessation of gas evolution.
-
Workup: After completion, cool the reaction mixture to room temperature. The product, sodium 5-(trifluoromethyl)tetrazolate, often precipitates from the solution. It can be isolated by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum. A reported yield for a similar process is 98%.[5]
-
Protonation: The free 5-(trifluoromethyl)-1H-tetrazole can be obtained by dissolving the sodium salt in water and carefully acidifying with a strong acid (e.g., HCl) followed by extraction with an organic solvent (e.g., ethyl acetate).
Experimental Characterization of Tautomeric Forms
Determining the predominant tautomer and the dynamics of the equilibrium requires a multi-faceted analytical approach. No single technique provides a complete picture; rather, a combination of spectroscopic and crystallographic methods is essential.
Caption: Workflow for the experimental characterization of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomeric equilibria in solution. By analyzing the chemical shifts, coupling constants, and integrals of various nuclei, one can identify and quantify the different species present.
Rationale: Each tautomer has a unique electronic structure, resulting in distinct chemical shifts for the nuclei within the ring and the substituent. ¹⁵N NMR is particularly informative as it directly probes the nitrogen atoms involved in the tautomerism, though it often requires isotopic enrichment for good signal-to-noise. ¹⁹F NMR is also highly valuable here, as the chemical shift of the CF₃ group will be sensitive to its electronic environment, which differs between the 1H and 2H forms.
Protocol: Multinuclear NMR Analysis
-
Sample Preparation: Prepare a solution of 5-(trifluoromethyl)-1H-tetrazole (5-10 mg) in a deuterated solvent (~0.6 mL). The choice of solvent is critical. Aprotic, non-polar solvents (e.g., CDCl₃, C₆D₆) will favor the less polar 2H tautomer, while polar, protic solvents (e.g., DMSO-d₆, CD₃OD) can hydrogen bond and stabilize the 1H tautomer.
-
¹H NMR: Acquire a standard ¹H NMR spectrum. The key signal is the N-H proton, which will be a broad singlet. Its chemical shift and presence are indicative of the 1H form. The integral of this peak relative to an internal standard can help quantify the 1H population.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the C5 carbon directly attached to the CF₃ group is expected to differ significantly between the two tautomers. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. A single resonance (a singlet) is expected for the CF₃ group in each tautomer. If both tautomers are present in significant quantities and exchange is slow on the NMR timescale, two distinct signals may be observed. The relative integration of these signals provides a direct measure of the tautomeric ratio.
-
¹⁵N NMR (Optional): If isotopically enriched material is available, acquire a ¹⁵N NMR spectrum. The chemical shifts of the four ring nitrogens are highly diagnostic. In the 1H tautomer, one nitrogen will be protonated (pyrrole-like), while three will be unprotonated (pyridine-like). In the 2H tautomer, all four nitrogens are pyridine-like.
Single-Crystal X-ray Diffraction (XRD)
XRD provides an unambiguous determination of the molecular structure in the solid state.[6][7] It reveals which tautomer is present in the crystal lattice and provides precise bond lengths and angles, as well as information about intermolecular interactions like hydrogen bonding.[8]
Rationale: While solution-phase NMR reveals the dynamic equilibrium, XRD provides a static snapshot of the most stable form in the solid state. This is crucial for understanding the molecule's properties as a solid material and for validating computational models. For instance, the crystal structure of energetic salts based on 5-(trifluoromethyl)tetrazole has been elucidated using this method, revealing extensive hydrogen bonding networks.[5]
Protocol: Structure Determination by XRD
-
Crystal Growth: Grow single crystals of suitable quality. This is often the most challenging step. A common method is slow evaporation of a saturated solution. Various solvents and solvent mixtures (e.g., methanol/diethyl ether, ethyl acetate/hexane) should be screened.[5]
-
Data Collection: Mount a suitable crystal on a goniometer head. Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters against the experimental data until the model converges.
-
Analysis: Analyze the final structure to confirm the tautomeric form, measure bond lengths and angles, and identify intermolecular interactions. The position of the hydrogen atom on the tetrazole ring will definitively identify the tautomer.
Acidity Constant (pKa) Determination
The pKa is a quantitative measure of the molecule's acidity and is directly related to the tautomeric equilibrium. The strong electron-withdrawing CF₃ group is expected to significantly lower the pKa relative to unsubstituted tetrazole (pKa ≈ 4.9).
| Compound | pKa in Water | Rationale for Acidity |
| 1H-Tetrazole | ~4.9[9] | Baseline acidity of the tetrazole ring. |
| 5-Methyl-1H-tetrazole | ~5.5 | The methyl group is weakly electron-donating, decreasing acidity. |
| 5-(CF₃)-1H-tetrazole | < 3.0 (Estimated) | The CF₃ group is strongly electron-withdrawing, stabilizing the conjugate base and increasing acidity. |
Rationale: A lower pKa indicates a more stable conjugate base (the tetrazolate anion). The stability of this anion is influenced by the substituent at the C5 position. The CF₃ group's inductive effect powerfully stabilizes the negative charge on the anion, thus increasing the acidity of the parent N-H tautomer.
Computational Analysis of Tautomerism
Quantum chemical calculations are an indispensable tool for complementing experimental data. They can provide accurate predictions of the relative energies, geometric structures, and spectroscopic properties of the tautomers.[10][11][12]
Caption: Workflow for the computational investigation of tautomerism.
Protocol: DFT Calculation of Tautomer Stability
Rationale: Density Functional Theory (DFT) provides a good balance between computational cost and accuracy for systems of this size. By calculating the Gibbs free energy (G) of both tautomers, we can predict their relative populations at equilibrium. Including a solvent model (e.g., PCM) is crucial for comparing with experimental solution-phase data.
Procedure:
-
Structure Building: Build the initial 3D structures of both the 1H- and 2H-tautomers of 5-(trifluoromethyl)-1H-tetrazole using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer.
-
Software: Gaussian, ORCA, Spartan, etc.
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) or an Ahlrichs-style basis set like def2-TZVP is recommended for good accuracy.[3][14]
-
Solvation: Include a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent used in experimental studies (e.g., water, DMSO).
-
-
Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization. This is essential to:
-
Confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Obtain the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).
-
-
Energy Analysis:
-
Extract the Gibbs free energy (G) for both tautomers from the output files.
-
Calculate the difference in free energy: ΔG = G(2H) - G(1H).
-
A negative ΔG indicates that the 2H tautomer is more stable, while a positive ΔG indicates the 1H tautomer is more stable. The equilibrium constant (K) can be calculated using the formula K = exp(-ΔG/RT).
-
-
Property Calculation: From the optimized geometries, calculate other properties such as NMR chemical shifts (using the GIAO method), IR vibrational frequencies, and dipole moments to compare directly with experimental results.
Conclusion and Outlook
The tautomerism of 5-(trifluoromethyl)-1H-tetrazole is a complex interplay of electronic effects, solvent interactions, and solid-state packing. The potent electron-withdrawing CF₃ group significantly increases the acidity of the N-H proton, a key parameter governing the tautomeric balance. A combined approach, leveraging multinuclear NMR spectroscopy for solution-phase analysis, single-crystal X-ray diffraction for solid-state confirmation, and DFT calculations for energetic and property prediction, is essential for a complete characterization. For drug development professionals and materials scientists, a thorough understanding of this equilibrium is not optional—it is fundamental to predicting and optimizing molecular behavior, from receptor binding to crystal packing in energetic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. researchgate.net [researchgate.net]
- 10. ijsr.net [ijsr.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Studies on tautomerism in tetrazole: comparison of Hartree-Fock and density functional theory quantum chemical methods (2000) | A.P Mazurek | 46 Citations [scispace.com]
- 13. Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Genesis of a Key Fluorinated Heterocycle: A Technical Guide to the Discovery and First Synthesis of 5-(Trifluoromethyl)-2H-tetrazole
Introduction: The Strategic Importance of the Trifluoromethyl Group in Heterocyclic Chemistry
The introduction of a trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal and materials chemistry. This electron-withdrawing moiety can profoundly alter a compound's physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is another privileged scaffold, frequently employed as a bioisostere for carboxylic acids. The convergence of these two structural motifs in 5-(trifluoromethyl)-2H-tetrazole created a molecule of significant academic and industrial interest, particularly in the development of energetic materials and pharmaceuticals. This guide provides an in-depth technical exploration of the initial discovery and seminal synthesis of this important compound, tracing its origins and detailing the foundational chemistry that brought it into existence.
The Pioneering Synthesis: A Landmark Achievement by W. P. Norris
The first synthesis of this compound was reported in 1962 by William P. Norris in The Journal of Organic Chemistry. This work laid the groundwork for the future exploration of trifluoromethylated tetrazoles and their derivatives. The core of Norris's approach was the application of the well-established [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings.
Causality Behind the Experimental Design
Norris's synthetic strategy was predicated on the reaction between a nitrile and an azide. The choice of trifluoroacetonitrile (CF₃CN) as the nitrile component was a logical starting point for introducing the trifluoromethyl group. Hydrazoic acid (HN₃), or its conjugate base, the azide ion (N₃⁻), served as the three-atom component for the cycloaddition, providing the requisite nitrogen atoms to form the tetrazole ring.
The electron-withdrawing nature of the trifluoromethyl group in trifluoroacetonitrile activates the nitrile's carbon atom towards nucleophilic attack by the azide ion. This electronic effect is crucial for the success of the cycloaddition, facilitating the formation of the carbon-nitrogen bond that initiates the ring-closing cascade.
The First Synthesis: A Detailed Experimental Protocol
The initial synthesis of this compound was achieved through a two-step process: the formation of the sodium salt followed by protonation to yield the free tetrazole.
Part 1: Synthesis of Sodium 5-(Trifluoromethyl)tetrazolate
The first step involved the reaction of trifluoroacetonitrile with sodium azide.
Experimental Protocol:
-
A solution of sodium azide in a suitable solvent, such as acetonitrile, is prepared in a reaction vessel equipped with a stirrer and a means of temperature control.
-
Trifluoroacetonitrile, a gas at room temperature, is then bubbled through the sodium azide solution.
-
The reaction mixture is stirred at a controlled temperature to facilitate the cycloaddition.
-
Upon completion of the reaction, the resulting sodium 5-(trifluoromethyl)tetrazolate, being a salt, precipitates from the organic solvent.
-
The solid product is isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.
Diagram of the Synthesis of Sodium 5-(trifluoromethyl)tetrazolate:
Caption: The [3+2] cycloaddition of trifluoroacetonitrile and sodium azide.
Part 2: Formation of this compound
The isolated sodium salt is then protonated to yield the free tetrazole.
Experimental Protocol:
-
The purified sodium 5-(trifluoromethyl)tetrazolate is dissolved in water.
-
The aqueous solution is acidified, typically with a strong mineral acid such as hydrochloric acid (HCl), until the pH is acidic.
-
The protonation of the tetrazolate anion yields the free this compound.
-
The product is then extracted from the aqueous solution using a suitable organic solvent, such as diethyl ether.
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the purified this compound.
Diagram of the Protonation Step:
Caption: Acidification of the sodium salt to yield the free tetrazole.
Characterization of the First Synthesized this compound
Norris characterized the newly synthesized compound using the analytical techniques available at the time, which primarily included elemental analysis and melting point determination. These methods were crucial for confirming the elemental composition and purity of the compound.
| Property | Reported Value |
| Molecular Formula | C₂HF₃N₄ |
| Molecular Weight | 138.05 g/mol |
| Melting Point | Data from the original 1962 publication is not readily available in modern databases. |
| Appearance | Typically a white crystalline solid. |
Evolution of the Synthesis: Modern Approaches
While Norris's foundational work was groundbreaking, subsequent research has focused on developing more efficient and safer methods for the synthesis of this compound and its derivatives. A notable modern approach, inspired by the work of Norris, involves the in situ generation of trifluoroacetonitrile from trifluoroacetamide.
In a recent study, researchers dehydrated trifluoroacetamide using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) to produce a stream of trifluoroacetonitrile gas.[1] This gas was then directly reacted with sodium azide to produce the sodium salt of 5-(trifluoromethyl)tetrazole in high yield (98%).[1] This method avoids the handling of gaseous trifluoroacetonitrile as a starting material, thereby enhancing the safety and practicality of the synthesis.
Diagram of the Modern Synthetic Approach:
Caption: A modern synthetic route involving in situ generation of trifluoroacetonitrile.
Conclusion: A Legacy of Innovation
The discovery and first synthesis of this compound by William P. Norris represent a significant milestone in fluorine and heterocyclic chemistry. His pioneering work not only introduced a valuable new chemical entity but also paved the way for further research into the synthesis and application of fluorinated tetrazoles. The evolution of the synthetic methodology, from the direct use of trifluoroacetonitrile to its safer in situ generation, highlights the continuous drive for innovation in chemical synthesis. This in-depth technical guide serves to document this important scientific achievement and provide a foundational understanding for researchers and professionals in the fields of drug development and materials science.
References
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 5-(Trifluoromethyl)-2H-tetrazole from Trifluoroacetonitrile
Abstract: This document provides a detailed protocol and in-depth scientific background for the synthesis of 5-(trifluoromethyl)-2H-tetrazole, a critical building block in modern medicinal chemistry and materials science. The synthesis is achieved via a robust [3+2] cycloaddition of trifluoroacetonitrile with sodium azide. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the reaction mechanism, a step-by-step experimental procedure, critical safety protocols, and the significance of this valuable heterocyclic compound.
Introduction: The Significance of the Trifluoromethyl-Tetrazole Scaffold
The tetrazole ring is a privileged scaffold in pharmaceutical and medicinal chemistry, primarily serving as a metabolically stable bioisostere for the carboxylic acid group.[1][2][3] This substitution can enhance a molecule's lipophilicity, metabolic stability, and cell membrane permeability, leading to improved pharmacokinetic profiles.[2][3]
The incorporation of a trifluoromethyl (CF₃) group further amplifies the pharmaceutical potential of the tetrazole moiety. The CF₃ group is a cornerstone of modern drug design, known for its ability to increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability.[4] The combination of these two functionalities in this compound creates a highly valuable building block for the development of novel therapeutics and advanced energetic materials.
The most direct and widely employed method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, a classic example of "click chemistry".[5][6][7] This guide focuses on the synthesis of this compound from trifluoroacetonitrile and sodium azide, a process noted for its efficiency and high yield.[8]
Reaction Mechanism: The [3+2] Cycloaddition
The formation of the tetrazole ring from a nitrile and an azide proceeds through a concerted [3+2] cycloaddition mechanism.[5][7] In this reaction, the azide anion (N₃⁻) acts as the 1,3-dipole, and the nitrile (in this case, trifluoroacetonitrile) serves as the dipolarophile.
The reaction is significantly facilitated by the strong electron-withdrawing nature of the trifluoromethyl group on the trifluoroacetonitrile. This potent inductive effect polarizes the nitrile's carbon-nitrogen triple bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack by the azide anion. This activation lowers the energy barrier for the cycloaddition, allowing the reaction to proceed efficiently.[5] The concerted pathway involves a single transition state leading directly to the formation of the stable tetrazolate anion, which is subsequently protonated during work-up to yield the final this compound product.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sioc.cas.cn [sioc.cas.cn]
Application Notes and Protocols: Synthesis of 5-(Trifluoromethyl)-2H-tetrazole using Sodium Azide
Introduction: The Significance of the 5-(Trifluoromethyl)tetrazole Scaffold
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and increase binding affinity.[1][2] When combined with a tetrazole ring—a well-established bioisostere for the carboxylic acid moiety—the resulting 5-(trifluoromethyl)-2H-tetrazole scaffold becomes a highly valuable building block.[3][4][5][6] This guide provides an in-depth exploration of its synthesis via the [3+2] cycloaddition of an azide source with a trifluoromethyl nitrile, focusing on the critical role of sodium azide. We will delve into the reaction mechanism, provide detailed and safety-conscious laboratory protocols, and discuss the causality behind key experimental choices, tailored for researchers, chemists, and drug development professionals.
The Underlying Chemistry: Mechanism of Tetrazole Formation
The synthesis of 5-substituted 1H-tetrazoles is most directly achieved through the formal [3+2] cycloaddition of an azide species with an organic nitrile.[7][8] While seemingly straightforward, the mechanism is nuanced and heavily debated in the literature. The reaction's success hinges on the activation of the nitrile, as the cycloaddition with the azide anion (N₃⁻) itself has a significant energy barrier.
Causality of Nitrile Activation: The strongly electron-withdrawing nature of the trifluoromethyl group significantly lowers the activation barrier for nucleophilic attack at the nitrile carbon, making trifluoroacetonitrile an excellent substrate for this reaction.[7][9] Activation is typically enhanced by either a Brønsted or Lewis acid catalyst.[10][11]
-
Lewis Acid Catalysis: Lewis acids, such as zinc(II) salts (e.g., ZnBr₂, ZnCl₂), coordinate to the nitrogen of the nitrile. This coordination polarizes the C≡N bond, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack by the azide anion.[10]
-
Brønsted Acid Catalysis: In the presence of a proton source (e.g., amine hydrochloride salts), highly reactive and hazardous hydrazoic acid (HN₃) is formed in situ.[12] HN₃ is a much more potent dipole for the cycloaddition reaction compared to the azide anion.[13] However, due to the extreme toxicity and explosive nature of hydrazoic acid, protocols that minimize its formation are strongly preferred in a process and safety context.[14]
Computational studies suggest the reaction can proceed through a previously unsuspected nitrile activation step, leading to an imidoyl azide intermediate which then cyclizes to form the tetrazole ring.[7][9]
Caption: Lewis acid-catalyzed mechanism for tetrazole synthesis.
Critical Safety Considerations: A Prerequisite for Synthesis
The use of sodium azide mandates strict adherence to safety protocols. It is a highly toxic substance, and its reaction with acids or certain metals can generate exceptionally hazardous compounds.[15][16]
-
Toxicity of Sodium Azide (NaN₃): Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[15] It can inhibit cytochrome oxidase, similar to cyanide, blocking oxygen transport in the blood. All handling of solid NaN₃ and its solutions must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[17][18]
-
Formation of Hydrazoic Acid (HN₃): This is the most significant hazard. Sodium azide reacts readily with acids (even weak acids like water, especially under heating) to form hydrazoic acid.[17] HN₃ is a colorless, volatile, and extremely toxic liquid that is also a dangerously explosive gas.[16] Protocols must be designed to either avoid acidic conditions or to control the formation and concentration of HN₃ in the reaction headspace.
-
Formation of Explosive Metal Azides: Sodium azide reacts with heavy metals such as lead, copper, mercury, silver, and their salts to form highly shock-sensitive and explosive heavy metal azides.[15][18] Never use metal spatulas to handle solid sodium azide. Avoid contact with metal pipes; aqueous azide solutions should never be disposed of down the drain without proper quenching and neutralization procedures.[18]
| Hazard | Mitigation and Protocol |
| High Acute Toxicity | Always handle in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[18] Avoid generating dust. |
| Hydrazoic Acid (HN₃) Gas | Avoid adding strong acids to the reaction mixture. Use buffered systems or Lewis acid catalysts instead of Brønsted acids where possible.[12] Monitor reaction headspace if scaling up. |
| Explosive Metal Azides | Use only plastic or ceramic spatulas for weighing and transfer.[18] Perform reactions in glass vessels. Quench all azide-containing waste streams properly before disposal. |
| Thermal Instability | Solid sodium azide can decompose violently if heated above 275 °C.[15] Store away from heat sources. |
Detailed Application Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 5-substituted tetrazoles using a zinc catalyst to enhance safety and efficiency.[10] The starting material is trifluoroacetonitrile, which is a gas at room temperature and must be handled accordingly.
3.1 Reagents and Equipment
| Reagent | M.W. | Amount | Moles | Equiv. |
| Trifluoroacetonitrile | 95.03 | 9.5 g | 0.10 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 7.8 g | 0.12 | 1.2 |
| Zinc Bromide (ZnBr₂) | 225.19 | 13.5 g | 0.06 | 0.6 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
| 3M Hydrochloric Acid (HCl) | - | ~150 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | ~10 g | - | - |
-
Equipment: 250 mL three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle with temperature controller, gas inlet adapter, and standard laboratory glassware. All operations must be conducted in a chemical fume hood.
3.2 Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
3.3 Step-by-Step Methodology
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and gas inlet tube, add sodium azide (7.8 g, 0.12 mol) and anhydrous zinc bromide (13.5 g, 0.06 mol). Causality: Zinc bromide acts as a Lewis acid catalyst to activate the nitrile for the cycloaddition.[10] An excess of sodium azide is used to drive the reaction to completion.
-
Solvent Addition: Add 100 mL of DMF to the flask. Stir the mixture at room temperature until the solids are fully dissolved.
-
Substrate Addition: Cool the flask in an ice bath to 0 °C. Carefully bubble trifluoroacetonitrile gas (9.5 g, 0.10 mol) through the solution via the gas inlet tube over 30-60 minutes. Ensure efficient stirring to maximize gas dissolution and reaction.
-
Reaction: Remove the ice bath and heat the reaction mixture to 120 °C using a heating mantle. Allow the reaction to stir for 12-24 hours. Causality: Elevated temperature is required to provide sufficient thermal energy to overcome the activation barrier of the cycloaddition.[7]
-
Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them into acidic water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Work-up: After the reaction is complete (as determined by the consumption of the starting nitrile), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of water.
-
Product Precipitation: While stirring vigorously, slowly add 3M HCl to the aqueous mixture. The product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 1. Causality: The product initially forms as a sodium or zinc tetrazolate salt, which is water-soluble. Acidification protonates the tetrazole ring, yielding the neutral, less soluble product which can then be extracted.[19]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as toluene or an ethyl acetate/hexanes mixture, to afford pure this compound.
3.4 Quenching of Residual Azide
This is a critical safety step. All aqueous layers and any materials (e.g., filter paper, glassware rinses) contaminated with sodium azide must be treated.
-
Combine all aqueous waste in a large beaker within a fume hood and cool in an ice bath.
-
While stirring, slowly add a 20% aqueous solution of sodium nitrite (NaNO₂).
-
Carefully and slowly add 2M H₂SO₄. You will observe gas evolution (N₂, N₂O). Maintain the addition rate to keep the reaction under control. Causality: In an acidic medium, sodium nitrite converts residual hydrazoic acid and azide ions into harmless nitrogen gas and nitrous oxide.
-
Continue stirring for at least 2 hours after gas evolution ceases to ensure complete destruction of the azide.
-
Test for the presence of residual azide using an iron(III) chloride test strip. Once the test is negative, the waste can be neutralized and disposed of according to institutional guidelines.
Product Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | A broad singlet in the downfield region (typically >10 ppm) corresponding to the N-H proton. The exact chemical shift is solvent-dependent.[20] |
| ¹³C NMR | Two signals are expected: one for the tetrazole carbon (C5), shifted by the attached CF₃ group, and one for the CF₃ carbon, likely appearing as a quartet due to C-F coupling.[21] |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. This is a highly diagnostic peak. |
| FTIR | Characteristic peaks for N-H stretching (~3000-3400 cm⁻¹), C=N and N=N stretching within the tetrazole ring (~1400-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).[22] |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z 137.01. |
References
- 1. nbinno.com [nbinno.com]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 14. books.rsc.org [books.rsc.org]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. osha.gov [osha.gov]
- 17. uthsc.edu [uthsc.edu]
- 18. ehs.umich.edu [ehs.umich.edu]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. dev.spectrabase.com [dev.spectrabase.com]
Introduction: The Strategic Role of 5-(Trifluoromethyl)-2H-tetrazole in Medicinal Chemistry
As a Senior Application Scientist, this guide provides detailed protocols and technical insights for the utilization of 5-(trifluoromethyl)-2H-tetrazole in bioassay development and drug discovery. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to effectively work with this compound.
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure is characterized by a five-membered ring containing four nitrogen atoms and one carbon, with a trifluoromethyl (-CF₃) group attached to the carbon. The primary value of this moiety lies in its function as a bioisostere for the carboxylic acid functional group.[1][2]
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[3] The replacement of a carboxylic acid with a 5-substituted tetrazole is a common and powerful strategy in drug design for several key reasons:[4][5]
-
Similar Acidity: The tetrazole ring has a pKa value (typically 4.5-4.9) that is very similar to that of a carboxylic acid (pKa ~4.2-4.5), allowing it to mimic the acidic proton and engage in similar ionic interactions with biological targets.[4][6]
-
Enhanced Metabolic Stability: Carboxylic acids can be prone to metabolic liabilities, such as forming reactive acyl glucuronides.[4] The tetrazole ring is generally more resistant to metabolic transformation, which can lead to improved pharmacokinetic profiles.[7]
-
Increased Lipophilicity: The tetrazole moiety is more lipophilic than a carboxylate, which can potentially improve membrane permeability and oral bioavailability. However, this is not always straightforward, as the tetrazole's ability to form strong hydrogen bonds can increase desolvation energy, sometimes counteracting permeability gains.[4]
-
Structural Mimicry: The tetrazole ring is a planar, aromatic system that can effectively occupy the same space and mimic the hydrogen bonding patterns of a carboxylate group within a target's binding site.[6][8]
The addition of the trifluoromethyl group further enhances the molecule's properties by increasing metabolic stability and modulating its electronic characteristics.[9]
Core Application: Bioisosteric Replacement in Lead Optimization
The most common application of this compound in a bioassay context is not as a tool or reagent, but as a test compound itself. It is synthesized as an analog of a lead molecule where a carboxylic acid group has been strategically replaced. The subsequent bioassays are designed to answer critical questions:
-
Is the biological activity preserved or enhanced after the replacement?
-
Are the physicochemical and pharmacokinetic properties (solubility, stability, permeability) improved?
-
Does the modification alter the compound's selectivity or off-target effects?
The following workflow outlines this strategic approach.
Caption: Workflow for Bioisosteric Replacement and Evaluation.
Safety, Handling, and Preparation of Stock Solutions
Before any experimental work, it is critical to understand the safety and handling requirements for this compound and its derivatives.
1. Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[10][12]
-
Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[10][12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.[11]
2. Preparation of Stock Solutions: The quality and accuracy of your bioassay data depend on the correct preparation of your test compound.
-
Solvent Selection: this compound is an organic compound and will likely require an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro bioassays due to its high solubilizing power and general compatibility with cell culture media at low final concentrations.
-
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Accurately weigh out a precise amount of this compound powder (e.g., 1.56 mg). The molecular weight of the parent hydrate C₂H₃F₃N₄O is 156.07 g/mol .
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Example: Volume (L) = 0.00156 g / (156.07 g/mol * 0.010 mol/L) = 0.001 L = 1 mL
-
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Vortex or sonicate gently until the solid is completely dissolved. Visually inspect for any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C.
-
| Parameter | Guideline | Rationale |
| Primary Solvent | Anhydrous DMSO | High solubilizing capacity for many organic molecules. |
| Stock Concentration | 10-50 mM | A high concentration allows for minimal solvent addition to the final assay. |
| Final Solvent Conc. | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells or interfere with enzyme activity. |
| Storage | -20°C or -80°C, Aliquoted | Prevents degradation from repeated freeze-thaw cycles and contamination. |
Experimental Protocols for Bioassay Evaluation
The following are generalized, detailed protocols for testing this compound in common bioassay formats. These should be adapted based on the specific cell line, protein target, and assay technology being used.
Protocol 1: In Vitro Cell-Based Cytotoxicity Assay (MTT Method)
This protocol assesses the effect of the compound on cell viability and is a common first step for anticancer drug screening.[13][14][15]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.
Materials:
-
Target cancer cell line (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle Control: DMSO
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette, incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete medium. For an 8-point dose-response curve (e.g., 100 µM to 0.1 µM), this often involves an intermediate dilution step.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the test compound, positive control, or vehicle control to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.5%).
-
Include "cells only" (no treatment) and "medium only" (blank) controls.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay Readout:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate on a microplate reader at 570 nm.
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Abs_test / Abs_vehicle) * 100.
-
Plot % Viability against the log of the compound concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC₅₀ value.
-
Caption: Experimental Workflow for an MTT Cytotoxicity Assay.
Protocol 2: Target-Based Enzyme Inhibition Assay
This protocol provides a framework for testing the compound's ability to inhibit a purified enzyme, which is crucial for understanding its mechanism of action.[16]
Objective: To determine the IC₅₀ of this compound against a specific enzyme target (e.g., a kinase, protease, or glutathione reductase).
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme (e.g., a peptide for a kinase, a chromogenic substrate for a protease)
-
Assay buffer (optimized for pH, ionic strength, and cofactors for the enzyme)
-
Cofactors if required (e.g., ATP for kinases)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle Control: DMSO
-
Positive Control: A known inhibitor of the enzyme
-
Stop solution (if required to terminate the reaction)
-
96-well or 384-well assay plates (e.g., non-binding surface plates)
-
Detection instrument (e.g., spectrophotometer, fluorometer, luminometer)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare all reagents in the assay buffer. Keep the enzyme on ice.
-
Prepare serial dilutions of the test compound, positive control, and vehicle control in assay buffer.
-
-
Assay Reaction Setup:
-
Add a small volume (e.g., 2-5 µL) of the diluted compound or controls to the wells of the assay plate.
-
Add the enzyme solution to each well and briefly incubate (e.g., 15-30 minutes at room temperature) to allow the inhibitor to bind to the enzyme. This pre-incubation step is critical for many inhibitors.
-
Initiate the enzymatic reaction by adding the substrate (and any cofactors like ATP).
-
-
Reaction and Detection:
-
Allow the reaction to proceed for a set period (e.g., 30-60 minutes). The reaction should be in the linear range (substrate is not depleted).
-
If necessary, add a stop solution to terminate the reaction.
-
Measure the signal (absorbance, fluorescence, luminescence) which corresponds to the product formed.
-
-
Data Acquisition and Analysis:
-
Subtract the background signal (wells with no enzyme) from all readings.
-
Calculate the percent inhibition relative to the vehicle (no inhibitor) control: % Inhibition = 100 * [1 - (Signal_test / Signal_vehicle)].
-
Plot % Inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(Trifluoromethyl)-2H-tetrazole as a Carboxylic Acid Isostere in Drug Design
Introduction: The Strategic Advantage of Isosterism in Modern Drug Discovery
In the intricate process of drug discovery and lead optimization, the carboxylic acid moiety is a frequent pharmacophoric feature. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiological pH, often facilitates crucial interactions with biological targets. However, the presence of a carboxylic acid can also introduce significant liabilities, including rapid metabolic clearance through pathways like glucuronidation, poor membrane permeability, and potential for high plasma protein binding, all of which can compromise the pharmacokinetic profile of a drug candidate.[1]
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to mitigate these issues. The goal is to substitute a problematic functional group with another that preserves the key biological activity while improving the drug's overall Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among the most successful and widely adopted bioisosteres for the carboxylic acid group is the 5-substituted-1H-tetrazole ring.[2][3] This application note provides a detailed guide for researchers on the use of a particularly advantageous isostere: 5-(trifluoromethyl)-2H-tetrazole . We will explore the scientific rationale for its use, provide comparative physicochemical data, and detail synthetic and analytical protocols for its implementation in a drug design workflow.
The Rationale: Why this compound?
The 5-substituted-1H-tetrazole ring mimics the key features of a carboxylic acid: it is a planar, acidic heterocycle with a pKa typically in the range of 4.5-5.0, comparable to many carboxylic acids.[4] This ensures it can replicate the crucial ionic interactions with protein targets. The delocalization of the negative charge across the four nitrogen atoms of the tetrazolate anion is a key feature of this mimicry.[4]
The introduction of a trifluoromethyl (-CF3) group at the 5-position provides a trifecta of benefits, elevating this isostere above the simple unsubstituted tetrazole:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] This "metabolic blocking" at the site of the isostere can significantly reduce clearance, prolong the drug's half-life, and improve its pharmacokinetic profile.[6] Furthermore, while carboxylic acids are prime substrates for glucuronidation (a major Phase II metabolic pathway that facilitates rapid excretion), tetrazoles are significantly less susceptible, and the resulting N-glucuronides are generally less reactive.[4]
-
Modulation of Physicochemical Properties: The highly electronegative trifluoromethyl group acts as a strong electron-withdrawing group. This has a profound effect on the acidity of the tetrazole N-H proton. The pKa of this compound is significantly lower than that of an unsubstituted tetrazole, making it a much stronger acid, more akin to trifluoroacetic acid (pKa ~0.5) than a typical benzoic acid (pKa ~4.2).[7] This stronger acidity can be leveraged to tune interactions with the target protein. Additionally, the -CF3 group increases the lipophilicity of the molecule, which can influence membrane permeability and oral absorption.[5]
-
Improved Target Engagement: The -CF3 group can enhance binding affinity to the biological target through various mechanisms, including favorable hydrophobic interactions and the ability to form unique non-covalent interactions.[5]
The decision to employ this isostere is a strategic one, aimed at overcoming specific, well-defined problems in a lead series.
Caption: Decision workflow for using 5-(CF3)-tetrazole.
Data Presentation: A Comparative Analysis of Physicochemical Properties
| Property | Carboxylic Acid (Example: Acetic Acid) | 5-H-Tetrazole | 5-(Trifluoromethyl)-tetrazole | Rationale & Implications for Drug Design |
| Acidity (pKa) | ~4.76 | ~4.9 | ~1.5 - 2.0 (Estimated) | The -CF3 group is strongly electron-withdrawing, significantly increasing acidity over the parent tetrazole. This stronger acidity can alter target binding interactions and ionization state in specific pH environments. |
| Lipophilicity (logP) | -0.17 | -0.73 | ~0.5 (Estimated) | The tetrazole ring is generally more lipophilic than a carboxylate. The addition of the -CF3 group further increases lipophilicity, which can enhance membrane permeability and oral absorption, but must be balanced to maintain solubility.[5] |
| Metabolic Stability | Susceptible to Phase I & Phase II (Glucuronidation) | More resistant than -COOH | Highly Resistant | The C-F bonds are exceptionally stable to oxidative metabolism.[5][6] This moiety is a robust metabolic blocker. |
| Hydrogen Bonding | H-bond donor & acceptor | H-bond donor & multiple acceptor sites | H-bond donor & multiple acceptor sites | All three groups can participate in the key ionic and hydrogen bonding interactions required for target binding. |
Note: pKa and logP values are highly dependent on the overall molecular scaffold. The values for 5-(trifluoromethyl)-tetrazole are estimated based on the known effects of the trifluoromethyl group and data for related structures.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the [3+2] cycloaddition of an azide source with a trifluoroacetonitrile equivalent. The synthesis of 5-(trifluoromethyl)tetrazole sodium salt from trifluoroacetamide via in situ generation of trifluoroacetonitrile gas has been reported.[8]
Safety Warning: This reaction involves the use of sodium azide, which is highly toxic. Upon acidification, it forms the explosive and toxic hydrazoic acid (HN3). All manipulations should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted behind a blast shield.
Caption: Synthetic workflow for this compound.
Materials:
-
Trifluoroacetamide
-
Phosphorus pentoxide (P₄O₁₀)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Sand
Procedure:
-
Preparation of Reagents:
-
Thoroughly mix trifluoroacetamide and phosphorus pentoxide (1:1.5 molar ratio) with sand in a flask equipped with a distillation head. The sand helps to moderate the reaction.
-
-
In Situ Generation of Trifluoroacetonitrile:
-
Prepare a receiving flask containing a stirred solution of sodium azide (1.2 equivalents relative to trifluoroacetamide) in anhydrous DMF.
-
Gently heat the flask containing the trifluoroacetamide/P₄O₁₀ mixture. The trifluoroacetonitrile gas that is generated will distill over and bubble directly into the sodium azide solution. CAUTION: This step should be performed with extreme care in a well-ventilated fume hood.
-
-
Cycloaddition Reaction:
-
Once the generation of gas is complete, heat the DMF solution containing sodium azide and condensed trifluoroacetonitrile at 70-80 °C for 12-16 hours to drive the cycloaddition to completion. Monitor the reaction by TLC or LC-MS if a suitable analytical method is available.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding water.
-
Acidify the aqueous solution to pH 1-2 by the dropwise addition of concentrated HCl at 0 °C. CAUTION: This step will generate hydrazoic acid. Perform this in the back of a fume hood.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The product can be purified by recrystallization or column chromatography on silica gel, depending on the nature of the impurities.
-
Protocol 2: Incorporation of the Tetrazole Moiety via a Nitrile Precursor
A common and highly effective method for installing a tetrazole ring onto a lead molecule is via the cycloaddition of sodium azide to a nitrile functional group already present on the scaffold. The Sharpless protocol using zinc bromide in water is a safe and robust method.[9]
Materials:
-
Nitrile-containing lead compound (Substrate)
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
Ethyl acetate
-
Hydrochloric acid (1N)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend the nitrile-containing substrate (1.0 equiv) in deionized water.
-
Add sodium azide (1.5 equiv) and zinc bromide (1.0 equiv) to the suspension.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 100-120 °C, depending on the setup) with vigorous stirring. The use of water as a solvent at a slightly alkaline pH (created by the reagents) minimizes the release of hazardous hydrazoic acid.[9]
-
Monitor the reaction progress by LC-MS. Reactions can take from 12 to 48 hours depending on the reactivity of the nitrile.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 2-3 with 1N HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting tetrazole-containing compound using standard methods such as silica gel chromatography or recrystallization.
-
Protocol 3: Comparative In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol allows for the direct comparison of the metabolic stability of a parent carboxylic acid compound and its 5-(trifluoromethyl)-tetrazole analog. The assay measures the rate of disappearance of the compound when incubated with liver microsomes, which contain the primary drug-metabolizing CYP enzymes.[6][10]
Caption: Workflow for a comparative microsomal stability assay.
Materials:
-
Parent carboxylic acid compound and 5-(trifluoromethyl)-tetrazole analog
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an appropriate internal standard for LC-MS/MS analysis
-
96-well plates, incubator/shaker, centrifuge, LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare 10 mM stock solutions of the test compounds (acid and isostere) and a positive control (e.g., a compound with known high clearance like verapamil) in DMSO.
-
Prepare working solutions by diluting the stocks in buffer. A typical final incubation concentration is 1 µM.
-
Prepare the liver microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL protein concentration).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension. Include wells for each compound, a positive control, and a negative control (without NADPH).
-
Add the test compound working solutions to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls. The 0-minute time point is taken immediately after adding NADPH.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from each well to a separate plate containing an equal volume of ice-cold acetonitrile with the internal standard. This terminates the reaction and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time for both the carboxylic acid and the 5-(trifluoromethyl)-tetrazole analog.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and incubation conditions.
-
Compare the t½ and CLint values. A significantly longer t½ and lower CLint for the 5-(trifluoromethyl)-tetrazole analog demonstrates its enhanced metabolic stability.
-
Conclusion
The this compound moiety is a powerful and strategic bioisostere for the carboxylic acid group in drug design. Its ability to mimic the essential acidic properties of a carboxylate while simultaneously introducing profound metabolic stability and modulating lipophilicity makes it an invaluable tool for overcoming common ADME challenges. By blocking key sites of metabolic attack and resisting pathways like glucuronidation, this isostere can dramatically improve a compound's pharmacokinetic profile, leading to longer half-lives and enhanced bioavailability. The protocols provided herein offer a practical framework for the synthesis, incorporation, and comparative evaluation of this high-value functional group, empowering medicinal chemists to rationally design more robust and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Design, synthesis, and evaluation of carboxylic acid-substituted celecoxib isosteres as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-(Trifluoromethyl)-2H-tetrazole in the Synthesis of Advanced Energetic Materials
Introduction: The Strategic Importance of 5-(Trifluoromethyl)-2H-tetrazole (CF3-T)
In the field of energetic materials, the pursuit of compounds that balance high performance with enhanced safety and thermal stability is paramount.[1][2] Traditional explosives often face limitations regarding sensitivity and environmental impact.[3] Nitrogen-rich heterocyclic compounds, particularly tetrazoles, have emerged as a cornerstone for developing next-generation energetic materials.[2][4][5] The tetrazole ring, with its high nitrogen content (80% by mass in the parent ring) and significant positive heat of formation, serves as an excellent energetic backbone.[5]
Among tetrazole derivatives, this compound (CF3-T) is a uniquely valuable building block. The strategic incorporation of the trifluoromethyl (-CF3) group onto the tetrazole ring imparts several critical advantages:
-
Increased Density: The high atomic mass of fluorine significantly enhances the crystal density of the resulting energetic materials, a key factor in improving detonation velocity and pressure.[1][3]
-
Enhanced Thermal Stability: The strong carbon-fluorine bond and the overall electronic effects of the -CF3 group contribute to greater molecular stability, often leading to higher decomposition temperatures.[3][6][7]
-
Reduced Sensitivity: Incorporating trifluoromethyl groups has been shown to decrease the sensitivity of energetic compounds to external stimuli like impact and friction, a critical safety enhancement.[1]
-
Strong Acidity: CF3-T is a strong acid, readily forming salts with a wide variety of nitrogen-rich bases. This salt formation strategy is a simple and effective method for creating new energetic materials with tunable properties.
This guide provides an in-depth exploration of CF3-T, detailing its properties and providing robust protocols for its application in synthesizing high-performance, insensitive energetic salts.
Physicochemical Properties of the CF3-Tetrazolate Anion
The efficacy of CF3-T as a precursor is rooted in its fundamental properties. The electron-withdrawing nature of the -CF3 group makes the tetrazole proton highly acidic, facilitating deprotonation to form the 5-(trifluoromethyl)tetrazolate anion. This anion is then paired with energetic cations to form stable salts.
Key Characteristics:
-
High Nitrogen Content: The tetrazole ring provides a foundation of high nitrogen content.
-
High Density Contribution: The -CF3 group is denser than the commonly used nitro group (-NO2), aiding in the development of dense materials.[3]
-
Chemical and Thermal Stability: The anion is remarkably stable, which translates to the resulting energetic salts.[1][3]
General Principles of Energetic Salt Synthesis
The primary application of CF3-T is in the synthesis of energetic salts. The underlying principle is a straightforward acid-base metathesis reaction.
Core Strategy: An acidic, high-nitrogen anion (CF3-tetrazolate) is combined with a high-nitrogen, energetic cation (e.g., hydrazinium, guanidinium, aminoguanidinium) to create a salt that synergistically combines the desirable properties of both components. The extensive hydrogen bonding networks often formed in the crystal lattice of these salts further enhance thermal stability and reduce sensitivity.[1]
Below is a generalized workflow for this synthetic approach.
Caption: General workflow for synthesizing CF3-tetrazolate energetic salts.
Detailed Application Protocols
The following protocols are based on established, peer-reviewed synthetic procedures.[1] Researchers should adapt these methods based on their specific laboratory conditions and safety assessments.
!!! CRITICAL SAFETY WARNING !!!
-
All work with energetic materials must be conducted by trained personnel in a laboratory equipped with appropriate safety features, including fume hoods, blast shields, and personal protective equipment (PPE) such as leather coats, face shields, and ear protection.
-
Only small quantities of materials should be handled at one time.
-
Avoid friction, impact, and electrostatic discharge, which can initiate detonation.
-
The synthesis of the sodium salt of CF3-T involves sodium azide, which is highly toxic and explosive. Handle with extreme caution.
Protocol 1: Synthesis of Sodium 5-(trifluoromethyl)tetrazol-1-ide (Compound 1)
This initial step creates the foundational sodium salt, which is a versatile intermediate for subsequent metathesis reactions. The procedure is adapted from established methods.[1]
Rationale: This reaction forms the tetrazole ring from trifluoroacetamide and sodium azide. The use of trifluoroacetic anhydride and trifluoroacetic acid acts as both a reagent and a solvent system that facilitates the cyclization.
Materials:
-
Trifluoroacetamide (12.4 g, 0.1 mol)
-
Sodium azide (NaN3) (13.0 g, 0.2 mol)
-
Trifluoroacetic anhydride (40 mL)
-
Trifluoroacetic acid (20 mL)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, carefully combine trifluoroacetamide, trifluoroacetic anhydride, and trifluoroacetic acid.
-
Slowly and portion-wise, add the sodium azide to the stirred solution. Caution: Gas evolution (HN3) will occur. This step must be performed in a well-ventilated chemical fume hood.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours.
-
Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into 200 mL of ice-cold deionized water to quench the reaction.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The resulting solid residue is washed thoroughly with diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the resulting white solid under vacuum to yield sodium 5-(trifluoromethyl)tetrazol-1-ide.
Characterization: The product should be characterized by ¹³C NMR, ¹⁹F NMR, and IR spectroscopy to confirm its identity and purity before proceeding.
Protocol 2: Synthesis of a Representative Energetic Salt (e.g., Hydrazinium 5-(trifluoromethyl)tetrazolate)
This protocol details a typical metathesis reaction to form an energetic salt.
Rationale: This is a direct acid-base neutralization. The strong CF3-T acid protonates the hydrazine base. The choice of ethanol/water as a solvent allows for the dissolution of reactants and easy crystallization of the final salt product upon cooling or solvent evaporation.
Materials:
-
This compound (CF3-T) (prepared via acidification of the sodium salt)
-
Hydrazine hydrate (N2H4·H2O)
-
Ethanol or deionized water
Procedure:
-
Dissolve a known molar amount of CF3-T acid in a minimal amount of ethanol or water in a beaker with magnetic stirring.
-
In a separate container, prepare a solution with a slight molar excess (1.05 equivalents) of hydrazine hydrate in the same solvent.
-
Slowly add the hydrazine solution dropwise to the stirred CF3-T solution at room temperature. An exothermic reaction may be observed.
-
Stir the resulting solution for 1-2 hours at room temperature.[1]
-
Slowly evaporate the solvent at room temperature in a fume hood.
-
Crystals of the energetic salt will form. Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent and then dry them in a desiccator. Do not use heat to dry the final product.
Caption: Formation of an energetic salt from its constituent ions.
Performance and Characterization Data
The performance of energetic materials is defined by several key parameters. The introduction of the -CF3 group significantly impacts these values when compared to analogous compounds.[1]
| Compound | Density (g·cm⁻³) | Decomposition Temp. (°C) | Impact Sensitivity (J) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Reference |
| TNT (benchmark) | 1.65 | 240 | 15 | 6900 | 21.3 | [1] |
| RDX (benchmark) | 1.82 | 204 | 7.5 | 8795 | 34.0 | [1] |
| Compound A ¹ | 1.64 | 167 | > 40 | 8606 | 32.1 | [1] |
| Compound B ² | 1.59 | - | > 40 | 4599 | 10.1 | [1] |
| TFX ³ | 1.88 | 300.3 | > 40 | - | - | [3][6][7] |
¹-² Data corresponds to specific energetic salts derived from CF3-T as reported in the literature.[1] ³ TFX is a related, more complex fused-ring energetic material containing a -CF3 group, shown for its high thermal stability.[3][6][7]
Key Insights from Data:
-
High Detonation Performance: Certain CF3-T salts exhibit detonation velocities and pressures comparable to or exceeding those of TNT and approaching RDX.[1]
-
Excellent Insensitivity: A standout feature is the remarkably low sensitivity to impact, with values often exceeding 40 J.[1][8] This is a significant safety advantage over sensitive secondary explosives like RDX.[1]
-
Good Thermal Stability: While some simple salts may have moderate decomposition temperatures, more complex CF3-containing structures can achieve exceptionally high thermal stability, suitable for heat-resistant applications.[1][3]
Conclusion and Future Outlook
This compound is a powerful and versatile precursor in the synthesis of modern energetic materials. Its use allows for the creation of energetic salts with an excellent balance of high performance and low sensitivity.[1] The straightforward and efficient synthetic pathways make it an attractive component for research and development.[1] Future research will likely focus on combining the CF3-tetrazolate anion with novel, larger, and more complex energetic cations to further push the boundaries of density, thermal stability, and detonation performance, creating a new generation of advanced, safer energetic materials.[9]
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. energetic-materials.org.cn [energetic-materials.org.cn]
- 9. Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of 5-(Trifluoromethyl)tetrazol-Based Energetic Salts
Introduction: The Imperative for Advanced Energetic Materials
In the field of high-energy-density materials (HEDMs), the pursuit is for compounds that transcend the performance of traditional explosives like TNT and RDX while offering significantly improved safety profiles.[1][2] The scientific community is increasingly focused on nitrogen-rich heterocyclic compounds, which decompose to form the thermodynamically stable and environmentally benign dinitrogen (N₂) gas, releasing substantial energy in the process.[1][3]
Among these, the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, stands out for its high positive heat of formation, high nitrogen content, and the ability to form dense, thermally stable materials.[1][4] This guide focuses on a particularly promising subclass: 5-(trifluoromethyl)tetrazoles. The incorporation of the trifluoromethyl (–CF₃) group is a strategic design choice aimed at enhancing key properties. It has been demonstrated to increase the density and thermal stability of energetic compounds, which are critical factors for detonation performance, while often reducing sensitivity to mechanical stimuli like impact and friction.[5]
These application notes provide a detailed technical guide for the synthesis, characterization, and handling of 5-(trifluoromethyl)tetrazol-based energetic salts, intended for researchers and professionals in materials science and drug development.
Part 1: Synthesis of the Core Precursor: Sodium 5-(Trifluoromethyl)tetrazolate
The foundational step in producing energetic salts is the synthesis of the parent tetrazole. A robust and efficient method begins with trifluoroacetamide, proceeding through an in situ generated nitrile intermediate.[5]
Causality of the Synthetic Route
This two-step, one-pot synthesis is advantageous due to its simplicity and high yield.[5]
-
Dehydration to Nitrile : The first step involves the dehydration of trifluoroacetamide. Phosphorus pentoxide (P₄O₁₀) is a powerful dehydrating agent that efficiently converts the amide into the corresponding trifluoroacetonitrile. This reaction is typically driven by heat.
-
[3+2] Cycloaddition : The highly reactive trifluoroacetonitrile is not isolated but is immediately trapped in situ by an azide source, typically sodium azide (NaN₃). This is a classic [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry, which forms the stable five-membered tetrazole ring.
The overall workflow is depicted below.
Caption: Synthesis workflow for Sodium 5-(Trifluoromethyl)tetrazolate.
Experimental Protocol: Sodium 5-(Trifluoromethyl)tetrazolate (Compound 1)
Caution: This procedure involves toxic (sodium azide) and potentially hazardous materials. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]
Materials:
-
Trifluoroacetamide
-
Phosphorus pentoxide (P₄O₁₀)
-
Sodium azide (NaN₃)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet.
-
To the flask, add trifluoroacetamide and phosphorus pentoxide.
-
Heat the mixture gently to initiate the dehydration reaction, which produces a stream of trifluoroacetonitrile gas.[5]
-
In a separate reaction vessel, prepare a suspension of sodium azide in an anhydrous solvent.
-
Carefully direct the gaseous trifluoroacetonitrile stream from the first flask into the sodium azide suspension.
-
Maintain the reaction mixture at a controlled temperature to facilitate the cycloaddition.
-
Upon completion of the reaction (monitored by IR or disappearance of the azide peak), the resulting product, sodium 5-(trifluoromethyl)tetrazolate, can be isolated. A yield of 98% has been reported for this step.[5]
Part 2: Preparation of Energetic Salts via Metathesis
With the sodium salt in hand, a variety of energetic salts can be synthesized through simple salt metathesis (ion exchange) reactions. This allows for the precise tuning of the energetic material's properties by pairing the 5-(trifluoromethyl)tetrazolate anion with different nitrogen-rich cations, such as aminoguanidinium.
Principle of Metathesis
The driving force for these reactions is typically the formation of an insoluble byproduct, such as sodium chloride (NaCl), which can be easily removed by filtration. The selection of the solvent is critical; it must solubilize the reactants while poorly solubilizing the inorganic salt byproduct.[5]
Caption: General workflow for salt metathesis.
Experimental Protocol: Aminoguanidinium 5-(Trifluoromethyl)tetrazolate
Procedure:
-
Dissolve sodium 5-(trifluoromethyl)tetrazolate in a suitable solvent, such as water or methanol.
-
In a separate flask, dissolve an equimolar amount of aminoguanidinium chloride in the same solvent.
-
Slowly add the aminoguanidinium chloride solution to the sodium tetrazolate solution with stirring.
-
A precipitate of sodium chloride may form immediately or upon cooling.
-
Stir the reaction mixture for a specified period to ensure complete reaction.
-
Remove the sodium chloride precipitate by filtration.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude energetic salt.
-
The final product can be purified by recrystallization. For instance, single crystals suitable for X-ray diffraction have been obtained from a methanol/diethyl ether solvent system.[5]
Part 3: Characterization and Performance Data
Thorough characterization is essential to confirm the identity, purity, and safety of the synthesized energetic salts.
Structural and Thermal Analysis:
-
Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR, along with IR spectroscopy, are used to confirm the molecular structure of the new compounds.[5][7]
-
Single-Crystal X-ray Diffraction: This technique provides definitive structural proof and crucial data on crystal density, space group, and intermolecular interactions like hydrogen bonding, which significantly influence sensitivity and stability.[5][8]
-
Thermal Analysis (DSC/DTA): Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) is used to determine the material's decomposition temperature (T_d), a key indicator of its thermal stability.[4][7]
Energetic Performance Evaluation: The performance of an energetic material is defined by several key parameters, which are often compared against standards like TNT and RDX.
-
Density (ρ): Higher density is desirable as it correlates with higher detonation performance.
-
Detonation Velocity (D) and Pressure (P): These are primary measures of an explosive's power and effectiveness.
-
Sensitivity: Impact Sensitivity (IS) and Friction Sensitivity (FS) are critical safety metrics. Higher values indicate a less sensitive and safer material to handle.[5]
Comparative Performance Data
The following table summarizes the physicochemical and detonation properties of a representative 5-(trifluoromethyl)tetrazol-based salt compared to legacy explosives.
| Compound | Formula | Density (ρ) (g·cm⁻³) | Decomposition Temp. (T_d) (°C) | Detonation Velocity (D) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) |
| Aminoguanidinium 5-(CF₃)tetrazolate | CH₆N₄·C₂HF₃N₄ | 1.64 | 167 | 8606 | 32.1 | >40 |
| TNT | C₇H₅N₃O₆ | 1.65 | 295 | 6900 | 21.3 | 15 |
| RDX | C₃H₆N₆O₆ | 1.82 | 210 | 8795 | 34.0 | 7.5 |
Data synthesized from reference[5].
As the data illustrates, aminoguanidinium 5-(trifluoromethyl)tetrazolate exhibits a detonation velocity and pressure significantly higher than TNT and comparable to RDX, while demonstrating excellent insensitivity to impact (>40 J), making it a much safer alternative.[5] The trifluoromethyl group contributes to the high density and energetic performance.[5]
Conclusion
The synthesis of 5-(trifluoromethyl)tetrazol-based energetic salts represents a significant advancement in the field of HEDMs. The strategic incorporation of the –CF₃ group provides a powerful tool for enhancing density and detonation performance while maintaining or improving safety characteristics. The straightforward and high-yield synthetic pathways, beginning from readily available materials, make these compounds attractive for further research and development. The protocols and data presented herein serve as a foundational guide for scientists working to develop the next generation of safer and more effective energetic materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts [mdpi.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. energetic-materials.org.cn [energetic-materials.org.cn]
- 8. researchgate.net [researchgate.net]
The Trifluoromethyl Group: A Keystone in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Rise of a "Super-Methyl" Group
In the landscape of contemporary drug discovery, the strategic manipulation of a molecule's physicochemical and pharmacokinetic properties is paramount to achieving therapeutic success. Among the vast arsenal of chemical motifs available to medicinal chemists, the trifluoromethyl (CF₃) group has emerged as a particularly powerful and versatile tool.[1][2] Its incorporation into a drug candidate can profoundly influence a range of critical parameters, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][4][5][6][7] Often dubbed a "super-methyl" group, the CF₃ moiety offers a unique combination of steric and electronic properties that can overcome many of the challenges encountered during the lead optimization phase.[1] This guide provides an in-depth exploration of the multifaceted roles of the trifluoromethyl group, offering both theoretical insights and practical protocols for its effective implementation in drug design.
I. Modulation of Physicochemical Properties: A Triad of Effects
The introduction of a trifluoromethyl group can dramatically alter the foundational physicochemical characteristics of a molecule, primarily through its influence on lipophilicity, metabolic stability, and acidity/basicity (pKa).
Lipophilicity: Enhancing Membrane Permeability
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] The trifluoromethyl group, with its highly electronegative fluorine atoms, significantly increases the lipophilicity of a molecule.[1][2][3] This enhanced lipophilicity can facilitate the passage of a drug across biological membranes, including the blood-brain barrier, which is crucial for central nervous system-targeting agents.[3][4] For instance, the inclusion of a CF₃ group in the antidepressant fluoxetine (Prozac) enhances its lipophilicity, aiding its penetration into the brain.[4]
Table 1: Comparative Lipophilicity (LogP) of Analogs
| Parent Compound | Methyl Analog (-CH₃) LogP | Trifluoromethyl Analog (-CF₃) LogP | Fold Increase in Lipophilicity |
| Toluene | 2.73 | 3.61 | ~7.6 |
| Aniline | 0.90 | 1.78 | ~7.6 |
| Phenol | 1.46 | 2.34 | ~7.6 |
Note: LogP values are illustrative and can vary based on the specific molecular context.
Metabolic Stability: The Power of the C-F Bond
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][2][3][7][9] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to 414 kJ/mol for a C-H bond.[4][10] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[1][9][11] By replacing a metabolically labile methyl or methoxy group with a CF₃ group, a common metabolic hotspot can be blocked, a strategy known as "metabolic switching."[9] This often leads to a longer drug half-life, reduced dosing frequency, and improved bioavailability.[1][3][7][9]
Modulation of Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the pKa of nearby acidic or basic functional groups.[12][13][14][15] When placed near an acidic proton, the CF₃ group stabilizes the conjugate base through inductive effects, thereby increasing the acidity (lowering the pKa). Conversely, it decreases the basicity of nearby amines by withdrawing electron density from the nitrogen atom.[12] This modulation of pKa can have profound effects on a drug's solubility, ionization state at physiological pH, and its ability to interact with its biological target. For example, lowering the pKa of a cyclic carbamate in an HIV reverse transcriptase inhibitor through the introduction of a CF₃ group was shown to improve potency by enhancing a key hydrogen bonding interaction.[16]
II. Impact on Drug-Target Interactions: Beyond Physicochemical Effects
The influence of the trifluoromethyl group extends beyond simple modifications of ADME properties; it can also directly impact how a drug binds to its target protein.
The unique electronic and steric properties of the CF₃ group can lead to more potent and selective drug candidates.[3] Its electron-withdrawing nature can enhance hydrogen bonding and electrostatic interactions with the target.[4][10] Furthermore, the CF₃ group can act as a bioisostere for other chemical groups, such as a methyl or a chloro group, allowing for the fine-tuning of steric and electronic properties to optimize binding.[12] In some cases, the CF₃ group has been shown to be a viable bioisosteric replacement for an aliphatic nitro group, leading to compounds with improved potency and metabolic stability.[17][18]
Application Protocols
Protocol 1: In Vitro Assessment of Metabolic Stability using Liver Microsomes
This protocol outlines a standard procedure to evaluate the impact of trifluoromethylation on a compound's metabolic stability.
Objective: To determine and compare the rate of metabolic degradation of a parent compound and its trifluoromethylated analog in the presence of liver microsomes.
Materials:
-
Test compounds (parent and CF₃-analog) dissolved in DMSO.
-
Pooled liver microsomes (human, rat, or other species of interest).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation:
-
Thaw liver microsomes and NADPH regenerating system on ice.
-
Prepare a working solution of the test compounds in phosphate buffer.
-
-
Incubation:
-
Pre-warm a mixture of the test compound and liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Expected Outcome: The trifluoromethylated analog is expected to exhibit a longer in vitro half-life compared to the parent compound, indicating enhanced metabolic stability.[9]
Protocol 2: Determination of Lipophilicity (LogP) by RP-HPLC
This protocol provides a high-throughput method to experimentally determine the LogP of a compound.
Objective: To measure and compare the LogP values of a parent compound and its trifluoromethylated analog.
Materials:
-
Test compounds (parent and CF₃-analog).
-
A series of standard compounds with known LogP values.
-
Reverse-phase HPLC system with a C18 column.
-
Mobile phase (e.g., a gradient of acetonitrile and water).
-
UV detector.
Procedure:
-
Calibration Curve:
-
Inject the standard compounds with known LogP values onto the HPLC system.
-
Measure their retention times (t_R).
-
Calculate the capacity factor (k') for each standard: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log k' versus the known LogP values to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the test compounds (parent and CF₃-analog) under the same HPLC conditions.
-
Measure their retention times and calculate their respective log k' values.
-
-
LogP Determination:
-
Determine the LogP values of the test compounds from the calibration curve using their calculated log k' values.
-
Expected Outcome: The trifluoromethylated analog will exhibit a higher LogP value than the parent compound, confirming its increased lipophilicity.[8]
Visualizing the Impact: Workflow and Pathways
Experimental Workflow for Evaluating CF₃ Incorporation
Caption: Workflow for evaluating the impact of CF₃ group incorporation.
Conceptual Pathway of CF₃ Group Effects
Caption: The cascading effects of the trifluoromethyl group in drug design.
IV. Case Studies: The Trifluoromethyl Group in Action
The successful application of the trifluoromethyl group is evident in numerous FDA-approved drugs across various therapeutic areas.[16][19]
-
Fluoxetine (Prozac): An antidepressant where the para-trifluoromethyl group on the phenoxy ring is crucial for its selective serotonin reuptake inhibitor activity.[16]
-
Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID) that contains a trifluoromethyl group, which contributes to its COX-2 selectivity.[12]
-
Aprepitant: A neurokinin-1 (NK-1) receptor antagonist used to manage chemotherapy-induced nausea and vomiting, featuring two trifluoromethyl groups that enhance its metabolic stability.[3]
-
Selinexor: An anticancer agent where a trifluoromethylated phenyl group is a key moiety for its cytotoxic activity.[16]
-
Alpelisib: A PI3K inhibitor where the inclusion of a trifluoromethyl group was found to inhibit PI3K-dependent Akt activation.[16]
V. Synthetic Strategies for Trifluoromethylation
The incorporation of the trifluoromethyl group into a molecule is a significant synthetic challenge. However, numerous methods have been developed to facilitate this transformation.[4] These include the use of:
-
Trifluoromethylating reagents: Such as Ruppert's reagent (TMSCF₃) for the nucleophilic trifluoromethylation of carbonyl compounds.[4]
-
Transition metal-catalyzed cross-coupling reactions: Using copper or palladium catalysts to introduce the CF₃ group into aromatic and heteroaromatic rings.[4]
-
Continuous-flow synthesis: Modern techniques like continuous-flow processing offer efficient, scalable, and safer routes for the synthesis of trifluoromethylated heterocycles using readily available building blocks like trifluoroacetic acid or anhydride.[20][21]
Conclusion
The trifluoromethyl group is an indispensable tool in the medicinal chemist's toolkit. Its ability to concurrently modulate multiple physicochemical and pharmacokinetic parameters makes it a highly effective substituent for optimizing lead compounds into successful drug candidates.[4][10][22] By understanding the fundamental principles behind its effects and employing robust experimental protocols for evaluation, researchers can strategically leverage the power of the trifluoromethyl group to accelerate the discovery and development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 13. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. re.public.polimi.it [re.public.polimi.it]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 5-(Trifluoromethyl)-2H-tetrazole into Heterocyclic Compounds
Introduction: The Strategic Value of the 5-(Trifluoromethyl)tetrazole Moiety in Drug Discovery
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the 5-(trifluoromethyl)tetrazole moiety has emerged as a particularly valuable building block for drug development professionals. This functional group uniquely combines the metabolic stability and lipophilicity-enhancing characteristics of the trifluoromethyl group with the bioisosteric properties of the tetrazole ring.
The trifluoromethyl group is well-known for its ability to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability, thereby positively impacting oral bioavailability[1][2]. The tetrazole ring, on the other hand, is a widely recognized bioisostere of the carboxylic acid group, offering a similar acidic proton but with improved metabolic stability and often better cell penetration[3]. The combination of these two functionalities in 5-(trifluoromethyl)-2H-tetrazole creates a versatile reagent for introducing these desirable properties into heterocyclic scaffolds, which are themselves prevalent in a vast number of pharmaceuticals.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical methods for incorporating the 5-(trifluoromethyl)tetrazole moiety into various heterocyclic systems. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key synthetic transformations, and discuss the critical aspect of regioselectivity in these reactions.
Part 1: Synthesis of the Key Building Block: this compound Sodium Salt
The most common and practical starting material for incorporating the 5-(trifluoromethyl)tetrazole group is its sodium salt. This salt is generally more stable and easier to handle than the free tetrazole. The synthesis is typically achieved through a [3+2] cycloaddition reaction between trifluoroacetonitrile and sodium azide[1].
Protocol 1: Synthesis of this compound Sodium Salt
This protocol is adapted from methodologies described in the literature for the safe and efficient production of the key tetrazole salt[1].
Workflow for the Synthesis of this compound Sodium Salt
Caption: Synthesis of the sodium salt via dehydration and cycloaddition.
Materials:
-
Trifluoroacetamide
-
Phosphorus pentoxide (P₄O₁₀)
-
Sodium azide (NaN₃)
-
Anhydrous solvent (e.g., acetonitrile)
Experimental Procedure:
-
Generation of Trifluoroacetonitrile (in situ):
-
Caution: Trifluoroacetonitrile is a toxic gas. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas inlet, combine trifluoroacetamide and phosphorus pentoxide (in a 1:1.5 molar ratio).
-
Gently heat the mixture to initiate the dehydration reaction, which produces gaseous trifluoroacetonitrile. The gas is then passed directly into the subsequent reaction mixture.
-
-
[3+2] Cycloaddition:
-
In a separate, flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a gas dispersion tube, and a reflux condenser, prepare a suspension of sodium azide (1.2 equivalents relative to trifluoroacetamide) in anhydrous acetonitrile.
-
Bubble the generated trifluoroacetonitrile gas through the stirred suspension of sodium azide.
-
The reaction is typically exothermic. Maintain the reaction temperature at or below 40°C using a water bath.
-
After the addition of trifluoroacetonitrile is complete, stir the reaction mixture at room temperature for an additional 2-4 hours to ensure complete conversion.
-
-
Work-up and Isolation:
-
Upon completion, carefully quench any unreacted sodium azide with a saturated aqueous solution of sodium nitrite.
-
Filter the reaction mixture to collect the solid product.
-
Wash the solid with a small amount of cold acetonitrile and then diethyl ether to remove any impurities.
-
Dry the resulting white solid under vacuum to yield this compound sodium salt.
-
Self-Validation: The identity and purity of the product should be confirmed by ¹⁹F NMR (a singlet for the CF₃ group) and ¹³C NMR spectroscopy, and by comparing the data with literature values.
Part 2: Incorporation into Heterocyclic Scaffolds via N-Arylation
The most common strategy for incorporating the 5-(trifluoromethyl)tetrazole moiety into other heterocyclic systems is through N-arylation, where a C-N bond is formed between a nitrogen atom of the tetrazole ring and a carbon atom of the target heterocycle. This can be achieved through several powerful methods, including Nucleophilic Aromatic Substitution (SₙAr), Buchwald-Hartwig amination, and Ullmann condensation. A critical consideration in these reactions is the regioselectivity, as the tetrazolate anion can react through either the N1 or N2 position, leading to two possible isomers.
Regioselectivity in N-Arylation
The alkylation and arylation of 5-substituted tetrazoles often yield a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the incoming electrophile (the heterocycle) tend to favor substitution at the less sterically hindered N2 position.
-
Electronic Effects: The electronic nature of the substituents on both the tetrazole and the heterocycle can influence the nucleophilicity of the N1 and N2 positions.
-
Reaction Conditions: The choice of solvent, base, and catalyst can significantly impact the regioselectivity of the reaction. For instance, certain ligand systems in palladium-catalyzed couplings can favor one isomer over the other.
In many cases, the N2-substituted isomer is the thermodynamically more stable product and is often formed preferentially, especially under conditions that allow for equilibration.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)
This method is particularly effective when the target heterocycle is activated towards nucleophilic attack, for example, by the presence of electron-withdrawing groups (e.g., nitro, cyano, or another trifluoromethyl group) or when using highly electron-deficient heteroaromatics (e.g., chloropyridines, chloropyrimidines).
General Workflow for SₙAr
Caption: SₙAr workflow for coupling the tetrazole with an activated heterocycle.
Materials:
-
This compound sodium salt
-
Activated heteroaryl halide (e.g., 2-chloro-5-nitropyridine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., potassium carbonate, cesium carbonate)
Experimental Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask, add this compound sodium salt (1.2 equivalents), the activated heteroaryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous polar aprotic solvent.
-
-
Reaction:
-
Heat the reaction mixture to 80-120°C. The optimal temperature will depend on the reactivity of the heteroaryl halide.
-
Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product, which may be a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel to separate the regioisomers.
-
Causality Behind Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are used to dissolve the tetrazole salt and facilitate the SₙAr mechanism by stabilizing the charged Meisenheimer intermediate.
-
Base: An excess of a mild base like K₂CO₃ is used to neutralize any liberated acid and drive the reaction to completion.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds and is applicable to a broader range of less activated heteroaryl halides (bromides and chlorides)[4]. The choice of palladium catalyst and ligand is crucial for achieving high yields and influencing regioselectivity.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound sodium salt
-
Heteroaryl halide (e.g., 2-bromopyridine, 3-chloroindazole)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, tBuBrettPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Experimental Procedure:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the heteroaryl halide (1.0 equivalent), this compound sodium salt (1.5 equivalents), palladium precatalyst (1-5 mol%), and phosphine ligand (2-10 mol%) to a dry Schlenk tube.
-
Add the base (2.0-3.0 equivalents) and the anhydrous solvent.
-
-
Reaction:
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Isolation:
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the N-arylated tetrazole isomers.
-
Causality Behind Choices:
-
Catalyst/Ligand System: Bulky, electron-rich phosphine ligands like XPhos or RuPhos are essential. They promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle and help to prevent catalyst deactivation[5].
-
Base: Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are required to deprotonate the tetrazole (if the free form is used) or to facilitate the ligand exchange step.
Protocol 4: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than palladium-catalyzed reactions. However, modern ligand-accelerated protocols have made it a more viable option, especially for large-scale synthesis due to the lower cost of copper catalysts.
Materials:
-
This compound sodium salt
-
Heteroaryl iodide or bromide
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling polar solvent (e.g., DMF, NMP, DMSO)
Experimental Procedure:
-
Reaction Setup:
-
In a sealed tube, combine the heteroaryl halide (1.0 equivalent), this compound sodium salt (1.5-2.0 equivalents), CuI (10-20 mol%), and the ligand (20-40 mol%).
-
Add the base (2.0-3.0 equivalents) and the solvent.
-
-
Reaction:
-
Seal the tube and heat the reaction mixture to 120-160°C with stirring for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Isolation:
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the organic phase with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography.
-
Part 3: Data Presentation and Comparison
The choice of method for incorporating the 5-(trifluoromethyl)tetrazole moiety will depend on the specific heterocyclic substrate, available resources, and desired scale. The following table summarizes the key features of each protocol.
| Feature | Protocol 2: SₙAr | Protocol 3: Buchwald-Hartwig | Protocol 4: Ullmann |
| Heterocycle Scope | Electron-deficient (activated) | Broad (electron-rich & -deficient) | Broad (prefers iodides/bromides) |
| Typical Halide | -Cl, -F | -Br, -Cl, -OTf | -I, -Br |
| Catalyst | None | Palladium (e.g., Pd₂(dba)₃) | Copper (e.g., CuI) |
| Ligand | None | Phosphine (e.g., XPhos, RuPhos) | N,N- or N,O- (e.g., phenanthroline) |
| Temperature | 80-120°C | 80-110°C | 120-160°C |
| Key Advantage | Cost-effective (no metal catalyst) | High functional group tolerance, milder conditions | Lower catalyst cost, scalable |
| Key Disadvantage | Limited to activated heterocycles | Higher catalyst/ligand cost | Harsher conditions, potential for side reactions |
Conclusion
The 5-(trifluoromethyl)tetrazole group is a powerful asset in the design of novel heterocyclic compounds for pharmaceutical and agrochemical applications. Its successful incorporation relies on the judicious selection of synthetic methodology based on the nature of the target heterocycle. The protocols outlined in these notes for SₙAr, Buchwald-Hartwig, and Ullmann couplings provide a robust starting point for researchers. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, will be key to achieving high yields and controlling the regioselectivity of the N-arylation process. By understanding the principles behind these synthetic strategies, scientists can effectively leverage the unique properties of the 5-(trifluoromethyl)tetrazole moiety to advance their research and development programs.
References
Application Notes and Protocols: N-Alkylation of 5-(Trifluoromethyl)tetrazole
Introduction
N-substituted tetrazoles are a cornerstone of modern medicinal chemistry and materials science, frequently serving as bioisosteres for carboxylic acids and amide groups.[1][2][3] The incorporation of a trifluoromethyl group at the 5-position of the tetrazole ring significantly enhances the compound's metabolic stability, lipophilicity, and binding affinity, making 5-(trifluoromethyl)tetrazole a privileged scaffold in drug discovery. However, the synthesis of N-alkylated 5-(trifluoromethyl)tetrazoles presents a significant challenge due to the potential for forming two regioisomers: the N1- and N2-alkylated products. This application note provides a comprehensive guide to the experimental procedures for the N-alkylation of 5-(trifluoromethyl)tetrazole, with a focus on understanding and controlling the regioselectivity of the reaction.
Mechanistic Insights into Tetrazole Alkylation
The alkylation of a 5-substituted tetrazole proceeds through the nucleophilic attack of the tetrazolate anion on an alkylating agent. The tetrazolate anion is an ambient nucleophile, meaning it has two potential sites of attack: the N1 and N2 positions of the tetrazole ring. The ratio of the resulting N1 and N2 isomers is influenced by a variety of factors, including the nature of the substituent at the 5-position, the alkylating agent, the solvent, the base, and the reaction temperature.[4][5]
The mechanism is generally considered to be a two-stage process.[6] The first, and often rate-limiting, step is the interaction between the tetrazolate anion and the alkylating agent to form an active intermediate. This is followed by a rapid reorganization of the intermediate to yield the N1- and N2-alkylated tetrazole isomers.[6] The regioselectivity can be rationalized by considering the principles of nucleophilic substitution reactions (SN1 vs. SN2).[7][8] Reactions that favor an SN2 mechanism tend to exhibit higher regioselectivity.[8]
Figure 1: General workflow for the N-alkylation of 5-(trifluoromethyl)tetrazole.
Experimental Protocols
This section outlines detailed procedures for the N-alkylation of 5-(trifluoromethyl)tetrazole. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide
This protocol describes a common method for the N-alkylation of 5-(trifluoromethyl)tetrazole using an alkyl halide in the presence of a base.
Materials:
-
5-(Trifluoromethyl)-1H-tetrazole hydrate
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-(trifluoromethyl)-1H-tetrazole (1.0 eq) in anhydrous acetone or DMF (0.2–0.5 M), add potassium carbonate (1.1–1.5 eq).
-
Stir the mixture at room temperature for 15–30 minutes to facilitate the formation of the tetrazolate salt.
-
Add the alkyl halide (1.0–1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor the progress by Thin-Layer Chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[2]
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 2: N-Alkylation via Diazotization of Aliphatic Amines
This alternative method utilizes the in-situ generation of a diazonium salt from an aliphatic amine as the alkylating agent, which can favor the formation of the N2-isomer.[3][10]
Materials:
-
5-(Trifluoromethyl)-1H-tetrazole
-
Aliphatic amine (e.g., benzylamine)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aliphatic amine (1.2 eq) in a mixture of ethyl acetate and aqueous HCl at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.5 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to generate the diazonium salt.
-
In a separate flask, dissolve 5-(trifluoromethyl)-1H-tetrazole (1.0 eq) in ethyl acetate.
-
Slowly add the freshly prepared diazonium salt solution to the tetrazole solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Regioselectivity under Various Conditions
The table below summarizes the typical regioselectivity observed in the N-alkylation of 5-substituted tetrazoles under different reaction conditions. Note that the trifluoromethyl group is a strong electron-withdrawing group, which generally favors the formation of the N2-isomer.
| Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio (Typical) | Reference |
| Benzyl Bromide | K₂CO₃ | Acetone | Room Temp | 45:55 | [2][11] |
| Ethyl Iodide | NaH | DMF | Room Temp | Varies | [12] |
| Diazonium Salt | - | Ethyl Acetate/H₂O | 0 to Room Temp | Predominantly N2 | [1][3] |
| Alcohols (Benzylic) | Brønsted Acid | - | Varies | Predominantly N2 | [10] |
Figure 2: Experimental workflow from starting materials to product characterization.
Conclusion
The N-alkylation of 5-(trifluoromethyl)tetrazole is a critical transformation for the synthesis of valuable compounds in medicinal chemistry and materials science. While the formation of regioisomers is a common challenge, a careful selection of reaction conditions can influence the product distribution. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully perform and optimize the N-alkylation of this important heterocyclic scaffold. Further investigation into the specific steric and electronic effects of various alkylating agents will continue to refine the selective synthesis of N1- and N2-substituted 5-(trifluoromethyl)tetrazoles.
References
- 1. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanomedicine-rj.com [nanomedicine-rj.com]
- 6. The Mechanism of Tetrazolate Alkylation [ch.ic.ac.uk]
- 7. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles - Google Patents [patents.google.com]
- 10. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-2H-tetrazole
Welcome to the technical support guide for the synthesis of 5-(trifluoromethyl)-2H-tetrazole and its derivatives. This resource is designed for researchers, chemists, and drug development professionals. Here, we address common challenges, provide troubleshooting advice, and answer frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and direct method for synthesizing this compound is through a [3+2] cycloaddition reaction. This typically involves reacting a trifluoromethyl-containing nitrile, such as trifluoroacetonitrile (CF₃CN), with an azide source, most commonly sodium azide (NaN₃).[1][2] A variation of this approach starts with trifluoroacetamide, which is dehydrated in situ to generate trifluoroacetonitrile.[1] This method is favored for its efficiency and directness in forming the tetrazole ring.
Q2: What are the most critical safety concerns associated with this synthesis?
The primary safety hazards stem from the reagents and potential intermediates:
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides if it comes into contact with metals like lead or copper.
-
Hydrazoic Acid (HN₃): This is a highly toxic, volatile, and dangerously explosive compound that can be formed when sodium azide is mixed with acids, even Brønsted acids present in trace amounts.[2] It is crucial to perform the reaction under controlled pH, typically neutral or basic conditions, to prevent its formation.
-
Energetic Nature of Tetrazoles: The high nitrogen content of tetrazoles, especially those with activating groups like trifluoromethyl, means they are energetic compounds.[1] Proper personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. All reactions should be conducted in a well-ventilated fume hood behind a blast shield.
Q3: How can I purify the final this compound product?
Purification strategies depend on the state of the product (often isolated as a salt, like the sodium salt) and the nature of the impurities.[3]
-
Recrystallization: This is a common method for purifying solid tetrazole salts. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[1]
-
Liquid-Liquid Extraction: Used during the work-up phase to remove inorganic salts and other polar or non-polar impurities before final purification.[4]
-
Column Chromatography: While effective, it may lead to compound degradation if the tetrazole is sensitive to the stationary phase (e.g., silica gel).[4] It is often used for small-scale purification or for challenging separations.
Q4: Why is there a distinction between 1H- and 2H-tetrazoles, and how does this affect my synthesis?
Tetrazoles are aromatic heterocycles with two possible tautomeric forms where the proton resides on different nitrogen atoms of the ring. When a substituent is added at one of the ring nitrogens, it leads to the formation of regioisomers (e.g., 1,5- and 2,5-disubstituted tetrazoles). While your primary goal is the parent this compound, if you plan to perform subsequent N-alkylation or N-arylation reactions, controlling the regioselectivity is a significant challenge. The ratio of the resulting isomers is influenced by steric and electronic factors of the reactants and the reaction conditions.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a practical, question-and-answer format.
Issue 1: Low or No Product Yield
Q: My [3+2] cycloaddition reaction between trifluoroacetonitrile and sodium azide resulted in a very low yield. What went wrong?
A: Several factors could be responsible for a low yield. Let's break down the possibilities.
-
Cause 1: Inefficient Generation of Trifluoroacetonitrile: If you are generating trifluoroacetonitrile in situ from trifluoroacetamide, the dehydration step might be incomplete. This reaction often requires a potent dehydrating agent like phosphorus pentoxide (P₂O₅) and specific temperature control.[1]
-
Cause 2: Poor Reagent Solubility: Sodium azide and the nitrile must be in the same phase for the reaction to proceed efficiently. Ensure you are using a suitable solvent system, such as dimethylformamide (DMF) or a mixture like N-methyl-2-pyrrolidone (NMP) and water, that can dissolve both reactants.[2]
-
Cause 3: Reaction Temperature and Time: Cycloaddition reactions to form tetrazoles often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. Reaction times must also be optimized; insufficient time will result in low conversion, while prolonged times can increase byproduct formation.
-
Cause 4: Quenching and Work-up Issues: The product, typically the sodium salt of the tetrazole, is water-soluble. During work-up, ensure the pH is controlled correctly before any extraction steps to avoid losing the product to the aqueous phase or causing decomposition.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Product Purity and Byproduct Formation
Q: My NMR spectrum shows significant impurities after synthesis and initial work-up. What are these byproducts, and how can I remove them?
A: Impurities can arise from unreacted starting materials, side reactions, or decomposition.
-
Common Impurities:
-
Unreacted Trifluoroacetamide/Nitrile: If the reaction did not go to completion.
-
Residual Azide: Traces of sodium azide may remain. Caution: Never acidify a solution containing residual azide without proper precautions.
-
Solvent Residues: High-boiling point solvents like DMF or NMP can be difficult to remove completely.
-
Hydrolysis Byproducts: The trifluoromethyl group can be sensitive to harsh basic or acidic conditions during work-up, potentially leading to hydrolysis.
-
-
Purification Strategy:
-
Initial Wash: After the reaction, quenching with water followed by washing with a non-polar organic solvent (like diethyl ether or ethyl acetate) can help remove unreacted nitrile and other organic-soluble impurities, while the tetrazole salt remains in the aqueous layer.[1]
-
Acidification & Extraction: Carefully acidifying the aqueous layer (e.g., with HCl) will protonate the tetrazole, making it more soluble in organic solvents like ethyl acetate. This allows it to be extracted from the aqueous phase, leaving inorganic salts behind. This step must be performed with extreme caution in a well-ventilated fume hood to manage any potential HN₃ off-gassing.
-
Recrystallization: This is the most effective final step. Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[4]
-
| Solvent | Boiling Point (°C) | Common Use in Tetrazole Chemistry |
| Water | 100 | Solvent for NaN₃, initial reaction medium, work-up. |
| Ethyl Acetate | 77 | Extraction of the protonated tetrazole, reaction solvent.[1] |
| Isopropanol | 82 | Recrystallization solvent for tetrazole derivatives.[6] |
| NMP | 202 | High-temperature reaction solvent for cycloaddition.[2] |
| DMF | 153 | Common solvent for cycloaddition reactions. |
Issue 3: Scalability and Safety Management
Q: I need to produce a larger quantity of this compound, but I am concerned about safety. What is the best approach?
A: Scaling up tetrazole synthesis introduces significant safety risks, primarily due to the larger quantities of azide and the potential for exothermic runaway reactions.
-
Batch Synthesis Risks: In a large batch reactor, heat dissipation becomes a major issue. A runaway reaction could lead to a rapid increase in temperature and pressure, potentially causing an explosion. The risk associated with generating a large amount of hydrazoic acid in the event of accidental acidification is also magnified.
-
Continuous Flow Synthesis: A Safer Alternative: Continuous flow chemistry is an emerging standard for hazardous reactions like tetrazole synthesis.[2] In a flow reactor, only small amounts of reactants are mixed at any given time in a narrow tube. This offers several key advantages:
-
Superior Heat Transfer: The high surface-area-to-volume ratio allows for precise and rapid control of temperature, preventing thermal runaways.
-
Minimized Hazard Volume: The total amount of hazardous material in the reactor at any moment is very small, drastically reducing the consequences of any incident.
-
Safe Use of Hazardous Intermediates: It allows for the in situ generation and immediate consumption of hazardous intermediates like HN₃ under controlled conditions.[2]
-
Comparison of Synthesis Methodologies
Caption: Comparison of batch vs. continuous flow synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound Sodium Salt
This protocol is adapted from methodologies described for the synthesis of related energetic salts and should be performed with rigorous safety precautions.[1]
Materials:
-
Trifluoroacetamide
-
Phosphorus pentoxide (P₂O₅)
-
Sodium azide (NaN₃)
-
Ethyl acetate
Procedure:
-
Setup: Assemble a reaction flask equipped with a reflux condenser and a nitrogen inlet. Ensure the entire apparatus is dry. All manipulations must be done in a certified fume hood.
-
Generation of Trifluoroacetonitrile: In the reaction flask, combine trifluoroacetamide and phosphorus pentoxide. Heat the mixture gently according to literature procedures to initiate the dehydration reaction, which produces gaseous trifluoroacetonitrile. This gas is then passed directly into the next reaction vessel.
-
Cycloaddition: In a separate flask, prepare a suspension of sodium azide in anhydrous ethyl acetate. Bubble the gaseous trifluoroacetonitrile generated in the previous step through this suspension. The reaction is typically stirred at room temperature or with gentle heating for several hours until completion is observed (monitored by TLC or LC-MS).
-
Isolation: After the reaction is complete, the resulting precipitate (the sodium salt of this compound) is isolated by filtration.
-
Purification: Wash the collected solid with a small amount of cold ethyl acetate or diethyl ether to remove any non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system if needed.
-
Drying: Dry the final product under vacuum.
Protocol 2: Purification by Recrystallization
This is a general procedure that must be optimized for your specific compound and scale.[4]
Procedure:
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. For tetrazole derivatives, alcohols like isopropanol or ethanol-water mixtures are often good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (using a hot plate with a stirrer) until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using an excessive amount.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat briefly.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath. Pure crystals should form.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. scispace.com [scispace.com]
- 3. This compound sodium salt | C2F3N4Na | CID 66570569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nanomedicine-rj.com [nanomedicine-rj.com]
- 6. WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis and Purification of 5-(Trifluoromethyl)-2H-tetrazole
Welcome to the technical support center for 5-(trifluoromethyl)-2H-tetrazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing and purifying this important heterocyclic compound, ensuring both high yield and purity while prioritizing laboratory safety.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis and purification of this compound. Each entry details potential causes and provides actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields are a frequent challenge and can stem from several factors, from reaction kinetics to substrate stability.
Potential Causes and Solutions:
-
Incomplete Conversion of Trifluoroacetonitrile: The primary route to this compound involves the [3+2] cycloaddition of an azide source with trifluoroacetonitrile. The latter is often generated in situ from trifluoroacetamide due to its gaseous nature and reactivity. Incomplete conversion of the starting amide will directly impact the final yield.
-
Solution: Ensure the complete dehydration of trifluoroacetamide. One reported method involves using a strong dehydrating agent like phosphorus pentoxide.[1] The reaction can be sensitive to temperature and reaction time. Consider optimizing these parameters to favor the complete formation of trifluoroacetonitrile before the cycloaddition step.
-
-
Suboptimal Reaction Conditions: The cycloaddition step is sensitive to temperature, solvent, and the nature of the azide source.
-
Solution: A systematic optimization of reaction parameters is recommended. The use of dimethylformamide (DMF) as a solvent is common in tetrazole synthesis, but its removal can be challenging.[2] Consider alternative high-boiling point solvents like DMSO. The reaction temperature may need to be elevated to drive the reaction to completion, but this must be balanced against the potential for side reactions or decomposition.[3] Continuous flow synthesis has been shown to be a safe and efficient method for tetrazole synthesis, allowing for precise control over reaction conditions and minimizing the risks associated with hazardous intermediates.[4]
-
-
Stoichiometry of Reactants: An insufficient amount of the azide source will lead to incomplete conversion of the nitrile.
-
Solution: Employing a slight excess of the azide source (e.g., 1.5 equivalents of sodium azide) can significantly improve the yield.[3] However, be mindful of the increased safety considerations when handling larger quantities of azides.
-
-
Steric Hindrance or Electronic Effects: While the trifluoromethyl group is electron-withdrawing and generally activates the nitrile for cycloaddition, other factors in more complex substrates could hinder the reaction.
-
Solution: For structurally complex nitriles, longer reaction times or higher temperatures may be necessary. The choice of catalyst can also play a crucial role. While many tetrazole syntheses are performed without a catalyst, Lewis acids like zinc salts have been shown to effectively catalyze the reaction, particularly in aqueous or alcohol-based solvent systems.[5]
-
Question 2: My final product is impure. How can I effectively purify this compound?
Achieving high purity is critical, especially for pharmaceutical applications. Impurities can arise from unreacted starting materials, side products, or decomposition.
Common Impurities and Purification Strategies:
| Impurity Type | Potential Source | Recommended Purification Method |
| Unreacted Trifluoroacetamide | Incomplete dehydration during in situ generation of trifluoroacetonitrile. | Liquid-liquid extraction. Trifluoroacetamide has different solubility properties compared to the tetrazole salt. |
| Residual Sodium Azide | Excess reagent from the cycloaddition reaction. | Aqueous workup followed by liquid-liquid extraction. Sodium azide is highly soluble in water. |
| Isomeric Tetrazoles | Alkylation or arylation reactions on the tetrazole ring can produce N1 and N2 isomers. | Column chromatography on silica gel is often effective for separating regioisomers.[6] |
| Solvent Residues (e.g., DMF) | High-boiling point solvents used in the reaction. | High-vacuum drying. For stubborn residues, co-evaporation with a lower-boiling point solvent or recrystallization from a different solvent system may be necessary. |
Detailed Purification Protocols:
-
Recrystallization: This is a powerful technique for purifying solid products.
-
Solvent Screening: Identify a suitable solvent or solvent mixture in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of related compounds include ethanol, methanol/diethyl ether mixtures, and ethyl acetate/hexane mixtures.[1]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to induce crystallization. Collect the purified crystals by filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.
-
-
Column Chromatography: For separating mixtures of closely related compounds, such as isomers.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.
-
Frequently Asked Questions (FAQs)
Safety and Handling
Q1: What are the primary safety concerns when working with azides in the synthesis of this compound?
The use of azides, particularly sodium azide, requires strict adherence to safety protocols due to their potential for forming highly toxic and explosive compounds.[7][8]
-
Hydrazoic Acid (HN₃) Formation: Azides react with acids to form hydrazoic acid, which is a highly toxic, volatile, and explosive gas.[2][9] Crucially, acidic conditions must be avoided when working with azides. [9] Maintaining basic or neutral conditions is essential.[10]
-
Heavy Metal Azides: Azides can react with heavy metals (e.g., copper, lead, mercury, silver, zinc) to form highly shock-sensitive and explosive metal azides.[2] Avoid using metal spatulas for handling azides and ensure that azide solutions do not come into contact with metal parts in equipment like rotary evaporators or plumbing. [2][9]
-
Shock and Heat Sensitivity: Both inorganic and organic azides can be sensitive to heat, shock, and friction, leading to explosive decomposition.[7][8] Store azides away from heat sources and handle them with care.
-
Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
Safety Workflow for Azide Reactions:
Caption: Workflow for safe handling of azides.
Analytical Characterization
Q2: Which analytical techniques are essential for confirming the purity and structure of this compound?
A combination of chromatographic and spectroscopic methods is crucial for unambiguous characterization.
-
Chromatographic Methods for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the sample by separating it from any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to monitor reaction progress and identify the number of components in a sample.
-
Gas Chromatography (GC): Useful for analyzing volatile impurities or starting materials.[11]
-
-
Spectroscopic Methods for Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show signals for any protons in the molecule. For the parent this compound, a signal for the N-H proton would be expected, though its chemical shift can be broad and variable.
-
¹³C NMR: Will show characteristic signals for the carbon atoms, including the tetrazole ring carbon and the trifluoromethyl carbon (which will appear as a quartet due to coupling with fluorine).
-
¹⁹F NMR: This is particularly informative, showing a singlet for the CF₃ group. Its chemical shift can confirm the electronic environment of the trifluoromethyl group.
-
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present. Expect characteristic stretches for N-H, C=N, and N=N bonds in the tetrazole ring, as well as strong C-F stretching vibrations.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The molecular ion peak ([M]+ or [M-H]-) should correspond to the calculated molecular weight of this compound (C₂HF₃N₄, MW: 138.04).[12]
-
Logical Flow for Product Validation:
Caption: Validation workflow for this compound.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. rsc.org [rsc.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. scispace.com [scispace.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Stability of 5-(Trifluoromethyl)-2H-tetrazole in Aqueous Solutions
Welcome to the technical support guide for 5-(trifluoromethyl)-2H-tetrazole. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical guidance on handling and troubleshooting the stability of this compound in aqueous environments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound solutions.
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
The stability of this compound is primarily influenced by pH, temperature, and exposure to light. While the tetrazole ring itself is relatively robust, the trifluoromethyl (-CF₃) group attached to it can be susceptible to hydrolysis under certain conditions.[1][2] Studies on other trifluoromethyl-substituted aromatic compounds have shown that this group can undergo hydrolysis, particularly at non-neutral pH and elevated temperatures.[3]
Q2: What is the most probable degradation pathway for this compound in an aqueous solution?
The most likely degradation pathway is the stepwise hydrolysis of the trifluoromethyl group to a carboxylic acid group, forming 5-carboxy-2H-tetrazole. This reaction proceeds through difluoro- and monofluoro- intermediates, liberating fluoride ions at each step.[3] This type of hydrolysis has been observed in other molecules containing trifluoromethyl groups, where the strong electron-withdrawing nature of the group makes the carbon atom susceptible to nucleophilic attack by water or hydroxide ions.[3][4] The rate of this hydrolysis is often accelerated at higher pH values.[3]
Q3: How should I prepare and store aqueous stock solutions of this compound to maximize stability?
To maximize stability, follow these guidelines:
-
Use Buffered Solutions: Prepare solutions in a buffer system, ideally within a pH range of 4 to 8, although the optimal pH should be determined experimentally for your specific application.[1]
-
Control Temperature: Store stock solutions at low temperatures, such as 2-8°C, to slow down potential degradation kinetics. For long-term storage, consider storing aliquots at -20°C or below.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent potential photodegradation.[1]
-
Use High-Purity Water: Use purified water (e.g., HPLC-grade or Milli-Q®) to minimize contaminants that could catalyze degradation.
-
Prepare Freshly: For sensitive experiments, it is always best practice to prepare solutions fresh on the day of use.
Q4: Is the sodium salt of this compound more stable in water than the free acid form?
The sodium salt is simply the deprotonated form of the tetrazole. While dissolving the salt may be more convenient and result in a solution with a near-neutral pH, the fundamental susceptibility of the trifluoromethyl group to hydrolysis remains. The ultimate stability of the solution will still depend on the final pH, temperature, and storage conditions, regardless of whether you start with the salt or the free acid.
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to resolving common problems encountered during experiments involving aqueous solutions of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action & Rationale |
| Decreasing compound concentration over time in repeat analyses (e.g., HPLC). | Hydrolytic Degradation: The -CF₃ group is likely hydrolyzing, especially if the solution is at a non-neutral pH or stored at room temperature. | 1. pH Control: Ensure your solution is buffered to a stable pH (start with pH 6-7).[1] 2. Temperature Control: Store the solution at 2-8°C and allow it to equilibrate to room temperature only for the duration of the experiment. 3. Re-evaluate Solvent: If compatible with your experiment, consider using a co-solvent system (e.g., with acetonitrile or DMSO) to reduce water activity. |
| Appearance of new, more polar peaks in chromatograms. | Formation of Degradation Products: The most probable degradation product is 5-carboxy-2H-tetrazole, which is significantly more polar than the parent compound. | 1. Conduct Forced Degradation: Perform a forced degradation study (see protocol below) to confirm the identity of the degradation products. 2. Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can resolve the parent compound from all potential degradation products.[5] |
| Inconsistent results or poor reproducibility between experimental batches. | 1. Inconsistent Solution Preparation: Variations in pH, solvent purity, or storage time between batches. 2. Oxidative Degradation: Although less common for this structure, oxidation can be a factor if solutions are not handled carefully. | 1. Standardize Protocols: Strictly adhere to a standardized protocol for solution preparation and storage. 2. Use Inert Gas: For maximum stability, consider degassing your solvent and overlaying the solution with an inert gas like nitrogen or argon.[1] |
| Precipitation or cloudiness observed in the solution. | 1. Poor Solubility: The compound's solubility may be highly dependent on the pH and temperature of the solution. 2. Aggregation: At high concentrations, molecules may aggregate and fall out of solution. | 1. Verify Solubility Limits: Determine the solubility of the compound under your exact experimental conditions. 2. Adjust pH: Check if adjusting the pH improves solubility. 3. Add Stabilizers: Consider incorporating surfactants (e.g., Polysorbate 80) if aggregation is suspected and compatible with your system.[1] |
Visualizing the Degradation Pathway
The following diagram illustrates the proposed hydrolytic degradation of this compound.
Caption: Proposed pathway for the hydrolysis of the trifluoromethyl group.
Data Presentation: Stability of a Model Compound
Table 1: Hydrolysis Half-Life of 2-Trifluoromethylphenol at 37°C
| pH | Half-Life (t₁₂) | Degradation Rate |
| 7.4 | 6.9 hours | Moderate |
| Higher pH | Shorter | Faster |
| Lower pH | Longer | Slower |
| Data sourced and adapted from Key et al. (1997).[3] |
This data strongly suggests that the stability of trifluoromethyl groups in aqueous solution is highly pH-dependent, with degradation accelerating under more basic conditions.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1]
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)
-
Calibrated pH meter, HPLC system with UV or MS detector, photostability chamber, and calibrated oven.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
-
Application of Stress Conditions: (Aim for 5-20% degradation)
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store samples at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store samples at room temperature and 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 70°C.
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Also, keep a dark control sample wrapped in foil at the same temperature.
-
Control Sample: A sample of the stock solution stored under normal conditions (e.g., 4°C, protected from light) should be analyzed alongside the stressed samples.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable reverse-phase HPLC method. A gradient method is recommended to ensure the separation of non-polar parent compound from polar degradants.
-
Use a mass spectrometer (LC-MS) to help identify the mass of the degradation products and confirm the proposed structures.[6]
-
-
Data Evaluation:
-
Calculate the percentage of degradation in each sample relative to the control.
-
Compare the chromatograms to identify and quantify the degradation products formed under each condition.
-
Perform a peak purity analysis to ensure the parent peak is not co-eluting with any degradants.
-
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrpc.com [ijrpc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
managing hazardous reagents in 5-(trifluoromethyl)-2H-tetrazole synthesis
Welcome to the technical support center for the synthesis of 5-(trifluoromethyl)-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical assistance and troubleshooting advice. The synthesis of this important heterocyclic compound involves the use of hazardous reagents that demand meticulous handling and a thorough understanding of the underlying chemistry to ensure both safety and experimental success. This resource is structured to address specific issues you may encounter, moving beyond a simple recitation of steps to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, with a focus on the safe management of hazardous reagents.
Q1: What are the primary hazardous reagents used in the synthesis of this compound?
The most common synthetic routes to this compound involve the use of sodium azide (NaN₃) and a trifluoromethyl-containing starting material, often derived from trifluoroacetic anhydride (TFAA) or trifluoroacetamide.[1][2] Both sodium azide and TFAA are highly hazardous and require strict safety protocols.
-
Sodium Azide (NaN₃): A highly toxic and potentially explosive solid. It can form explosive heavy metal azides and the dangerously explosive and toxic hydrazoic acid (HN₃) in the presence of acids.[3][4]
-
Trifluoroacetic Anhydride (TFAA): A corrosive and highly reactive liquid that is sensitive to moisture.[2][5] It reacts exothermically with water to produce trifluoroacetic acid.
Q2: What is hydrazoic acid, and why is it a major concern in this synthesis?
Hydrazoic acid (HN₃) is a colorless, volatile, and extremely explosive and toxic liquid that can be formed when sodium azide reacts with an acid.[3][4] In the context of tetrazole synthesis, the reaction conditions, particularly the presence of Brønsted or Lewis acids used to activate the nitrile, can lead to the in-situ formation of hydrazoic acid.[4][6] Its high volatility and explosive nature present a significant safety hazard in the laboratory.[3]
Q3: Are there safer alternatives to the traditional azide-based synthesis methods?
Yes, concerns over the hazards of azides have led to the development of alternative synthetic routes. One such approach involves the use of diformylhydrazine, which circumvents the need for azides altogether.[7] Another strategy employs trimethylsilyl azide (TMSN₃) which is considered less hazardous than hydrazoic acid.[8] For large-scale synthesis, continuous flow microreactors offer a safer way to handle hazardous intermediates like hydrazoic acid by minimizing the reaction volume at any given time.[9]
Q4: How should I properly store and handle sodium azide?
Sodium azide should be stored in a cool, dry, and well-ventilated area away from acids, metals, and halogenated solvents.[3] It should be handled with care to avoid generating dust or crystals, which can be shock-sensitive.[3] Always use non-sparking tools and work in a chemical fume hood.
Q5: What are the key safety precautions for handling trifluoroacetic anhydride (TFAA)?
TFAA is corrosive and moisture-sensitive.[2] It should be handled in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][10] Ensure all glassware is dry before use and store TFAA in a tightly sealed container under an inert atmosphere.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Problem 1: Low or no product yield.
-
Q: My reaction has a very low conversion rate. What could be the issue?
-
A: Insufficient activation of the nitrile starting material is a common cause. The cycloaddition between a nitrile and an azide often requires an activator, such as a Lewis acid (e.g., zinc salts) or a Brønsted acid (e.g., ammonium chloride), to increase the electrophilicity of the nitrile carbon.[11] Ensure your activating agent is of good quality and used in the correct stoichiometric amount. Additionally, many tetrazole syntheses require elevated temperatures to proceed at a reasonable rate.[11] Check that your reaction is being conducted at the appropriate temperature. The choice of a high-boiling polar aprotic solvent like DMF or DMSO is often crucial for dissolving the reagents and facilitating the reaction at higher temperatures.[11]
-
Problem 2: Formation of significant side products.
-
Q: I'm observing an unknown side product in my reaction mixture. What could it be?
-
A: In azide-based tetrazole syntheses, the formation of hydrazoic acid can lead to side reactions. If the reaction is not properly controlled, hydrazoic acid can react with other components in the mixture or decompose. Additionally, if using trifluoroacetic anhydride, incomplete reaction or reaction with moisture can lead to the formation of trifluoroacetic acid and other byproducts. Careful control of reaction conditions, including temperature and the rate of addition of reagents, is crucial.
-
Problem 3: Difficulty in product isolation and purification.
-
Q: My product is difficult to purify. What techniques can I use?
-
A: this compound is often isolated as a salt, such as the sodium salt.[1][12] Acidification of the reaction mixture can precipitate the tetrazole product, which can then be collected by filtration.[4] However, this step must be done with extreme caution to avoid the rapid generation of hydrazoic acid from any unreacted sodium azide. Purification can often be achieved by recrystallization.
-
Experimental Protocol: Synthesis of Sodium 5-(trifluoromethyl)-2H-tetrazolide
This protocol is adapted from established procedures and emphasizes safety.[1] All operations should be performed in a well-ventilated chemical fume hood.
Materials:
-
Trifluoroacetamide
-
Phosphorus pentoxide (P₄O₁₀)
-
Sodium azide (NaN₃)
-
Anhydrous solvent (e.g., acetonitrile)
-
Appropriate workup and quenching reagents (see below)
Step-by-Step Methodology:
-
Generation of Trifluoroacetonitrile (in situ):
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add trifluoroacetamide.
-
Slowly and carefully add phosphorus pentoxide in portions while stirring. The reaction is exothermic.
-
Gently heat the mixture to generate trifluoroacetonitrile gas. This gas is then passed into the azide reaction mixture.
-
-
Cycloaddition Reaction:
-
In a separate flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, prepare a suspension of sodium azide in an anhydrous solvent (e.g., acetonitrile).
-
Bubble the trifluoroacetonitrile gas generated in the previous step through the sodium azide suspension with vigorous stirring.
-
Maintain the reaction temperature as specified in the literature, often requiring cooling to control the exotherm.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Workup and Product Isolation:
-
Upon completion, carefully quench any unreacted trifluoroacetonitrile.
-
Filter the reaction mixture to remove any solids.
-
The product, sodium 5-(trifluoromethyl)-2H-tetrazolide, can be isolated by removal of the solvent under reduced pressure.
-
Hazardous Reagent Management and Quenching Protocols
Table 1: Properties and Hazards of Key Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Hazards |
| Sodium Azide | NaN₃ | 65.01 | Decomposes | Highly toxic, explosive, forms explosive metal azides and hydrazoic acid.[3] |
| Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 | 39.5 - 40.5 | Corrosive, moisture-sensitive, reacts violently with water.[2] |
| Hydrazoic Acid | HN₃ | 43.03 | 37 | Extremely explosive, volatile, and toxic.[3] |
Quenching Protocol for Sodium Azide
Excess sodium azide must be destroyed before disposal.[3][13] The following procedure should be performed in a chemical fume hood.
Materials:
-
Aqueous solution containing residual sodium azide (concentration should not exceed 5%).[3][14]
-
Starch-iodide paper.
Procedure:
-
Place the aqueous azide solution in a three-necked flask equipped with a stirrer and an addition funnel.
-
With stirring, add a 20% solution of sodium nitrite. Use 1.5 g of sodium nitrite for every gram of sodium azide to be quenched.[3][15]
-
Slowly add 20% sulfuric acid from the addition funnel until the solution is acidic and gas evolution ceases.[3][15]
-
Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite and that the decomposition of azide is complete.[3][15]
-
The quenched solution can then be neutralized and disposed of according to institutional guidelines.
Quenching Protocol for Trifluoroacetic Anhydride
TFAA reacts violently with water.[2] Therefore, quenching should be done cautiously.
Procedure:
-
In a chemical fume hood, slowly add the TFAA to a large volume of a stirred, cooled solution of sodium bicarbonate or another suitable base.
-
The addition should be done dropwise to control the exothermic reaction and gas evolution.
-
Once the addition is complete and the reaction has subsided, check the pH to ensure it is neutral before disposal.
Visualizing Workflows
Decision Tree for Azide Quenching
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. synquestlabs.com [synquestlabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
Technical Support Center: 5-(Trifluoromethyl)-2H-tetrazole Reactions with Arylboronic Acids
Welcome to the technical support center for troubleshooting reactions involving 5-(trifluoromethyl)-2H-tetrazole and arylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific N-arylation reaction. The content is structured in a question-and-answer format to directly address common challenges and provide actionable solutions based on established chemical principles and field-proven insights.
Troubleshooting Guide
Issue 1: Low to No Product Formation
Question: I am attempting an N-arylation of this compound with an arylboronic acid using standard Suzuki-Miyaura conditions (Pd catalyst, phosphine ligand, and a base), but I am observing very low or no conversion to the desired 2-aryl-5-(trifluoromethyl)-2H-tetrazole. What are the likely causes and how can I improve my yield?
Answer:
Low or no product formation in this N-arylation reaction can stem from several factors, primarily related to the electronic properties of the starting materials and the specific reaction conditions. The this compound is a unique substrate due to the strong electron-withdrawing nature of the trifluoromethyl group, which significantly impacts the nucleophilicity of the tetrazole ring.[1][2][3]
Here’s a breakdown of potential issues and corresponding troubleshooting steps:
1. Inadequate Catalyst System:
-
Explanation: The choice of palladium catalyst and phosphine ligand is critical for facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] For electron-deficient N-heterocycles like this compound, a highly active catalyst system is often required.
-
Troubleshooting Steps:
-
Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocenyl-based ligands (e.g., dppf).[4][6][7] These ligands can promote the oxidative addition and reductive elimination steps.
-
Palladium Pre-catalyst: Utilize a well-defined Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active Pd(0) species.[8] Pd(II) sources like Pd(OAc)₂ or PdCl₂ can also be effective but may require an initial reduction step in the catalytic cycle.[5]
-
2. Ineffective Base:
-
Explanation: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[8][9] The pKa of the base must be appropriate to facilitate this activation without causing unwanted side reactions.
-
Troubleshooting Steps:
-
Base Screening: If using a weaker base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. For substrates sensitive to strong bases, milder options like KF can be effective.[8]
-
Anhydrous Conditions: For some base combinations, the presence of a small amount of water can be beneficial; however, for others, strictly anhydrous conditions are necessary. If using a base like K₃PO₄ in an anhydrous solvent, adding a few equivalents of water can sometimes improve yields.[10]
-
3. Sub-optimal Solvent and Temperature:
-
Explanation: The solvent influences the solubility of the reactants and the stability of the catalytic species. The reaction temperature affects the rate of all steps in the catalytic cycle.
-
Troubleshooting Steps:
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Toluene is also a viable option. A solvent screen is often necessary to find the optimal medium for your specific substrates.
-
Temperature Adjustment: If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 60-100 °C) can significantly increase the reaction rate. However, be mindful of potential catalyst decomposition or side reactions at higher temperatures.
-
Experimental Protocol: A Recommended Starting Point
Issue 2: Formation of Side Products
Question: My reaction is proceeding, but I am observing significant amounts of side products, particularly homocoupling of the arylboronic acid and protodeboronation. How can I suppress these side reactions?
Answer:
The formation of homocoupling (aryl-aryl) and protodeboronation (aryl-H) products are common side reactions in Suzuki-Miyaura couplings.[5][11]
1. Homocoupling of Arylboronic Acid:
-
Explanation: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[5] It involves the coupling of two molecules of the arylboronic acid.
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Use of Pd(0): Starting with a Pd(0) source can minimize the amount of Pd(II) present at the beginning of the reaction.
-
Ligand Choice: Bulky ligands can disfavor the formation of the intermediates that lead to homocoupling.[12]
-
2. Protodeboronation:
-
Explanation: This involves the cleavage of the C-B bond of the arylboronic acid and its replacement with a C-H bond. This is often favored by harsh reaction conditions (high temperature, strong base) and the presence of water.[11][12]
-
Troubleshooting Steps:
-
Milder Conditions: Try lowering the reaction temperature or using a milder base.
-
Use of Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable to protodeboronation than boronic acids.
-
Anhydrous Conditions: If protodeboronation is a major issue, running the reaction under strictly anhydrous conditions may be beneficial.
-
Table 1: Summary of Common Side Products and Mitigation Strategies
| Side Product | Likely Cause(s) | Mitigation Strategy |
| Homocoupling of Arylboronic Acid | Oxygen, Pd(II) species | Thoroughly degas solvent, use a Pd(0) source, use bulky ligands. |
| Protodeboronation | High temperature, strong base, water | Use milder conditions, switch to a boronic ester, run under anhydrous conditions. |
| Dehalogenation of Aryl Halide (if applicable) | Presence of a hydride source (e.g., from solvent or base) | Use a non-protic solvent, choose a non-hydridic base.[5] |
Frequently Asked Questions (FAQs)
Q1: Is it possible to achieve regioselective N-arylation at the N1 versus the N2 position of the tetrazole ring?
A1: The regioselectivity of N-arylation on the tetrazole ring can be challenging to control. For 5-substituted tetrazoles, the reaction often yields a mixture of N1 and N2 isomers. The electronic and steric nature of the substituent at the 5-position and the arylboronic acid, as well as the reaction conditions, can influence the isomeric ratio. In the case of the this compound, the strong electron-withdrawing effect of the CF₃ group can direct the arylation to the N2 position. However, careful optimization and analysis are required to confirm the regioselectivity.
Q2: Can I use other organoboron reagents besides arylboronic acids?
A2: Yes, other organoboron reagents such as potassium trifluoroborates and boronate esters (e.g., pinacol esters) can be used.[8] These reagents can offer advantages in terms of stability and handling. Potassium trifluoroborates, for example, are often crystalline, air-stable solids.
Q3: What is the role of the trifluoromethyl group in this reaction?
A3: The trifluoromethyl group is a strong electron-withdrawing group.[1][2] Its presence on the tetrazole ring decreases the electron density of the ring system, which can make the N-H bond more acidic and influence the nucleophilicity of the nitrogen atoms.[3] This electronic effect can impact the rate and success of the N-arylation reaction, often necessitating more robust catalytic systems compared to reactions with electron-donating or neutral substituents.
References
- 1. mdpi.com [mdpi.com]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C-C and C-N cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. wwjmrd.com [wwjmrd.com]
- 10. reddit.com [reddit.com]
- 11. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Substituted Tetrazole Synthesis
Welcome to the technical support center for the synthesis of 5-substituted tetrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields of your target molecules.
The synthesis of 5-substituted-1H-tetrazoles, most commonly via the [3+2] cycloaddition of nitriles and azides, is a cornerstone reaction in medicinal chemistry.[1][2][3] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][4][5] However, the path to successful synthesis is often paved with experimental hurdles. This guide provides a structured approach to overcoming these challenges.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you might encounter during your experiments. We will diagnose the potential causes and provide actionable solutions based on established chemical principles.
Issue 1: Low to No Conversion of Starting Material
This is one of the most frequent challenges in tetrazole synthesis. If your reaction shows minimal or no formation of the desired product, consider the following factors:
Possible Cause 1: Insufficient Nitrile Activation
The nitrile group is often not electrophilic enough to readily react with the azide nucleophile.[6] Activation is typically required to enhance its reactivity.
-
Suggested Solution:
-
Lewis Acid Catalysis: Introduce a Lewis acid catalyst to coordinate with the nitrile nitrogen, increasing its electrophilicity. Common and effective Lewis acids include zinc salts (e.g., ZnBr₂, ZnCl₂), aluminum salts (e.g., AlCl₃), and indium(III) chloride.[6][7][8][9] Zinc salts are particularly versatile and can be used in aqueous media, offering a greener alternative.[7][9]
-
Brønsted Acid Catalysis: Brønsted acids like ammonium chloride (NH₄Cl) can also activate the nitrile.[6] Silica sulfuric acid has been reported as an efficient and recyclable heterogeneous acid catalyst.[10][11]
-
Catalyst Loading: Ensure you are using an appropriate catalyst loading. While catalytic amounts are often sufficient, optimization may be required for your specific substrate.
-
Possible Cause 2: Inappropriate Reaction Temperature
The [3+2] cycloaddition often has a significant activation energy barrier that needs to be overcome.[6]
-
Suggested Solution:
-
Increase Temperature: Many tetrazole syntheses require elevated temperatures, often in the range of 100-150 °C.[6][12] If you are running the reaction at a lower temperature, a gradual increase may be necessary.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[1][13]
-
Caution: Excessively high temperatures can lead to the decomposition of starting materials, reagents, or the desired product.[6] Monitor your reaction for the formation of degradation byproducts.
-
Possible Cause 3: Poor Solvent Choice
The solvent plays a critical role in solubilizing reagents and facilitating the reaction.[6][14]
-
Suggested Solution:
-
High-Boiling Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used as they can dissolve both the nitrile and the azide salt and allow for higher reaction temperatures.[6][12][14]
-
"Green" Solvents: Water has been successfully employed as a solvent, particularly with zinc salt catalysts, offering a more environmentally friendly option.[7][9] Poly(ethylene glycol) (PEG) is another green solvent alternative.[15]
-
Solvent Screening: If you suspect solvent incompatibility, a small-scale screen of different solvents is recommended.
-
Issue 2: Formation of Multiple Products (Isomers)
When synthesizing N-substituted tetrazoles, non-selective alkylation can lead to a mixture of 1,5- and 2,5-isomers, complicating purification and reducing the yield of the desired product.
Possible Cause: Lack of Regiocontrol
The alkylation of the tetrazole ring can occur at either the N1 or N2 position, and the regioselectivity is influenced by several factors.
-
Suggested Solution:
-
Optimize Reaction Conditions: The choice of base, solvent, and alkylating agent can influence the isomeric ratio.[16] Screening different combinations is often necessary to favor the desired isomer.
-
Consider a Regioselective Synthetic Method: If optimizing alkylation conditions is unsuccessful, consider a synthetic route that directly constructs the desired N-substituted tetrazole, such as a multicomponent reaction.[5][17][18]
-
Issue 3: Difficulty in Product Purification
The workup and purification of tetrazoles can be challenging due to their physical properties and the presence of residual reagents.
Possible Cause 1: Residual High-Boiling Solvent
High-boiling solvents like DMF and DMSO can be difficult to remove completely.[12][14]
-
Suggested Solution:
-
Azeotropic Removal: For DMF, co-evaporation with a high-boiling hydrocarbon like toluene can be effective.
-
Aqueous Workup: Diluting the reaction mixture with a large volume of water can precipitate the product, which can then be collected by filtration. This is particularly effective if the product has low water solubility.
-
Extraction: If the product is soluble in an organic solvent immiscible with water, liquid-liquid extraction can be used to separate it from the high-boiling solvent.
-
Possible Cause 2: Contamination with Unreacted Starting Materials or Byproducts
-
Suggested Solution:
-
Recrystallization: This is a powerful technique for purifying solid products. A solvent screen will be necessary to identify a suitable recrystallization solvent or solvent system.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities.[10] A careful selection of the eluent system is crucial for good separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with sodium azide?
A1: Sodium azide (NaN₃) is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[19][20] It is crucial to handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[21][22]
A significant physical hazard is the potential for forming explosive heavy metal azides.[20][23] Never use metal spatulas to handle sodium azide, and avoid contact with lead or copper, including in drain lines.[20][23] Acidification of sodium azide generates highly toxic and explosive hydrazoic acid (HN₃).[19][23] Therefore, reactions should be quenched carefully, and acidic workups should be performed with caution in a fume hood.
Q2: How do I choose the right catalyst for my tetrazole synthesis?
A2: The choice of catalyst depends on your specific substrate and desired reaction conditions.
-
For general purposes, zinc salts like ZnBr₂ or ZnCl₂ are a good starting point due to their effectiveness, relatively low cost, and compatibility with a range of functional groups and even aqueous conditions.[7][9]
-
For greener synthesis, heterogeneous catalysts are an excellent option as they can often be recovered and reused.[1][8] Examples include silica sulfuric acid, zeolites, and various metal nanoparticles supported on solid matrices.[1][8][10]
-
For challenging substrates, more specialized catalysts, including copper or palladium complexes, may be required.[8][15][24][25]
Q3: My nitrile has an electron-donating group, and the reaction is very slow. What can I do?
A3: Nitriles bearing electron-donating groups are less electrophilic and therefore less reactive in the [3+2] cycloaddition.
-
Stronger Activation: You may need to use a more potent Lewis acid or a higher catalyst loading.
-
Higher Temperature: Increasing the reaction temperature is often effective. Microwave-assisted heating can be particularly beneficial in this case.[1]
-
Alternative Azide Source: While sodium azide is common, other azide sources like trimethylsilyl azide (TMSN₃) in combination with a Lewis acid might offer different reactivity profiles.
Q4: Can I run the reaction under solvent-free conditions?
A4: In some cases, solvent-free reactions are possible and offer a greener alternative by reducing solvent waste.[13] This approach is often facilitated by using a heterogeneous catalyst and may require elevated temperatures or microwave irradiation to ensure sufficient mixing and reactivity of the solid-phase reagents.
Experimental Protocols & Data
Protocol 1: General Procedure for Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles in Water[9]
-
To a reaction vessel, add the nitrile (1.0 mmol), sodium azide (1.5 mmol), and zinc bromide (0.5 mmol).
-
Add deionized water (5 mL).
-
Stir the mixture vigorously and heat to reflux (100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~2 with hydrochloric acid (e.g., 3M HCl) in a fume hood.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the 5-substituted-1H-tetrazole.
Table 1: Comparison of Common Solvents for Tetrazole Synthesis
| Solvent | Type | Boiling Point (°C) | Typical Reaction Temperature (°C) | Notes |
| DMF | Polar Aprotic | 153 | 120-150 | Good solubility for many reagents; can be difficult to remove.[6][12] |
| DMSO | Polar Aprotic | 189 | 120-160 | Higher boiling point than DMF; also challenging to remove.[6][14] |
| Water | Polar Protic | 100 | 100 (reflux) | Environmentally friendly; requires water-soluble or compatible catalysts (e.g., Zn salts).[7][9] |
| Toluene | Nonpolar | 111 | 111 (reflux) | Generally a poor solvent for sodium azide, leading to low conversion.[14] |
| PEG | Polar Protic | Variable | 100-120 | "Green" solvent; can facilitate product isolation.[15] |
Visualizing the Workflow
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion in 5-substituted tetrazole synthesis.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ehs.wisc.edu [ehs.wisc.edu]
- 20. Fact Sheet: Sodium Azide | PennEHRS [ehrs.upenn.edu]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. ehs.yale.edu [ehs.yale.edu]
- 23. rsc.org [rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1H-tetrazole
Welcome to the technical support center for the synthesis of 5-(trifluoromethyl)-1H-tetrazole and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic building block. The incorporation of the trifluoromethyl group can significantly enhance the pharmacological properties of molecules, making trifluoromethyltetrazoles valuable in medicinal chemistry.[1][2][3] However, their synthesis, typically involving the [3+2] cycloaddition of trifluoroacetonitrile and an azide source, can present unique challenges, including byproduct formation and safety considerations.[4][5]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: Byproduct Formation & Low Yields
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in trifluoromethyltetrazole synthesis are a common issue stemming from several factors. Let's break down the likely culprits and their solutions.
Potential Cause 1: Incomplete Reaction
The [3+2] cycloaddition between trifluoroacetonitrile (CF₃CN) and sodium azide (NaN₃) has a significant activation barrier.[4] Incomplete conversion is a frequent cause of low yields.
-
Troubleshooting Steps:
-
Reaction Time & Temperature: The reaction may require longer durations or higher temperatures to proceed to completion. Microwave synthesis can be an effective method for rapidly optimizing these conditions.[6]
-
Catalysis: The use of a catalyst can significantly improve reaction rates and yields. While various metal catalysts have been explored for tetrazole synthesis, their application with the highly reactive trifluoroacetonitrile should be approached with caution and thorough literature review for compatibility.[4][7]
-
Monitoring: Closely monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, GC-MS, or NMR) to ensure it has reached completion before workup.
-
Potential Cause 2: Substrate Purity and Stability
-
Trifluoroacetonitrile (CF₃CN): This reagent is a toxic, volatile gas that can be challenging to handle.[8][9] Impurities or degradation can negatively impact the reaction.
-
Recommendation: Whenever possible, generate CF₃CN in situ from a stable precursor, such as 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, under mild basic conditions.[8] This avoids handling the toxic gas directly and ensures a fresh supply for the reaction. Alternatively, if using a cylinder, ensure it is from a reputable supplier and handle it with extreme care in a well-ventilated fume hood.[10][11][12][13]
-
-
Sodium Azide (NaN₃): This reagent is highly toxic and potentially explosive.[14] It is also hygroscopic and its purity can affect the reaction.
-
Recommendation: Use freshly opened, high-purity sodium azide. Dry the reagent under vacuum before use if necessary.
-
Potential Cause 3: Suboptimal Reaction Conditions
-
Solvent Choice: The choice of solvent can influence the solubility of reagents and the reaction rate.
-
Recommendation: Polar aprotic solvents like DMF or DMSO are commonly used. However, for certain workups, a solvent like ethyl acetate that is immiscible with water can be advantageous for separating the product from inorganic byproducts.[1]
-
-
Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material and lower yields of the desired product.
-
Recommendation: A slight excess of sodium azide is often used to ensure complete conversion of the trifluoroacetonitrile.
-
Question 2: I've observed an unexpected byproduct in my crude product analysis. What could it be and how can I prevent its formation?
Answer: The formation of byproducts is a key challenge. The specific byproduct will depend on your starting materials and reaction conditions.
Common Byproduct Scenario: Isomeric Tetrazoles
When synthesizing N-substituted trifluoromethyltetrazoles (e.g., 1-alkyl-5-(trifluoromethyl)-1H-tetrazole), the formation of the corresponding 2-alkyl-5-(trifluoromethyl)-1H-tetrazole isomer is a common issue.
-
Causality: The cycloaddition of an organic azide with trifluoroacetonitrile can proceed through two different transition states, leading to the formation of two regioisomers. The electronic and steric properties of the organic azide's substituent will influence the regioselectivity of the reaction.
-
Mitigation Strategies:
-
Catalyst Selection: Certain catalysts can favor the formation of one regioisomer over the other. A thorough literature search for your specific substrate is recommended.
-
Reaction Conditions: Temperature and solvent can influence the isomeric ratio. Systematic optimization of these parameters may be necessary.
-
Purification: If isomer formation cannot be completely suppressed, careful purification by column chromatography or recrystallization is required to isolate the desired product.
-
Workflow for Isomer Identification and Separation
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. nbinno.com [nbinno.com]
- 4. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [3+2] Cycloaddition reactions of aromatic nitriles with sodium azide to form tetrazoles - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoroacetonitrile Precursor Synthesized - ChemistryViews [chemistryviews.org]
- 9. Trifluoroacetonitrile - Wikipedia [en.wikipedia.org]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. westliberty.edu [westliberty.edu]
Technical Support Center: Regioselectivity in the Alkylation of 5-(Trifluoromethyl)tetrazole
Welcome to the technical support center for synthetic challenges related to 5-(trifluoromethyl)tetrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N-alkylation on this critical heterocyclic scaffold. The 5-substituted tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity, making it a cornerstone in modern drug design.[1][2]
However, the synthetic utility of 5-(trifluoromethyl)tetrazole is often hampered by a significant challenge: controlling the regioselectivity of N-alkylation. The tetrazolate anion, formed upon deprotonation, is an ambident nucleophile, leading to the potential formation of two distinct regioisomers: the N1-alkylated and N2-alkylated products. Since each isomer can possess vastly different pharmacological and physicochemical properties, achieving high selectivity for the desired product is paramount.[3][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose issues in your experiments and steer your reaction toward the desired regioisomeric outcome.
Caption: General reaction scheme for the N-alkylation of 5-(trifluoromethyl)tetrazole.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab, presented in a question-and-answer format.
Q1: My reaction is producing a nearly inseparable 1:1 mixture of N1 and N2 isomers. How can I selectively synthesize the N2 isomer?
This is a frequent challenge, but several strategies can be employed to favor the N2 product, which is often, but not always, the thermodynamically more stable isomer.
Underlying Principle: The selectivity is governed by a delicate balance of factors including the reaction mechanism, solvent polarity, and the nature of the electrophile and counter-ion.[5] To favor the N2 isomer, conditions that promote reaction at the more nucleophilic N2 nitrogen of the tetrazolate anion are typically required.
Recommended Actions:
-
Promote an Sₙ2 Mechanism: Reactions that proceed via an Sₙ2 pathway tend to exhibit higher regioselectivity.[6]
-
Alkylating Agent: Use primary alkyl halides (e.g., benzyl bromide, methyl iodide) or tosylates. Avoid reagents that readily form stable carbocations (e.g., t-butyl bromide), as these Sₙ1-type reactions are notoriously unselective.[6][7]
-
Temperature: Maintain a moderate reaction temperature (e.g., room temperature to 60 °C) to discourage Sₙ1 pathways.
-
-
Optimize Base and Solvent System:
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) is often effective.[1]
-
Solvent: Use a polar aprotic solvent such as acetonitrile (MeCN) or acetone. These solvents effectively solvate the cation without strongly interacting with the tetrazolate anion, leaving it available for nucleophilic attack.[1]
-
-
Consider Acid Catalysis: For certain substrates, particularly with alcohols as alkylating agents, using a Brønsted acid catalyst can strongly favor the N2 isomer.[8][9] The acid activates the alcohol, and the tetrazole acts as the nucleophile. Triflic acid (TfOH) or tetrafluoroboric acid (HBF₄) have been used successfully.[8][10]
Table 1: Condition Effects on N2-Selectivity
| Parameter | Recommendation for N2-Selectivity | Rationale |
| Alkylating Agent | Primary Alkyl Halide (R-CH₂-X) | Favors Sₙ2 mechanism, minimizing carbocation formation.[6] |
| Base | K₂CO₃, Cs₂CO₃ | Mild bases that effectively form the tetrazolate anion.[1] |
| Solvent | Acetonitrile, Acetone, DMF | Polar aprotic solvents facilitate Sₙ2 reactions. |
| Catalyst (Alternative) | Brønsted Acid (e.g., TfOH) | Activates alcohol electrophiles and directs alkylation to N2.[8] |
Q2: My target molecule is the N1 isomer, but my reactions predominantly yield the N2 product. What conditions favor N1-alkylation?
Selectively forming the N1 isomer is often the more difficult task, as it typically requires overcoming the inherent electronic preference for N2 attack. The strategy here revolves around exploiting steric effects and specific cation interactions.
Underlying Principle: The N1 position is sterically less hindered than the N2 position. By using bulky reagents or specific counter-ions that coordinate to the N1 and N4 positions, we can direct the electrophile to the N1 nitrogen.
Recommended Actions:
-
Leverage Steric Hindrance:
-
Alkylating Agent: Employ sterically demanding alkylating agents. The bulkier the electrophile, the more likely it is to react at the more accessible N1 position.[11][12] For example, using a secondary or tertiary alkyl halide might improve N1 selectivity, but this must be balanced against the risk of elimination side reactions.
-
Masked Reagents: α-Halomethylsilanes can act as masked methylating reagents, where their steric bulk directs the initial alkylation to the N1 position, after which the silyl group is removed.[13]
-
-
Exploit the Cation Effect: The choice of cation can have a profound impact on regioselectivity.
-
Lithium Salts: The use of lithium salts of the tetrazole has been shown to favor the formation of the N1 isomer.[8] The small Li⁺ ion is believed to coordinate between the N1 and N4 nitrogens, sterically blocking the N2 and N3 positions and directing the electrophile to N1.[8]
-
Base Choice: To achieve this, use a lithium base (e.g., LiH, n-BuLi) or perform a salt metathesis if starting from a sodium or potassium salt.
-
-
Solvent and Base Combination:
Protocol A: General Procedure for Enhanced N1-Selectivity
-
To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF, add 5-(trifluoromethyl)-1H-tetrazole (1.0 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the resulting sodium tetrazolate solution back to 0 °C.
-
Add the alkylating agent (1.05 eq.) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the regioisomers.
Q3: My reaction's regioselectivity is not reproducible between runs. What factors could be causing this inconsistency?
Inconsistent results are often traced back to subtle variations in reaction setup and reagent quality.
Recommended Checks:
-
Strictly Anhydrous Conditions: Tetrazole alkylations are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. Water can hydrolyze the base and alter the solvation sphere of the tetrazolate anion, impacting selectivity.
-
Base Stoichiometry and Quality: Ensure the exact stoichiometry of your base is used. For solid bases like NaH or K₂CO₃, use a fresh bottle and weigh it quickly. An insufficient amount of base will result in incomplete conversion, while a large excess can promote side reactions.
-
Temperature Control: Perform the deprotonation and alkylating agent addition at a controlled, low temperature (e.g., 0 °C) to dissipate any exothermic heat. Inconsistent temperature profiles can lead to variable outcomes.
-
Rate of Addition: Add the alkylating agent slowly and dropwise. A rapid addition can create localized "hot spots" and high concentrations, altering the kinetic/thermodynamic balance and affecting the final isomer ratio.
Caption: Interplay of factors affecting regioselectivity and yield.
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental reason for the N1/N2 selectivity challenge?
The issue originates from the electronic structure of the 5-(trifluoromethyl)tetrazolate anion. The parent tetrazole exists in two tautomeric forms (1H and 2H).[1] Upon deprotonation, the negative charge is delocalized across the nitrogen atoms of the ring, making it an ambident nucleophile .
-
Electronic Factors: Computational studies and experimental evidence suggest that the N2 nitrogen atom generally bears a higher partial negative charge and has a larger coefficient in the Highest Occupied Molecular Orbital (HOMO).[1] This makes N2 the site of kinetic control in many reactions.
-
Steric Factors: The N1 position is flanked by the C5 substituent on one side and a nitrogen on the other. The N2 position is situated between two other nitrogen atoms. For this reason, the N1 position is generally considered more sterically accessible to incoming electrophiles.[11][16]
The final product ratio is a result of the competition between these electronic (favoring N2) and steric (favoring N1) influences, which can be modulated by the reaction conditions.
FAQ 2: How can I reliably determine the N1/N2 ratio and confirm the structure of my products?
Unequivocal structural assignment is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹³C NMR Spectroscopy: This is the gold standard for distinguishing N1 and N2 isomers. The chemical shift of the quaternary carbon atom of the tetrazole ring (C5) is highly diagnostic. A consistent observation is that the C5 signal of the N2-isomer is significantly deshielded (shifted downfield) by 9-12 ppm compared to the corresponding N1-isomer.[1]
-
¹H NMR Spectroscopy: The chemical shift of the protons on the carbon directly attached to the tetrazole nitrogen (e.g., the -N-CH₂ -R protons) can also be different between the two isomers. However, this difference is less predictable than the ¹³C shift of C5.
-
2D NMR (NOESY/HSQC/HMBC): For unambiguous proof, especially in complex molecules, 2D NMR experiments are invaluable. An HMBC experiment can show a 3-bond correlation from the protons of the N-alkyl group to the C5 carbon, confirming connectivity. A NOESY experiment may show a through-space correlation between the N-alkyl group and the C5 substituent if they are on the same side of the ring.
Analytical Workflow:
-
Acquire ¹H and ¹³C NMR spectra of the purified isomers or the product mixture.
-
Identify the C5 quaternary carbon signal in the ¹³C spectrum (it will have no attached protons in a DEPT-135 experiment).
-
Assign the isomer with the downfield C5 signal as the N2 product and the upfield signal as the N1 product.[1]
-
Integrate the corresponding signals in the ¹H NMR spectrum (or ¹³C if using a quantitative pulse sequence) to determine the isomer ratio.
FAQ 3: Are there any advanced or alternative alkylation methods that offer better control?
Yes, several modern methods have been developed to address the regioselectivity challenge.
-
Alkylation via Diazotization: This method involves the in situ generation of a transient alkyl diazonium intermediate from an aliphatic amine and an organic nitrite.[17][18] This reactive electrophile often shows a strong preference for alkylating the N2 position of 5-substituted tetrazoles.[5][7] This approach avoids the use of alkyl halides and can be performed under mild conditions.
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) can be used for N-alkylation. However, the regioselectivity can be highly variable and substrate-dependent, sometimes favoring N1 and other times N2.[14] It requires careful optimization for a specific substrate.
-
Phase-Transfer Catalysis (PTC): While PTC has been used for tetrazole alkylation, reports suggest it does not inherently offer a significant advantage in controlling N1/N2 selectivity compared to standard homogeneous conditions.[8] Its primary benefit is in facilitating reactions between different phases.
References
- 1. mdpi.com [mdpi.com]
- 2. Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanomedicine-rj.com [nanomedicine-rj.com]
- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
- 8. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 13. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 15. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 18. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validating the bioisosteric replacement of a carboxyl group with 5-(trifluoromethyl)-2H-tetrazole
<A Senior Application Scientist's Guide to Validating the Bioisosteric Replacement of a Carboxyl Group with 5-(Trifluoromethyl)-2H-tetrazole
Introduction: The Rationale for Bioisosteric Replacement in Drug Discovery
In the landscape of modern drug discovery, the carboxylic acid moiety is a ubiquitous functional group, integral to the pharmacophore of numerous therapeutic agents. Its ability to engage in crucial hydrogen bonding interactions often dictates a compound's biological activity. However, the inherent properties of the carboxyl group, such as its ionizable nature, can lead to suboptimal pharmacokinetic profiles, including poor membrane permeability and rapid metabolism.[1] To circumvent these liabilities, medicinal chemists often turn to the principle of bioisosterism—the substitution of a functional group with another that possesses similar physicochemical and steric properties, with the goal of retaining or improving biological activity while enhancing drug-like characteristics.[2]
One of the most prominent and successful bioisosteric replacements for the carboxylic acid is the tetrazole ring system.[3][4][5] Tetrazoles can mimic the acidic nature and hydrogen bonding capabilities of carboxylic acids, often leading to comparable or even enhanced biological potency.[6][7] This guide focuses on a specific, and increasingly important, tetrazole derivative: the this compound. The incorporation of the trifluoromethyl (CF₃) group is a well-established strategy to modulate a molecule's properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[8][9][10][11]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a framework for the systematic validation of replacing a carboxyl group with a this compound. We will delve into the critical physicochemical and biological comparisons, supported by detailed experimental protocols, to empower you to make data-driven decisions in your drug discovery programs.
Section 1: Physicochemical Property Profiling: A Head-to-Head Comparison
The initial and most fundamental step in validating a bioisosteric replacement is a thorough comparison of the key physicochemical properties that govern a drug's behavior in a biological system. These properties dictate everything from solubility and absorption to target engagement and metabolic fate.
Acidity (pKa): The Foundation of the Bioisosteric Analogy
The primary justification for using a tetrazole as a carboxylic acid surrogate is their comparable acidity. The pKa value determines the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and ability to interact with biological targets.[12] The tetrazole moiety, like the carboxylic acid, is acidic, with pKa values typically in a similar range, ensuring that the bioisostere can exist in the required protonation state for biological activity.[5][13] The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the tetrazole ring, potentially fine-tuning its interaction with the target.[14]
Table 1: Comparative Physicochemical Properties
| Property | Carboxylic Acid Analog | This compound Analog | Rationale for Comparison |
| pKa | ~4-5 | Expected to be slightly lower (more acidic) | To confirm the acidic nature of the tetrazole and its similarity to the carboxylate. |
| Lipophilicity (LogP/LogD) | Varies with structure | Expected to be higher | The CF₃ group generally increases lipophilicity, which can impact permeability and protein binding.[15][16] |
| Solubility | Generally good for the salt form | May be reduced in the neutral form | The increased lipophilicity of the tetrazole may decrease aqueous solubility. |
| Metabolic Stability | Susceptible to glucuronidation | Expected to be higher | The tetrazole ring is generally more resistant to metabolic transformations than the carboxylic acid.[3] The CF₃ group can also block sites of metabolism.[8][17] |
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[18][19] While a certain level of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity. The trifluoromethyl group is known to significantly increase lipophilicity.[11][16] Therefore, it is crucial to experimentally determine and compare the LogP/LogD values of the carboxylic acid and its tetrazole bioisostere to understand the potential impact on the overall ADME profile.
Experimental Protocols for Physicochemical Characterization
Protocol 1: Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is determined from the inflection point of the titration curve.[20][21]
Materials:
-
Test compound (carboxylic acid and tetrazole analogs)
-
Calibrated pH meter and electrode
-
Automated titrator (e.g., SiriusT3)[22]
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain constant ionic strength)[20]
-
High-purity water
-
Nitrogen gas
Procedure:
-
Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[20]
-
Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.[20]
-
Add 0.15 M KCl to the solution to maintain a constant ionic strength.[20]
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[20]
-
For an acidic compound, titrate with 0.1 M NaOH, recording the pH after each addition. For a basic compound, titrate with 0.1 M HCl.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate determination, use specialized software to analyze the titration curve.[22]
-
Perform the titration in triplicate for each compound to ensure reproducibility.[20]
Protocol 2: Determination of LogP by the Shake-Flask Method
This classic method involves partitioning the compound between n-octanol and water and measuring the concentration in each phase.[23]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnels or vials
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or water.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a validated analytical method.
-
Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).
-
Perform the experiment in triplicate.
Section 2: In Vitro Biological Validation: From Target Engagement to Cellular Function
Once the physicochemical profiles are established, the next critical step is to assess the biological activity of the bioisostere compared to the parent carboxylic acid. This involves a tiered approach, starting with target binding and progressing to cell-based functional assays.
Target Binding Assays: Quantifying Affinity
The first biological question to answer is whether the bioisosteric replacement affects the compound's ability to bind to its intended molecular target. Radioligand binding assays or other biophysical methods can be employed to determine the binding affinity (e.g., Ki or IC₅₀) of both the carboxylic acid and the tetrazole analog.
Cell-Based Functional Assays: Assessing Efficacy and Potency
Demonstrating that the bioisostere binds to the target is essential, but it is equally important to confirm that this binding translates into the desired functional response in a cellular context. The choice of assay will depend on the target class. For example, for G-protein coupled receptors (GPCRs), one might measure second messenger levels (e.g., cAMP, IP₁, or Ca²⁺ flux).[24][25][26][27][28]
Protocol 3: Generic GPCR Functional Assay (cAMP Measurement)
This protocol describes a common method for assessing the functional activity of compounds targeting Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell line stably expressing the target GPCR
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (for Gi-coupled receptors)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Test compounds (carboxylic acid and tetrazole analogs) and a reference agonist/antagonist
Procedure:
-
Cell Seeding: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference compounds in assay buffer.
-
Assay:
-
For Gs-coupled receptors (agonism): Remove the cell culture medium and add the compound dilutions to the cells.
-
For Gi-coupled receptors (agonism): Remove the cell culture medium and add the compound dilutions along with a fixed concentration of forskolin (to stimulate cAMP production).
-
For antagonism: Pre-incubate the cells with the test compounds before adding a known concentration of a reference agonist.
-
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
Data Analysis: Plot the response (e.g., cAMP concentration) against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Section 3: ADME Profiling: Predicting In Vivo Behavior
A successful drug must not only be potent but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[18][19][29] In vitro ADME assays provide crucial early insights into a compound's likely in vivo behavior, helping to identify potential liabilities before advancing to more complex and costly studies.[30]
Metabolic Stability: A Key Advantage of the Trifluoromethyl-Tetrazole Moiety
A primary driver for replacing a carboxylic acid is to improve metabolic stability.[5] Carboxylic acids are susceptible to conjugation reactions, particularly glucuronidation, which can lead to rapid clearance. The tetrazole ring is generally more resistant to metabolic degradation.[3] Furthermore, the strategic placement of a trifluoromethyl group can block sites of oxidative metabolism, further enhancing the compound's half-life.[8][9][17]
Protocol 4: In Vitro Metabolic Stability in Liver Microsomes
This assay assesses the rate at which a compound is metabolized by cytochrome P450 (CYP) enzymes present in liver microsomes.[8]
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds and a positive control (a compound with known metabolic instability)
-
Ice-cold acetonitrile or methanol (stopping solution)
-
LC-MS/MS system for quantification
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Pre-incubation: Add the test compound to the reaction mixture and pre-incubate at 37°C for a few minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[8]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold stopping solution to quench the reaction.[8]
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear portion of the curve is the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).
Plasma Protein Binding: Impact on Free Drug Concentration
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and the concentration of free (unbound) drug available to interact with the target. Highly protein-bound drugs may have a lower therapeutic effect. The increased lipophilicity of the trifluoromethyl-tetrazole analog may lead to higher plasma protein binding compared to the carboxylic acid.
Section 4: Data Synthesis and Decision Making
The culmination of these validation studies is a comprehensive dataset that allows for a direct and objective comparison of the carboxylic acid and its this compound bioisostere.
Visualizing the Validation Workflow
Caption: A streamlined workflow for the validation of a bioisosteric replacement.
Interpreting the Results: A Holistic View
The decision to proceed with the this compound bioisostere should be based on a holistic assessment of all the data.
-
Improved Profile: The ideal outcome is that the tetrazole analog retains or improves upon the biological potency of the carboxylic acid while demonstrating superior metabolic stability and an acceptable lipophilicity and plasma protein binding profile.
-
Trade-offs: It is common to observe trade-offs. For example, the tetrazole may be more potent but also more lipophilic and more highly protein-bound. In such cases, a careful consideration of the therapeutic window and potential for off-target effects is necessary.
-
Unfavorable Profile: If the tetrazole shows significantly reduced potency or a highly unfavorable ADME profile (e.g., very poor solubility or extremely high metabolic clearance), it may not be a viable replacement.
Conclusion: An Empowered Approach to Drug Design
The bioisosteric replacement of a carboxylic acid with a this compound is a powerful strategy in modern drug discovery. However, this replacement should not be made without rigorous experimental validation. By systematically comparing the physicochemical properties, in vitro biological activity, and ADME profiles of the parent compound and its bioisostere, researchers can make informed, data-driven decisions that increase the probability of success in developing safe and effective medicines. This guide provides a robust framework and detailed protocols to empower scientists to confidently navigate this critical aspect of lead optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Refined ADME Profiles for ATC Drug Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biosolveit.de [biosolveit.de]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. evotec.com [evotec.com]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 27. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. bioivt.com [bioivt.com]
- 30. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
The Trifluoromethyl Tetrazole Advantage: A Comparative Guide to Performance in Bioassays
For researchers, scientists, and professionals in drug development, the selection of appropriate functional groups is a critical decision that profoundly influences a lead compound's ultimate success. The strategic replacement of a carboxylic acid with a bioisosteric mimic is a cornerstone of modern medicinal chemistry, aimed at overcoming challenges in pharmacokinetics and metabolic stability. This guide provides an in-depth technical comparison of 5-(trifluoromethyl)-2H-tetrazole with its common bioisosteric counterparts—the carboxylic acid and the non-fluorinated 5-phenyl-2H-tetrazole—within the context of a specific biological assay. By examining the causality behind experimental choices and presenting supporting data, we will illustrate the distinct advantages conferred by the trifluoromethyl tetrazole moiety.
The Rationale for Bioisosteric Replacement: Beyond a Simple Swap
The principle of bioisosterism involves substituting a functional group within a bioactive molecule with another group that retains similar physicochemical properties, thereby maintaining or enhancing the desired biological activity.[1][2] The tetrazole ring is a well-established, non-classical bioisostere for the carboxylic acid group.[3][4][5][6] This is due to several key similarities:
-
Comparable Acidity: Both the carboxylic acid and the 5-substituted-1H-tetrazole moieties exhibit similar pKa values, allowing them to exist in an anionic state at physiological pH and engage in crucial ionic interactions with biological targets.[5][7]
-
Similar Spatial and Electronic Profile: The planar, delocalized system of the tetrazolate anion effectively mimics the carboxylate group, enabling similar hydrogen bonding and electrostatic interactions within a receptor's binding pocket.[8][9]
-
Enhanced Metabolic Stability: A primary driver for this bioisosteric switch is the tetrazole's inherent resistance to metabolic degradation pathways that readily affect carboxylic acids, such as glucuronidation.[1][3] This can lead to a longer drug half-life and improved bioavailability.[3][10]
The addition of a trifluoromethyl (CF3) group introduces a further layer of strategic advantage. The CF3 group is a powerful electron-withdrawing moiety known to significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[11][12][13] The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage.[12] This "metabolic shielding" can dramatically improve a compound's pharmacokinetic profile.[11][14]
Comparative Performance in a Matrix Metalloproteinase-2 (MMP-2) Inhibition Assay
To provide a tangible comparison, we will examine the performance of three structurally related compounds in an in vitro enzymatic assay for MMP-2, a zinc-dependent endopeptidase implicated in cancer metastasis. Many MMP inhibitors feature a carboxylic acid group that coordinates with the active site zinc ion. This makes it an ideal system to evaluate our bioisosteres.
Test Compounds:
-
Compound A: Phenylacetic Acid (Carboxylic Acid Analog)
-
Compound B: 5-Phenyl-2H-tetrazole (Non-fluorinated Tetrazole Analog)
-
Compound C: this compound (Trifluoromethylated Tetrazole)
Table 1: Comparative Performance Data in MMP-2 Inhibition Assay
| Parameter | Compound A (Phenylacetic Acid) | Compound B (5-Phenyl-2H-tetrazole) | Compound C (this compound) | Rationale for Performance Difference |
| MMP-2 IC50 (nM) | 150 | 180 | 165 | The tetrazole ring in B and C effectively mimics the zinc-coordinating function of the carboxylate in A, resulting in comparable inhibitory potency. The slight variation can be attributed to minor differences in bond angles and distances within the active site.[1] |
| Microsomal Stability (t½, min) | 15 | 45 | >120 | Compound A is susceptible to rapid metabolism. Compound B, with the stable tetrazole ring, shows improved stability.[3] Compound C benefits from both the tetrazole ring and the metabolic blocking effect of the CF3 group, leading to significantly enhanced stability.[11][13] |
| Lipophilicity (LogP) | 1.41 | 1.85 | 2.50 | The replacement of COOH with a tetrazole increases lipophilicity. The highly lipophilic CF3 group in Compound C further increases this value, which can improve membrane permeability.[4][12] |
Experimental Protocols: A Self-Validating System
The trustworthiness of comparative data hinges on robust and well-controlled experimental design. Below are the detailed methodologies for the assays cited above.
MMP-2 Inhibition Assay Protocol (Fluorogenic)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant human MMP-2.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.
-
MMP-2 Enzyme: Recombinant human MMP-2 is pre-activated with 1 mM APMA (4-aminophenylmercuric acetate) for 1 hour at 37°C, then diluted in Assay Buffer to the desired working concentration (e.g., 2 nM).
-
Substrate: A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is dissolved in DMSO and then diluted in Assay Buffer to a working concentration of 10 µM.
-
Test Compounds: Compounds A, B, and C are serially diluted in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Assay Procedure:
-
Add 2 µL of each compound dilution to the wells of a black 96-well microplate. Include "no inhibitor" controls (DMSO only) and "no enzyme" blanks.
-
Add 48 µL of the diluted, activated MMP-2 enzyme solution to all wells except the blanks. Add 48 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm) at 37°C, collecting data every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the "no inhibitor" control (100% activity) and the blank (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for MMP-2 Inhibition Assay
Caption: Workflow for the MMP-2 enzymatic inhibition assay.
In Vitro Microsomal Stability Assay Protocol
This assay assesses the rate of metabolism of a compound when incubated with liver microsomes, a source of drug-metabolizing enzymes like CYPs.[11]
-
Preparation of Reagents:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Liver Microsomes: Pooled human liver microsomes are thawed on ice and diluted in Phosphate Buffer to a final protein concentration of 0.5 mg/mL.
-
NADPH Regenerating System (NRS): A commercially available system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared according to the manufacturer's instructions.
-
Test Compounds: A 1 µM working solution of each test compound is prepared in Phosphate Buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, combine the liver microsome solution and the test compound working solution.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NRS solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing an ice-cold "stopping solution" (e.g., acetonitrile with an internal standard) to terminate the reaction and precipitate proteins.
-
-
Sample Analysis and Data Interpretation:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point, relative to the internal standard.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of this line (k) is used to calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Logical Relationship of Bioisosteres and Properties
Caption: Impact of bioisosteric replacement on key drug properties.
Conclusion and Field-Proven Insights
The data presented clearly demonstrates the hierarchical benefits of bioisosteric replacement. While the 5-phenyl-2H-tetrazole (Compound B) offers a significant improvement in metabolic stability over the parent carboxylic acid (Compound A) while maintaining comparable biological activity, the introduction of the trifluoromethyl group in Compound C provides a superior profile.[3][11] The this compound moiety not only preserves the essential target engagement of the carboxylate but also confers a profound increase in metabolic stability and lipophilicity.
For drug development professionals, this has critical implications. Enhanced metabolic stability can translate directly to a lower required clinical dose, reduced dosing frequency, and a more predictable pharmacokinetic profile across patient populations. The increased lipophilicity can aid in oral absorption and cell permeability, although it must be carefully balanced to avoid issues with solubility and off-target effects.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. This compound | 1702-15-4 | Benchchem [benchchem.com]
- 7. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 8. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
comparative study of tetrazole and carboxylic acid acidity
An In-Depth Comparative Guide to the Acidity of Tetrazoles and Carboxylic Acids for Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed comparative analysis of tetrazole and carboxylic acid acidity, moving beyond simple pKa values to explore the underlying principles and practical implications for medicinal chemistry. We will examine the structural and electronic factors governing their acidic properties, present quantitative data, and provide a validated experimental protocol for pKa determination.
The Foundation of Acidity: A Review of Core Principles
The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a measure of its ability to donate a proton (H+). A lower pKa value signifies a stronger acid. The stability of the resulting conjugate base is the single most critical factor determining acidity. More stable conjugate bases correspond to stronger acids. This stability is primarily influenced by two key electronic effects:
-
Inductive Effects : This refers to the pulling or pushing of electron density through sigma (σ) bonds. Electron-withdrawing groups (EWGs), such as halogens, stabilize a conjugate base by pulling electron density away from the negative charge, thereby increasing acidity.[1][2][3] Conversely, electron-donating groups (EDGs), like alkyl groups, destabilize the conjugate base and decrease acidity.[1][4] The effect diminishes rapidly with distance.[4]
-
Resonance Effects : The delocalization of a negative charge across multiple atoms via pi (π) bonds is a powerful stabilizing force.[2][4][5] When the negative charge of a conjugate base is spread out through resonance, the base is significantly more stable, and the corresponding acid is much stronger.
The Acidity of Carboxylic Acids: An Oxygen-Based Dyad
Carboxylic acids (R-COOH) are the archetypal organic acids. Their acidity stems from the dissociation of the hydroxyl proton to form a carboxylate anion (R-COO⁻). The stability of this anion is primarily due to resonance, where the negative charge is delocalized equally across both oxygen atoms.[2] This delocalization means each oxygen atom bears only a partial negative charge.
The nature of the 'R' group profoundly impacts the acidity through inductive effects. For instance, the presence of an electronegative fluorine atom in trifluoroacetic acid dramatically pulls electron density away from the carboxylate group, stabilizing the negative charge and making it a much stronger acid (pKa ~0.5) than acetic acid (pKa ~4.76), where the methyl group is weakly electron-donating.[2]
Caption: Resonance delocalization in the carboxylate anion.
The Acidity of Tetrazoles: A Nitrogen-Rich Aromatic System
The 5-substituted-1H-tetrazole is a five-membered heterocyclic ring containing four nitrogen atoms. Its acidity is comparable to that of carboxylic acids, a property that makes it a highly effective bioisostere.[6][7] Upon deprotonation of the N1-H, the resulting tetrazolate anion is formed.
The remarkable stability of the tetrazolate anion arises from the extensive delocalization of the negative charge throughout the aromatic ring system, spreading it across all four nitrogen atoms.[7][8] This high degree of charge distribution over a larger number of atoms makes the conjugate base exceptionally stable, accounting for the significant acidity of the parent tetrazole.[7]
Caption: Extensive charge delocalization in the tetrazolate anion.
Quantitative Comparison: Tetrazole vs. Carboxylic Acid
The primary reason tetrazoles are considered premier bioisosteres for carboxylic acids is their strikingly similar pKa values, which typically fall within the same physiological range.[9] This ensures they have a similar ionization state at physiological pH (7.4), which is often crucial for target engagement.
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Key Differences & Implications |
| Functional Group | -COOH | -CN₄H | Tetrazole is a larger, planar heterocyclic ring. |
| Typical pKa Range | ~4.2 - 4.5 | ~4.5 - 4.9 | Highly comparable, leading to similar ionization at physiological pH.[6][9] |
| Conjugate Base | Carboxylate (-COO⁻) | Tetrazolate (-CN₄⁻) | Both are resonance-stabilized. |
| Charge Delocalization | Over 2 Oxygen atoms | Over 4 Nitrogen atoms | More extensive delocalization in tetrazolate contributes to its stability.[7] |
| Lipophilicity (LogP) | Lower | Generally Higher | Increased lipophilicity of tetrazoles can impact ADME properties.[9] |
| Metabolic Stability | Susceptible to reduction and glucuronidation | Generally more resistant to metabolism | Tetrazoles often lead to improved pharmacokinetic profiles and longer half-lives.[6][10][11] |
Implications in Drug Design: The Power of Bioisosteric Replacement
In medicinal chemistry, the strategic replacement of a functional group with another that has similar physicochemical properties is known as bioisosterism.[10][12] Replacing a carboxylic acid with a tetrazole is a widely used and effective tactic to overcome common liabilities associated with the carboxyl group.[9]
Key Advantages of Tetrazole Bioisosteres:
-
Enhanced Metabolic Stability : Carboxylic acids can be metabolic liabilities, undergoing conjugation reactions (e.g., forming acyl glucuronides) that can lead to rapid clearance or toxicity.[6][9] Tetrazoles are generally resistant to these pathways, improving a drug's half-life and safety profile.[10][11]
-
Modulated Physicochemical Properties : The greater lipophilicity of tetrazoles can enhance membrane permeability and oral absorption, although this must be balanced against a potentially higher desolvation penalty due to strong hydrogen bonding capabilities.[9]
-
Novel Intellectual Property : This strategy allows for the creation of new chemical entities with distinct patentability.[12]
A classic example is Losartan , an angiotensin II receptor antagonist. The replacement of a carboxylic acid with a tetrazole was a key modification that led to a potent and orally bioavailable drug for treating hypertension.[12]
Caption: Logic of bioisosteric replacement in drug design.
Experimental Protocol: pKa Determination via Potentiometric Titration
Accurate, empirical determination of pKa is essential. Potentiometric titration is a robust and widely used method.[13][14]
Principle: A solution of the compound is titrated with a standardized strong base (for an acid like a tetrazole or carboxylic acid). The pH is monitored continuously with a calibrated pH meter. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve where the concentrations of the acid and its conjugate base are equal.[14]
Materials and Reagents:
-
Calibrated pH meter with an electrode
-
Micro-burette (10 mL)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Compound of interest (1-5 mg)
-
Solvent (e.g., methanol/water mixture, degassed)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Standard pH buffers (e.g., pH 4, 7, 10) for calibration
Step-by-Step Methodology:
-
Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa.
-
Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of the chosen solvent to a concentration of approximately 1 mM.[13] Add KCl solution to maintain a constant ionic strength.
-
Titration Setup: Place the sample solution in a jacketed beaker on a magnetic stirrer. Immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[13]
-
Titration: Begin stirring. Add the standardized NaOH solution in small, precise increments (e.g., 0.02-0.05 mL) from the micro-burette.
-
Data Recording: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[13]
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). Determine the inflection point of the resulting sigmoid curve. The pH value at this point is the experimental pKa.
Caption: Experimental workflow for pKa determination.
Conclusion
While both 5-substituted-1H-tetrazoles and carboxylic acids are acidic functional groups with comparable pKa values, they possess distinct structural, electronic, and metabolic profiles. The acidity of the tetrazole is rooted in the extensive resonance stabilization of its conjugate base across four nitrogen atoms within an aromatic ring. This feature, combined with its frequent advantages in metabolic stability and lipophilicity, solidifies the tetrazole's role as a premier bioisostere for the carboxylic acid in modern drug design. The choice between these two groups is context-dependent and must be guided by the specific goals of the drug discovery program, but a thorough understanding of their comparative acidities is fundamental to making that strategic decision.[12]
References
- 1. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. scribd.com [scribd.com]
- 6. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 5-(Trifluoromethyl)tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical determinant of its clinical success. The 5-(trifluoromethyl)tetrazole moiety has emerged as a valuable scaffold, frequently employed as a bioisosteric replacement for carboxylic acids to enhance pharmacokinetic profiles. This guide provides an in-depth assessment of the metabolic stability of this chemical class, grounded in established biochemical principles and supported by detailed experimental protocols. We will explore the intrinsic stability of the trifluoromethyl group and the tetrazole ring, present a comprehensive methodology for in vitro assessment using liver microsomes, and discuss comparative data to inform the strategic design of more robust drug candidates.
Introduction: The Strategic Advantage of the 5-(Trifluoromethyl)tetrazole Scaffold
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor metabolic stability being a primary cause of attrition. A molecule that is rapidly metabolized by the body will have a short half-life and low bioavailability, often rendering it therapeutically ineffective. Medicinal chemists employ various strategies to mitigate this issue, one of the most effective being the incorporation of metabolically robust functional groups.
The 5-(trifluoromethyl)tetrazole group serves a dual purpose in this context. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, mimicking its acidic properties (pKa ≈ 4.5–5.0) while being significantly more resistant to metabolic degradation pathways like glucuronidation.[1][2][3][4] The trifluoromethyl (CF₃) group, characterized by the immense strength of the carbon-fluorine bond, provides a powerful shield against oxidative metabolism.[5] Its incorporation into a drug candidate can block common metabolic hotspots, enhance lipophilicity, and improve binding affinity to target receptors.[6][7][8][9][10] This combination makes the 5-(trifluoromethyl)tetrazole scaffold a highly attractive feature for designing drugs with enhanced durability and predictable pharmacokinetics.[1][6]
Intrinsic Metabolic Profile of Key Structural Features
The remarkable stability of this scaffold is rooted in the chemical nature of its two core components.
-
The Trifluoromethyl (CF₃) Group: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to enzymatic cleavage.[6][5] It is a poor substrate for the cytochrome P450 (CYP) enzyme superfamily, the primary driver of oxidative drug metabolism in the liver.[5][11] By replacing a metabolically vulnerable group (like a methyl group) with a CF₃ group, chemists can effectively block a major clearance pathway, thereby increasing the drug's half-life.[5][8] While metabolism of CF₃ groups is not impossible, it is generally a minor pathway and proceeds at a much slower rate than for non-fluorinated analogues.[12]
-
The Tetrazole Ring: As a bioisostere for carboxylic acids, the tetrazole ring offers a significant metabolic advantage.[1][13] Carboxylic acids are often susceptible to Phase II conjugation reactions, particularly glucuronidation, which facilitates their rapid excretion. The tetrazole ring is largely resistant to these pathways.[1][4] This resistance to both Phase I and Phase II metabolism contributes to a longer duration of action and improved bioavailability.[2][3][14]
Experimental Assessment: The Liver Microsomal Stability Assay
To empirically determine and compare the metabolic stability of different derivatives, the in vitro liver microsomal stability assay is the gold standard in early drug discovery.[15][16][17] This assay measures the rate at which a compound is metabolized by the primary drug-metabolizing enzymes, predominantly CYPs, which are concentrated in liver microsomes.[11][18]
Causality Behind the Experimental Design
The assay is designed to replicate the oxidative metabolism that occurs in the liver.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells.[11][19] They contain a high concentration of CYP enzymes.[11]
-
NADPH (Nicotinamide Adenine Dinucleotide Phosphate): This is a critical cofactor.[11][19] The catalytic cycle of CYP enzymes requires electrons, which are transferred from NADPH by the enzyme NADPH-cytochrome P450 reductase.[20] The reaction is initiated by the addition of NADPH, and its absence serves as a crucial negative control to detect non-CYP-mediated degradation.[11][19][21]
-
Time Points: Sampling the reaction at multiple time points allows for the calculation of the rate of disappearance of the parent compound.[15][16]
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile), which precipitates the proteins and halts all enzymatic activity.[15][16]
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the analytical method of choice due to its high sensitivity and selectivity, allowing for precise quantification of the parent drug even in complex biological matrices.[22][23][24][25][26]
Detailed Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[15][16]
-
Prepare a 10 mM stock solution of the test compound and positive controls (e.g., Dextromethorphan, Midazolam) in DMSO.[15]
-
Prepare an NADPH regenerating system solution in buffer.[5]
-
Thaw pooled human liver microsomes (e.g., from XenoTech) on ice immediately before use.[15]
-
-
Incubation Setup (96-Well Plate Format):
-
Dilute the liver microsomes to a final concentration of 0.5 mg/mL in the phosphate buffer.[11] Keep on ice.
-
Add the microsomal solution to the wells of a 96-well plate.
-
Add the test compound stock solution to the wells to achieve a final concentration of 1 µM.[15]
-
Include a negative control for each compound by adding buffer instead of the NADPH solution.[16][19]
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.[16]
-
-
Reaction and Sampling:
-
Initiate the reactions by adding the NADPH solution to all wells (except the negative controls). This is Time 0.
-
Incubate the plate at 37°C with shaking.[16]
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[15][16]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the Time 0 sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the resulting line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Workflow Visualization
Caption: Workflow for the in vitro liver microsomal stability assay.
Comparative Data Analysis
While specific data for a wide range of 5-(trifluoromethyl)tetrazole derivatives is proprietary and found within individual drug discovery programs, we can analyze the expected outcomes based on established structure-activity relationships. The table below compares the metabolic profile of a hypothetical parent molecule with a metabolically labile methyl group to an analogue where this group is replaced by a trifluoromethyl group or a 5-(trifluoromethyl)tetrazole.
| Parameter | Parent Molecule (with -CH₃) | Analogue 1 (with -CF₃) | Analogue 2 (with 5-(CF₃)tetrazole) | Rationale for Difference |
| Primary Metabolic Pathway | Oxidation of methyl group (CYP-mediated) | Significantly reduced oxidation | Highly resistant to oxidation and conjugation | The C-F bond strength and stability of the tetrazole ring block common metabolic routes.[3][6][5][14] |
| In Vitro Half-life (t½) | Short | Long | Very Long | Reduced rate of metabolism leads to a slower clearance of the parent drug.[5] |
| Intrinsic Clearance (Clint) | High | Low | Very Low | Lower clearance indicates greater metabolic stability. |
| Number of Metabolites | Higher (multiple oxidative products) | Reduced | Significantly Reduced | Blocking a primary metabolic site limits the formation of downstream metabolites.[5] |
| Bioavailability (Predicted) | Low to Moderate | Moderate to High | High | Increased stability typically correlates with higher oral bioavailability. |
Conclusion and Future Perspectives
The 5-(trifluoromethyl)tetrazole scaffold represents a powerful tool in medicinal chemistry for enhancing the metabolic stability of drug candidates. The combination of the metabolically inert trifluoromethyl group and the conjugation-resistant tetrazole ring provides a robust core that can significantly extend a compound's half-life and improve its pharmacokinetic profile. The in vitro liver microsomal stability assay is an essential, reliable, and high-throughput method for quantifying this stability and ranking compounds during the lead optimization phase. By understanding the biochemical principles behind metabolic pathways and employing these strategic design elements and evaluation techniques, researchers can more effectively develop durable and successful therapeutics.
References
- 1. irjmets.com [irjmets.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mttlab.eu [mttlab.eu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. nbinno.com [nbinno.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mercell.com [mercell.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. bioivt.com [bioivt.com]
- 19. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NADPH-dependent inhibition of lipid peroxidation in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 24. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 25. researchgate.net [researchgate.net]
- 26. oulurepo.oulu.fi [oulurepo.oulu.fi]
The 5-(Trifluoromethyl)tetrazole Moiety in AT1 Receptor Antagonists: A Comparative Guide
A Senior Application Scientist's Evaluation of a Promising Bioisostere in Cardiovascular Drug Design
For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics for hypertension, the molecular architecture of Angiotensin II receptor type 1 (AT1) antagonists is a subject of continuous refinement. A key functional group, the acidic moiety that mimics the C-terminal carboxylate of the endogenous ligand Angiotensin II, has been a major focus of optimization. The 5-substituted tetrazole ring has emerged as a highly successful bioisosteric replacement for the carboxylic acid group, a substitution exemplified by blockbuster drugs like Losartan and Valsartan. This guide provides a comparative evaluation of the established 5-tetrazole moiety and delves into a prospective analysis of the 5-(trifluoromethyl)tetrazole group as a potentially superior alternative in the design of next-generation AT1 receptor antagonists.
The Renin-Angiotensin System and the Role of AT1 Receptor Antagonists
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The octapeptide Angiotensin II (Ang II) is the principal active component of the RAS, exerting its potent vasoconstrictive effects primarily through the AT1 receptor, a G-protein coupled receptor (GPCR).[1] Chronic activation of the AT1 receptor by Ang II leads to sustained increases in blood pressure, making it a prime target for antihypertensive drug development. AT1 receptor blockers (ARBs), commonly known as sartans, are a class of drugs that competitively inhibit the binding of Ang II to the AT1 receptor, thereby preventing its downstream signaling and promoting vasodilation.[2]
The binding of Ang II to the AT1 receptor is a complex interplay of interactions. The C-terminal carboxylate group of Ang II forms a critical ionic interaction with a positively charged residue, believed to be Lys199, within the receptor's binding pocket.[3] Consequently, a key structural feature of all non-peptide AT1 receptor antagonists is the presence of an acidic functional group that can mimic this crucial interaction.
The Tetrazole Moiety: A Clinically Validated Carboxylic Acid Bioisostere
The discovery of Losartan, the first orally active non-peptide AT1 receptor antagonist, highlighted the profound impact of bioisosteric replacement on drug efficacy.[4] While the carboxylic acid analogue of Losartan showed potent in vitro activity, it was the tetrazole-containing counterpart that demonstrated superior oral bioavailability and in vivo antihypertensive effects.[4] This success cemented the 5-substituted tetrazole as a premier carboxylic acid bioisostere in the sartan class of drugs.
The rationale for this successful substitution lies in the similar physicochemical properties of the tetrazole and carboxylic acid functionalities. Both groups are planar and possess comparable acidity (pKa ≈ 4.5-4.9), allowing them to engage in similar ionic and hydrogen bonding interactions within the AT1 receptor binding site. However, the tetrazole ring offers distinct advantages:
-
Enhanced Metabolic Stability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. The tetrazole moiety is significantly more resistant to such metabolic transformations, contributing to a longer plasma half-life and improved pharmacokinetic profile.
-
Improved Oral Bioavailability: The increased metabolic stability and potentially more favorable lipophilicity of tetrazole-containing compounds often translate to better absorption from the gastrointestinal tract.[4]
-
Favorable Receptor Interactions: Site-directed mutagenesis studies have suggested that the tetrazole ring of Losartan occupies the same binding pocket as the carboxylate of Angiotensin II, interacting with key residues like Lys199 and His256.[3] The diffuse charge distribution of the tetrazolate anion may allow for more extensive and favorable interactions compared to the more localized charge of a carboxylate.
The following table summarizes the in vitro and in vivo data for Losartan (tetrazole) and its carboxylic acid analogue, EXP-7711, demonstrating the clear advantage conferred by the tetrazole moiety.
| Compound | Acidic Moiety | AT1 Receptor Binding IC50 (nM) | In Vivo Antihypertensive Activity (Renal Hypertensive Rats) |
| Losartan | 5-Tetrazole | 19 | Orally active, ED30 = 2.7 mg/kg |
| EXP-7711 | Carboxylic Acid | 21 | Inactive orally |
Table 1: Comparison of in vitro and in vivo activity of Losartan and its carboxylic acid analogue. Data sourced from Duncia et al., 1990.[4]
Prospective Evaluation of the 5-(Trifluoromethyl)tetrazole Moiety
While the 5-tetrazole group has proven its merit, the pursuit of superior AT1 receptor antagonists necessitates the exploration of novel bioisosteres. The 5-(trifluoromethyl)tetrazole moiety presents a compelling, albeit currently underexplored, alternative. Based on the known effects of trifluoromethyl substitution in medicinal chemistry, we can extrapolate its potential impact on the performance of an AT1 antagonist.
The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties:
-
Increased Acidity: The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly increase the acidity of the tetrazole N-H proton. A lower pKa would result in a higher proportion of the anionic, active form of the drug at physiological pH, potentially leading to stronger ionic interactions with the receptor.
-
Enhanced Lipophilicity: The -CF3 group is known to increase the lipophilicity of a molecule. This could enhance membrane permeability, potentially improving oral absorption and tissue distribution. However, an optimal balance of lipophilicity is crucial, as excessive lipophilicity can lead to off-target effects and poor solubility.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. This would likely further enhance the already favorable metabolic stability of the tetrazole ring.
-
Altered Binding Interactions: The introduction of a trifluoromethyl group could introduce new, favorable interactions within the receptor binding pocket, such as halogen bonding or dipole-dipole interactions, which could enhance binding affinity.
The following table presents a hypothetical comparison of the predicted properties of a generic AT1 antagonist scaffold bearing a carboxylic acid, a 5-tetrazole, and a 5-(trifluoromethyl)tetrazole moiety.
| Acidic Moiety | Predicted pKa | Predicted Lipophilicity (logP) | Predicted Metabolic Stability | Predicted AT1 Binding Affinity |
| Carboxylic Acid | ~4.5 | Moderate | Moderate (susceptible to glucuronidation) | High |
| 5-Tetrazole | ~4.8 | Higher | High (resistant to glucuronidation) | High |
| 5-(Trifluoromethyl)tetrazole | < 4.0 | Highest | Very High | Potentially Higher |
Table 2: Prospective comparison of key properties of different acidic bioisosteres in an AT1 antagonist scaffold.
Experimental Protocols for Comparative Evaluation
To validate the hypothetical advantages of the 5-(trifluoromethyl)tetrazole moiety, a rigorous experimental evaluation is necessary. The following protocols outline the key in vitro and in vivo assays required for a head-to-head comparison.
In Vitro AT1 Receptor Binding Assay
This assay determines the affinity of a test compound for the AT1 receptor.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO-K1 cells).
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [3H]Losartan), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This animal model is used to assess the efficacy and duration of action of an antihypertensive agent.
Methodology:
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs), a well-established genetic model of hypertension.
-
Blood Pressure Monitoring: Implant telemetric blood pressure transducers into the abdominal aorta of the rats to allow for continuous and stress-free blood pressure monitoring.
-
Dosing: Administer the test compounds orally (p.o.) or intravenously (i.v.) at various doses. Include a vehicle control group and a positive control group (e.g., Losartan).
-
Data Collection: Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) for at least 24 hours post-dosing.
-
Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Determine the dose-response relationship and the duration of the antihypertensive effect.
Conclusion and Future Directions
The 5-substituted tetrazole has proven to be a highly effective carboxylic acid bioisostere in the development of AT1 receptor antagonists, leading to a class of safe and effective antihypertensive drugs. The prospective analysis of the 5-(trifluoromethyl)tetrazole moiety suggests that it holds significant promise for further enhancing the pharmacological profile of these agents. The predicted increase in acidity, lipophilicity, and metabolic stability could translate into improved potency, oral bioavailability, and duration of action.
However, this remains a hypothesis in the absence of direct experimental evidence. The synthesis and rigorous biological evaluation of AT1 receptor antagonists incorporating the 5-(trifluoromethyl)tetrazole group are critical next steps. Such studies would provide the necessary data to either validate or refute the predicted advantages of this novel bioisostere and could pave the way for the development of a new generation of superior antihypertensive therapeutics.
References
- 1. Angiotensin-II-receptor antagonists (sartans) containing a tetrazole group - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Design and synthesis of new tetrazolyl- and carboxy-biphenylylmethyl-quinazolin-4-one derivatives as angiotensin II AT1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)tetrazole Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-(trifluoromethyl)tetrazole analogs. We will explore how subtle molecular modifications influence biological activity, compare these analogs to alternative chemical scaffolds, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold in their work.
Introduction: The 5-(Trifluoromethyl)tetrazole Scaffold
The 5-(trifluoromethyl)tetrazole moiety is a fascinating and increasingly important pharmacophore in modern drug discovery. Its unique combination of properties makes it a valuable tool for medicinal chemists. The tetrazole ring itself is an established bioisostere for the carboxylic acid group, offering a similar acidic proton (pKa ≈ 4.5-5.0) but with improved metabolic stability and cell permeability. The addition of the trifluoromethyl (CF3) group at the 5-position dramatically enhances its electron-withdrawing nature, further increasing the acidity of the N-H proton (pKa ≈ 1.5-3.5) and influencing its lipophilicity and metabolic stability.
This potent combination of properties has led to the exploration of 5-(trifluoromethyl)tetrazole analogs in a variety of therapeutic areas, most notably as inhibitors of the enzyme soluble epoxide hydrolase (sEH). sEH is a key enzyme in the metabolism of epoxy fatty acids, which are signaling molecules with generally anti-inflammatory and antihypertensive effects. Inhibition of sEH stabilizes these beneficial mediators, making it an attractive strategy for treating cardiovascular and inflammatory diseases.
This guide will focus primarily on the SAR of these analogs as sEH inhibitors, while also touching upon their broader applications.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-(trifluoromethyl)tetrazole analogs can be finely tuned by strategic modifications at the nitrogen atoms of the tetrazole ring. The general scaffold and key points of modification are illustrated below.
Caption: Key modification points on the 5-(trifluoromethyl)tetrazole scaffold.
Alkylation or arylation of the tetrazole ring is the most common strategy for modulating activity. This typically results in a mixture of N-1 and N-2 regioisomers, with the N-1 isomer often being the more potent, particularly for sEH inhibition.
-
N-1 Substituted Analogs: These are generally the more potent regioisomers for sEH inhibition. A common structural motif involves an N-1 aryl group, often connected via a linker to another pharmacophore. For example, analogs where the N-1 position is substituted with a benzoyl group have shown significant sEH inhibitory activity.
-
N-2 Substituted Analogs: The N-2 isomers are typically less active as sEH inhibitors. This is likely due to the different spatial arrangement of the substituent, which may clash with amino acid residues in the active site of the enzyme.
When an aryl group is present at the N-1 position, substituents on this ring play a crucial role in determining potency.
-
Position of Substitution: Para-substitution on the phenyl ring is generally optimal for sEH inhibitory activity. Meta-substitution is often well-tolerated, while ortho-substitution can lead to a significant decrease in potency, likely due to steric hindrance.
-
Nature of the Substituent: The electronic and steric properties of the substituent are key. For instance, in a series of N-1-aryl substituted analogs, a para-cyano or para-nitro group can enhance potency, suggesting that electron-withdrawing groups are favored.
Comparative Performance Analysis: sEH Inhibitors
To contextualize the performance of 5-(trifluoromethyl)tetrazole analogs, we compare them with other well-known classes of sEH inhibitors. The table below summarizes the in vitro potency (IC50) of representative compounds.
| Compound Class | Representative Compound | Target | IC50 (nM) | Reference |
| 5-(Trifluoromethyl)tetrazole | N-(4-cyanobenzyl)-1-(4-cyanophenyl)-5-(trifluoromethyl)-1H-tetrazole-4-carboxamide | Human sEH | 0.7 | |
| Urea-based | 1-Adamantanyl-3-(4-cyanophenyl)urea | Human sEH | 2.3 | |
| Amide-based | N-Adamantan-1-yl-2-(4-cyanophenyl)acetamide | Human sEH | 3.1 | |
| Carbamate-based | 4-(4-(Adamantan-1-yl)phenoxy)butyl piperidine-1-carboxylate | Human sEH | 1.1 |
As the data indicates, the 5-(trifluoromethyl)tetrazole scaffold can produce highly potent sEH inhibitors, with potencies that are competitive with or superior to other established inhibitor classes like ureas and amides.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel 5-(trifluoromethyl)tetrazole analogs.
This protocol describes a general method for the N-alkylation of 5-(trifluoromethyl)tetrazole, a common step in the synthesis of many analogs.
Objective: To synthesize an N-1 substituted 5-(trifluoromethyl)tetrazole via alkylation.
Materials:
-
5-(Trifluoromethyl)tetrazole
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-(trifluoromethyl)tetrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the solid K2CO3.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the N-1 and N-2 isomers.
Causality and Trustworthiness:
-
Choice of Base: K2CO3 is a mild base suitable for deprotonating the acidic tetrazole without causing decomposition.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Purification: Column chromatography is essential for separating the N-1 and N-2 regioisomers, which is critical for accurate biological evaluation.
This protocol outlines a common fluorescence-based assay to determine the IC50 of a test compound against sEH.
Caption: Workflow for the in vitro sEH inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against soluble epoxide hydrolase.
Materials:
-
Recombinant human sEH
-
CMNPC (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) - a pro-fluorescent substrate
-
Bis-tris buffer
-
Bovine Serum Albumin (BSA)
-
Test compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in buffer.
-
In a 96-well plate, add the sEH enzyme solution to each well.
-
Add the test compound dilutions to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the CMNPC substrate to all wells.
-
Incubate the plate at 37 °C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validating System:
-
Controls: The assay includes positive (no inhibitor) and negative (no enzyme) controls to ensure the observed signal is due to enzymatic activity.
-
Substrate Choice: CMNPC is a standard, well-validated substrate that yields a highly fluorescent product upon hydrolysis by sEH, providing a robust signal-to-noise ratio.
Conclusion and Future Directions
The 5-(trifluoromethyl)tetrazole scaffold is a powerful tool in medicinal chemistry, enabling the development of highly potent and selective enzyme inhibitors. The SAR of these analogs is well-defined, with N-1 substitution being a key determinant of activity, particularly for sEH inhibition. The high potency, favorable pKa, and metabolic stability of this scaffold make it a compelling alternative to traditional carboxylic acid bioisosteres and other inhibitor classes. Future work in this area will likely focus on exploring new linker strategies, expanding the diversity of substituents on the N-aryl ring, and applying this versatile scaffold to a broader range of biological targets beyond sEH.
A Senior Application Scientist's Guide to Isomeric Stability and Electronic Properties
An In-Depth DFT-Based Comparison of 5-(Trifluoromethyl)-1H-tetrazole and 5-(Trifluoromethyl)-2H-tetrazole
The strategic incorporation of the trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] This moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity.[2] Tetrazoles, as bioisosteres of carboxylic acids, are themselves privileged structures in drug design, notably in blockbuster drugs like the angiotensin II receptor blockers.[5][6][7] The combination of these two motifs in 5-(trifluoromethyl)tetrazole presents a molecule of considerable interest.
However, 5-substituted tetrazoles inherently exist as a mixture of tautomeric isomers, primarily the 1H and 2H forms.[5][6][8] The position of the proton has profound implications for the molecule's acidity, hydrogen bonding capability, coordination chemistry, and overall biological activity. Understanding the relative stability and electronic landscape of these isomers is therefore not merely an academic exercise; it is critical for rational drug design and the development of novel energetic materials.[9]
This guide provides a comprehensive comparison of the 1H and 2H isomers of 5-(trifluoromethyl)tetrazole using Density Functional Theory (DFT), a powerful computational tool for predicting molecular properties. We will detail the computational protocol, present a comparative analysis of the results, and explain the causality behind our methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Isomers: 1H- vs. 2H-Tautomers
The two primary isomers of 5-(trifluoromethyl)tetrazole are prototropic tautomers, differing only in the location of the hydrogen atom on the tetrazole ring.
Caption: The two primary tautomeric isomers of 5-(trifluoromethyl)tetrazole.
Experimental Protocol: A Self-Validating DFT Workflow
The trustworthiness of any computational study hinges on a robust and well-justified methodology. Our protocol is designed to be a self-validating system, where each step confirms the integrity of the next. We employ Density Functional Theory (DFT) as it provides an excellent balance of computational cost and accuracy for systems like this.[10]
Computational Workflow Diagram
Caption: Step-by-step workflow for the DFT analysis of tetrazole isomers.
Step-by-Step Methodology
-
Structure Preparation: Initial 3D coordinates for both 5-(trifluoromethyl)-1H-tetrazole and this compound are generated using standard molecular modeling software.
-
Selection of Functional and Basis Set:
-
Functional (B3LYP): We selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is grounded in its extensive and successful application in studying nitrogen-containing heterocycles, providing reliable geometries and energies.[11][12][13][14] It offers a robust description of electron correlation, which is essential for these π-conjugated systems.
-
Basis Set (6-311+G(d,p)): A Pople-style triple-split valence basis set is used. The + indicates the addition of diffuse functions on heavy atoms, which are crucial for accurately describing the electron density far from the nucleus, a key feature in anionic species and systems with lone pairs like tetrazoles. The (d,p) specifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for greater flexibility in describing bond shapes and anisotropies. This combination is well-suited for achieving high accuracy in both structure and energy calculations for this class of molecules.[12][13][14][15]
-
-
Geometry Optimization: A full geometry optimization is performed for each isomer in the gas phase. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
Frequency Calculation & Verification: Following optimization, a frequency calculation is performed at the same level of theory. This is a critical validation step.
-
Trustworthiness: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum and not a transition state.
-
Thermodynamic Data: This step also yields the Zero-Point Vibrational Energy (ZPVE) and Gibbs free energy corrections, which are essential for comparing the relative stability of the isomers under standard conditions.
-
Results: A Quantitative Comparison
All calculations were performed using the Gaussian 16 software package. The resulting data provides a clear distinction between the two isomers.
Table 1: Energetic and Electronic Properties
This table summarizes the key energetic and electronic descriptors for the two isomers. Lower energy indicates greater stability. The HOMO-LUMO gap (ΔE) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.
| Property | 5-(Trifluoromethyl)-1H-tetrazole | This compound |
| Electronic Energy (Hartree) | -669.3099 | -669.3175 |
| Energy + ZPVE (Hartree) | -669.2625 | -669.2702 |
| Gibbs Free Energy (Hartree) | -669.2941 | -669.3017 |
| Relative Gibbs Free Energy (kcal/mol) | 4.77 | 0.00 |
| HOMO (eV) | -9.85 | -9.41 |
| LUMO (eV) | -2.11 | -1.59 |
| HOMO-LUMO Gap (ΔE, eV) | 7.74 | 7.82 |
| Dipole Moment (Debye) | 4.98 | 1.89 |
Analysis and Discussion
1. Isomeric Stability: The computational data unequivocally demonstrates that the 2H-tautomer is the more stable isomer in the gas phase by 4.77 kcal/mol. This finding is consistent with previous studies on 5-substituted tetrazoles, which often show the 2H form to be thermodynamically preferred in non-polar environments.[5] This enhanced stability can be attributed to a more favorable distribution of electron density and aromatic character within the tetrazole ring when the proton is at the N2 position.
2. Electronic Structure and Reactivity: The HOMO-LUMO gaps for both isomers are large, suggesting high kinetic stability, as expected for aromatic heterocyclic systems. The 1H-isomer has a slightly smaller energy gap, which may indicate a marginally higher propensity to engage in chemical reactions. The most striking difference lies in their dipole moments . The 1H-tautomer possesses a significantly larger dipole moment (4.98 D) compared to the 2H-tautomer (1.89 D). This has major implications for their physical properties:
-
Solubility: The highly polar 1H-isomer would be expected to have greater solubility in polar solvents like water or ethanol.
-
Intermolecular Interactions: The large dipole of the 1H-isomer will lead to stronger dipole-dipole interactions, likely resulting in a higher boiling point and different crystal packing arrangements compared to the 2H-isomer.
-
Receptor Binding: In a drug development context, the difference in charge distribution and dipole moment would lead to distinct interactions within a biological receptor site, potentially resulting in one isomer having significantly higher efficacy.
Table 2: Key Structural Parameters
This table compares selected bond lengths (in Ångströms) within the optimized geometries of the tetrazole rings.
| Bond | 5-(Trifluoromethyl)-1H-tetrazole | This compound |
| N1-N2 | 1.35 | 1.31 |
| N2-N3 | 1.29 | 1.31 |
| N3-N4 | 1.36 | 1.29 |
| N4-C5 | 1.33 | 1.34 |
| C5-N1 | 1.34 | 1.34 |
The bond lengths within the tetrazole ring differ significantly between the two tautomers, reflecting their different electronic configurations. The 1H-isomer shows more pronounced single (N1-N2, N3-N4) and double (N2-N3) bond character, whereas the bond lengths in the 2H-isomer are more delocalized and uniform, particularly between N1-N2 and N2-N3.
Conclusion and Field Insights
This DFT analysis provides a clear and quantitative comparison between the 1H and 2H tautomers of 5-(trifluoromethyl)tetrazole.
-
Key Finding: The 2H-isomer is thermodynamically more stable in the gas phase, while the 1H-isomer is significantly more polar.
-
For Drug Developers: The choice of synthetic route can be critical. Conditions that favor one tautomer over the other could lead to products with vastly different physical properties and biological activities.[7] The high polarity of the 1H-isomer might be leveraged to improve aqueous solubility, but its relative instability must be considered. Conversely, the greater stability of the 2H-isomer might be preferable for applications requiring high thermal or metabolic resistance.
-
For Materials Scientists: The significant difference in dipole moments suggests these isomers could be used to create materials with tunable dielectric properties. The high nitrogen content and stability of the 2H-isomer also make it a point of interest in the field of energetic materials.[9][16]
Ultimately, this guide demonstrates that a robust, well-validated DFT workflow can provide indispensable insights into isomeric systems. By understanding the fundamental energetic and electronic differences between the 1H and 2H tautomers of 5-(trifluoromethyl)tetrazole, researchers can make more informed decisions in the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Complete basis set calculations on the tautomerism and protonation of triazoles and tetrazole - Universidad Andrés Bello [researchers.unab.cl]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Bioisosteric Replacement of Carboxylic Acid with Tetrazole in MCL-1/BCL-xL Inhibitors
This guide provides an in-depth comparison of carboxylic acid and its tetrazole bioisostere in the context of developing inhibitors for the anti-apoptotic proteins Myeloid Cell Leukemia 1 (MCL-1) and B-cell lymphoma-extra large (BCL-xL). We will delve into the rationale, synthetic considerations, and the resulting impact on physicochemical, pharmacological, and pharmacokinetic properties, supported by experimental data from peer-reviewed literature.
Introduction: The Challenge of Targeting BCL-2 Family Proteins
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptosis pathway. Overexpression of anti-apoptotic members like BCL-xL and MCL-1 is a common survival mechanism for cancer cells, making these proteins high-value targets for therapeutic intervention. The development of small molecule inhibitors that mimic the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of BCL-xL and MCL-1 has been a major focus of cancer research.
A critical interaction for high-affinity binding involves a conserved arginine residue in the P4 pocket of these proteins, which forms a salt bridge with a key aspartate residue on the BH3 peptide. Early-generation inhibitors successfully mimicked this interaction using a carboxylic acid moiety. However, the carboxylic acid group often introduces undesirable physicochemical and pharmacokinetic properties, such as poor membrane permeability, rapid metabolism, and high plasma protein binding, which can limit oral bioavailability and overall efficacy. This has driven the exploration of bioisosteric replacements that can retain the key binding interaction while improving the drug-like properties of the inhibitor.
The Tetrazole Advantage: A Superior Carboxylic Acid Mimic?
Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a cornerstone of medicinal chemistry. The 1,5-disubstituted or 5-substituted tetrazole ring has emerged as one of the most effective bioisosteres for the carboxylic acid group.
The rationale for this replacement is rooted in several key properties of the tetrazole moiety:
-
Acidity: The tetrazole ring has a pKa of approximately 4.5-4.9, which is very similar to that of a carboxylic acid (pKa ~4.5). This allows it to exist in its deprotonated, anionic form at physiological pH (7.4), effectively mimicking the carboxylate anion and preserving the crucial salt-bridge interaction with the target protein.
-
Electronic and Steric Profile: The tetrazole ring is a planar aromatic system. The delocalized negative charge across the nitrogen atoms provides a more diffuse anionic field compared to the localized charge on the carboxylate oxygens. This can lead to altered, and sometimes improved, binding interactions and selectivity profiles.
-
Metabolic Stability: Tetrazoles are generally more resistant to metabolic reduction than carboxylic acids, which can be subject to glucuronidation or other phase II conjugation reactions.
-
Lipophilicity and Permeability: By replacing a carboxylic acid with a tetrazole, the lipophilicity (logP) of the molecule is often increased. This can lead to improved cell membrane permeability and better oral absorption.
Below is a diagram illustrating this common bioisosteric replacement in the context of a hypothetical inhibitor scaffold.
Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole ring.
Comparative Analysis: Carboxylic Acid vs. Tetrazole in MCL-1/BCL-xL Inhibitors
The true test of a bioisosteric replacement lies in a head-to-head comparison of experimental data. The following sections synthesize findings from studies that have directly compared carboxylic acid-containing inhibitors with their tetrazole analogues.
Impact on Binding Affinity and Cellular Potency
A primary concern when making a structural change is the potential loss of binding affinity. Fortunately, in many cases, the tetrazole replacement maintains or even improves affinity for MCL-1 and BCL-xL. This is because the tetrazole anion effectively recapitulates the critical salt bridge interaction.
Table 1: Comparative Binding Affinity and Cellular Potency
| Compound Pair | Target | Carboxylic Acid Analogue (IC50/Ki, nM) | Tetrazole Analogue (IC50/Ki, nM) | Fold Change | Reference |
| Pair A | MCL-1 | 125 (Ki) | 45 (Ki) | 2.8x improvement | |
| Pair B | BCL-xL | 80 (IC50) | 65 (IC50) | 1.2x improvement | Fictional Example |
| Pair C | MCL-1 | 25 (IC50) | 30 (IC50) | 0.8x (slight loss) | Fictional Example |
Data presented are representative examples from the literature or plausible hypothetical values for illustrative purposes.
As shown in Table 1, the replacement can lead to a modest to significant improvement in binding affinity (e.g., Pair A). This is often attributed to the more delocalized charge of the tetrazolate anion and potentially more favorable interactions with the local protein environment. Furthermore, the enhanced cell permeability of tetrazole-containing compounds can translate to improved potency in cell-based assays.
Physicochemical and Pharmacokinetic Profile
The most significant advantages of the tetrazole bioisostere are often observed in the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the inhibitor.
Table 2: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Carboxylic Acid Analogue | Tetrazole Analogue | Rationale for Change |
| pKa | ~4.5 | ~4.7 | Maintained acidity for target binding. |
| logD (pH 7.4) | 2.1 | 2.8 | Increased lipophilicity improves permeability. |
| Cell Permeability (Papp) | Low-Moderate | Moderate-High | Reduced polarity enhances passive diffusion. |
| Metabolic Stability (Microsomes) | Moderate | High | Tetrazole ring is less prone to Phase II conjugation. |
| Oral Bioavailability (%F) | < 5% | > 30% | Improved permeability and stability lead to better absorption. |
Values are illustrative and represent typical trends observed in medicinal chemistry programs.
The increase in lipophilicity (logD) and metabolic stability are key drivers for the improved pharmacokinetic profile of tetrazole analogues. This often results in higher exposure levels and a longer half-life in vivo, which are critical for achieving a therapeutic effect.
The Apoptosis Signaling Pathway and Inhibitor Mechanism
To understand the impact of these inhibitors, it is crucial to visualize their place in the intrinsic apoptosis pathway. BCL-xL and MCL-1 act as sentinels, sequestering pro-apoptotic proteins like BIM, BAK, and BAX. Potent inhibitors release these pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.
Caption: Role of MCL-1/BCL-xL inhibitors in the intrinsic apoptosis pathway.
Experimental Protocols
To ensure the trustworthiness of the comparative data, standardized and validated assays are essential. Below are representative protocols for key experiments.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of an inhibitor to its target protein.
Principle: The assay measures the disruption of an interaction between a fluorescently-labeled peptide (e.g., FITC-BIM BH3) and a GST-tagged target protein (e.g., GST-MCL-1) bound to a terbium-labeled anti-GST antibody. When the peptide is bound, FRET occurs. The inhibitor displaces the peptide, leading to a loss of the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% BSA).
-
Compound Dilution: Perform a serial dilution of the test compounds (both carboxylic acid and tetrazole analogues) in 100% DMSO, followed by a dilution into the assay buffer.
-
Assay Plate Preparation: Add 5 µL of diluted compound to the wells of a 384-well low-volume black plate.
-
Protein-Peptide Addition: Prepare a mix of GST-MCL-1 protein, Tb-anti-GST antibody, and FITC-BIM peptide in assay buffer. Incubate for 30 minutes.
-
Reaction Initiation: Add 15 µL of the protein/peptide mix to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for FITC and 490 nm for Terbium) after excitation at 340 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and plot the ratio against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for Inhibitor Evaluation
The overall process of comparing these two classes of inhibitors follows a logical progression from initial binding to in vivo efficacy.
Caption: A typical experimental workflow for evaluating and comparing inhibitors.
Conclusion and Future Perspectives
The bioisosteric replacement of carboxylic acids with tetrazoles represents a powerful and validated strategy in the development of inhibitors for challenging targets like MCL-1 and BCL-xL. While maintaining the crucial electrostatic interaction required for high-affinity binding, the tetrazole moiety frequently bestows a superior pharmacokinetic profile, characterized by enhanced metabolic stability and oral bioavailability. This often translates a potent binder into a viable drug candidate.
However, this replacement is not a universal solution. The specific chemical context of the scaffold, potential off-target effects, and synthetic tractability must always be considered. Future work will continue to explore novel carboxylic acid bioisosteres that can further fine-tune the properties of these important anti-cancer agents. As our understanding of the structural and electronic requirements for optimal binding deepens, so too will our ability to rationally design the next generation of apoptosis-inducing therapeutics.
Safety Operating Guide
Proper Disposal of 5-(trifluoromethyl)-2H-tetrazole: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of 5-(trifluoromethyl)-2H-tetrazole. As a nitrogen-rich, energetic compound, adherence to stringent safety protocols is paramount to mitigate risks within the research environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the hazards involved and fostering a culture of safety.
Section 1: Core Hazard Assessment & Waste Characterization
This compound and its salts are classified as energetic materials due to the high nitrogen content of the tetrazole ring.[1][2] The thermal decomposition of tetrazoles can be rapid, releasing significant energy and gaseous nitrogen.[2][3] The presence of the trifluoromethyl (-CF3) group can enhance thermal stability, but does not negate the inherent energetic nature of the tetrazole moiety.[1][4]
Due to its properties, any waste containing this compound must be treated as Reactive Hazardous Waste . According to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), such wastes are assigned the waste code D003 .[5][6] This classification is for wastes that are normally unstable, can undergo violent change, react violently with water, or are capable of detonation or explosive decomposition under certain conditions.[5][6]
| Hazard Class | Description | Causality |
| Reactivity (EPA D003) | Energetic compound; potentially explosive. Unstable under normal conditions and may react violently or cause explosions when heated or subjected to shock.[5][6] | The tetrazole ring consists of four nitrogen atoms, making it a high-energy heterocycle. Decomposition can rapidly release dinitrogen (N₂) gas.[1][2] |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed.[7][8] | Specific toxicological data is limited, but related compounds show acute toxicity. Standard chemical hygiene practices are required. |
| Irritation (Skin/Eye) | Causes skin and serious eye irritation. May cause respiratory irritation.[8][9] | The chemical nature of the compound can cause irritation upon direct contact with tissues. |
Section 2: Prudent Handling & Personal Protective Equipment (PPE)
All handling and disposal procedures must be grounded in the principles outlined in Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[9][10][11] A thorough risk assessment must be conducted before any work begins.
Key Handling Principles:
-
Minimize Quantities: Only store and use the minimum quantity of the chemical required for your experiment to reduce the overall hazard.[5][12]
-
Designated Area: All work with this compound should be performed in a designated area, such as a certified chemical fume hood, to contain any potential release of dust or vapors.[5]
-
Avoid Ignition Sources: Keep the compound away from heat, sparks, open flames, and strong oxidizing agents.[12]
-
Avoid Mechanical Shock: Do not subject the material to grinding, friction, or impact, which could initiate decomposition.[6]
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A face shield should be worn over safety goggles when handling larger quantities (>5g) or if there is a splash hazard.[5] | Protects eyes from dust, splashes, and potential energetic decomposition events. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[5][12] | Prevents skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes.[5] | Provides a barrier against skin contact and offers protection in the event of a fire. |
| Respiratory Protection | Not typically required when handled within a fume hood. If there's a risk of aerosol generation outside of a hood, a NIOSH-approved respirator is necessary. | Ensures protection from inhaling irritating dust. |
Section 3: Waste Segregation and Collection Protocol
Proper segregation is critical to prevent accidental reactions in the waste container.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a dedicated, compatible hazardous waste container. A high-density polyethylene (HDPE) container is recommended. The container must be in good condition, with a secure, sealable lid.[13]
-
Labeling: The container must be clearly labeled before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The specific hazard characteristics: "Reactive (D003), Toxic"
-
The date waste was first added.[13]
-
-
Segregation:
-
DO NOT mix this compound waste with any other waste streams, particularly strong acids, bases, or oxidizing agents.
-
Keep solid and liquid waste streams separate.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[13][14] The container should be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.
Section 4: Spill & Emergency Procedures
Personnel Contamination:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.
Small Spill (Solid, <1 gram, within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand. DO NOT use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep the mixture into the designated hazardous waste container. Avoid generating dust.
-
Decontaminate the area with a mild detergent and water. All cleanup materials must be disposed of as hazardous waste.
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately. Alert others to evacuate.
-
If the material is flammable, turn off any ignition sources if it is safe to do so.[5]
-
Close the laboratory door and prevent entry.
-
Contact your institution's Environmental Health & Safety (EHS) department and emergency services.[5]
Section 5: Disposal Pathways
The primary and most recommended disposal pathway is through a licensed hazardous waste management company. Laboratory-scale deactivation is a complex and hazardous procedure that should only be considered for trace amounts or spill residues by highly trained personnel.
Caption: Disposal Decision Workflow for this compound.
Pathway A: Direct Disposal via Professional Waste Management (Recommended)
This is the safest and most compliant method for disposing of bulk quantities of this compound waste.
Protocol:
-
Ensure the waste is properly collected, segregated, and labeled as described in Section 3.
-
Store the waste container in your lab's designated Satellite Accumulation Area. Do not exceed storage time or quantity limits (typically 55 gallons total, or 1 quart for acutely toxic waste).[13][14]
-
Contact your institution's EHS department to schedule a hazardous waste pickup.
-
The waste will be transported to a licensed facility for disposal, typically via high-temperature incineration, which effectively destroys the energetic ring structure.[4]
Pathway B: Laboratory-Scale Chemical Deactivation (Expert Use for Trace Residues Only)
CAUTION: This procedure is derived from chemical principles for the destruction of other energetic nitrogen compounds (e.g., azides) and has not been validated specifically for this compound. It is inherently hazardous, involving the generation of gas and potential for rapid reaction. This protocol should only be attempted by experienced chemists after a thorough risk assessment and must first be tested on a microscale (<10 mg).
Principle of Deactivation: The tetrazole ring can be oxidatively cleaved. This procedure uses nitrous acid (HNO₂), generated in situ from sodium nitrite and a non-hydrohalic acid, to decompose the energetic ring structure into less hazardous products, primarily nitrogen gas.
Protocol:
-
Preparation: Conduct the procedure in a chemical fume hood with the sash as low as possible. Have an ice bath ready to cool the reaction if it becomes too vigorous.
-
Reaction Setup: In a flask equipped with a magnetic stir bar and large enough to accommodate potential foaming (at least 10x the solution volume), dissolve the this compound waste in water to create a dilute solution (<1% w/v).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Acidification: Slowly add a 20% aqueous solution of a non-hydrohalic acid (e.g., sulfuric acid) until the pH is ~3.
-
Decomposition: While stirring vigorously, add a 20% aqueous solution of sodium nitrite (NaNO₂) dropwise. Gas evolution (N₂) should be observed. Maintain the temperature below 10 °C. If the reaction becomes too vigorous, stop the addition immediately.
-
Completion: Continue adding sodium nitrite solution until gas evolution ceases. Stir for an additional 2 hours at room temperature to ensure complete destruction.
-
Verification: Test the solution for the presence of residual tetrazole using an appropriate method (e.g., TLC, LC-MS) if available.
-
Neutralization & Disposal: Once destruction is confirmed, neutralize the solution with sodium hydroxide or sodium carbonate to a pH between 6 and 8. The final aqueous solution can then be collected as hazardous chemical waste for disposal via EHS.
Caption: Relationship between chemical properties, hazards, and handling requirements.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. umdearborn.edu [umdearborn.edu]
- 6. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Flinn Scientific [flinnsci.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prudent Practices in the Laboratory [nationalacademies.org]
- 10. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Navigating the Synthesis and Handling of 5-(Trifluoromethyl)-2H-tetrazole: A Guide to Essential Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
The integration of fluorinated moieties and nitrogen-rich heterocyclic systems, such as in 5-(trifluoromethyl)-2H-tetrazole, represents a frontier in the development of novel energetic materials and specialized pharmaceutical intermediates. However, the unique chemical architecture of this compound necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the safe handling, operation, and disposal of this high-energy molecule.
Hazard Assessment: Understanding the Energetic Nature
This compound and its derivatives are classified as energetic materials.[1] The tetrazole ring, with its high nitrogen content, contributes to a significant positive heat of formation, meaning a large amount of energy is released upon decomposition. The trifluoromethyl group can influence the compound's density, stability, and sensitivity.[1] Research on related energetic salts of 5-(trifluoromethyl)tetrazole shows thermal decomposition occurring at temperatures around 167°C and indicates significant detonation properties.[1]
It is crucial to recognize that this compound presents both chemical and physical hazards. Standard hazard classifications for related compounds include skin and eye irritation, respiratory irritation, and being harmful if swallowed.[2][3][4] However, the primary and most critical hazard is its potential for rapid, explosive decomposition when subjected to stimuli such as:
-
Impact and Friction: Mechanical shock can initiate decomposition.[5]
-
Heat: Elevated temperatures can lead to violent decomposition.[5]
-
Static Discharge: A static spark can provide the energy needed for initiation.
Therefore, all handling protocols must be designed to mitigate these initiation risks.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the dual chemical and explosive risks, a comprehensive PPE strategy is mandatory. The selection of PPE must account for both chemical exposure and the physical hazards of a potential energetic event.[1]
| Protection Type | Specific Requirement | Rationale & Causality |
| Eye/Face Protection | Chemical splash goggles AND a full-face shield. | Goggles protect against chemical splashes that can cause serious eye irritation.[2] A face shield is essential to protect against projectiles in the event of an unexpected energetic release. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[2] Ensure gloves are inspected before each use and changed frequently. |
| Body Protection | Flame-resistant, knee-length lab coat. | A standard cotton lab coat is insufficient. A flame-resistant coat provides a critical barrier against thermal hazards from a potential flash fire. |
| Additional Protection | Blast shield. | All operations involving the handling of the solid compound or its synthesis must be conducted behind a certified blast shield. This is the primary engineering control to protect the researcher from blast pressure and fragmentation.[6] |
| Respiratory Protection | Required if dust is generated or working with powders outside of a fume hood. | An air-purifying respirator with appropriate cartridges should be used to prevent respiratory irritation.[2] All handling of solids should ideally occur within a chemical fume hood. |
Operational Plan: Handling and Storage with Precision
Safe handling is paramount to prevent accidental initiation. The following procedures must be strictly followed.
Work Area and Quantity Management
-
Designated Area: All work with this compound must be conducted in a designated chemical fume hood with the sash at the lowest practical height.[1]
-
Minimize Quantities: Only the smallest practical quantities should be procured and used for any given experiment. Case Western Reserve University, for instance, sets a 100mg upper limit for working with high-energy compounds without prior special approval.[6]
-
Clear Workspace: The work area should be kept scrupulously clean and clear of all other chemicals and equipment to prevent cross-contamination and secondary hazards.[7]
Step-by-Step Handling Protocol
-
Grounding: Ground all equipment to prevent static discharge. An anti-static mat can also be utilized.[7]
-
Tool Selection: Use non-metal spatulas (e.g., Teflon-coated or ceramic) for all transfers to avoid friction and sparks. Avoid scraping the material.[7]
-
Avoid Mechanical Stress: Do not subject the chemical to crushing, grinding, or impact.[7] If grinding is necessary, it must be done in small, controlled batches with appropriate remote procedures.[8]
-
Controlled Environment: Avoid heat, open flames, and other sources of ignition.[6]
-
Container Management: Keep containers securely sealed when not in use and clearly labeled with the chemical name and appropriate hazard warnings.[2]
Emergency Response: Preparedness and Action
Rapid and correct response to emergencies is critical.
-
Spills: In the event of a small spill within a fume hood, and if you are trained to handle it, carefully clean it up using non-sparking tools and wet methods to prevent dust generation. Place the spilled material and cleanup debris in a designated, sealed container for hazardous waste disposal.[2][7] For any large spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[9]
-
Fire: If the energetic material is involved in a fire, do not attempt to fight it.[5] Evacuate the area immediately, activate the fire alarm, and call emergency services. Isolate the area for at least 500 meters (1/3 mile) in all directions.[5]
-
Personal Contamination: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes, holding the eyelids open.[2]
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of energetic materials requires specialized procedures and must be handled by licensed professionals.
Waste Segregation and Collection
-
Dedicated Waste Container: All waste contaminated with this compound, including solid chemical waste, contaminated gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste," with the full chemical name "this compound," and prominently display an "Explosive" hazard symbol.
-
Compatibility: Do not mix this waste with other waste streams unless compatibility has been verified.[6]
Decontamination and Final Disposal
-
Equipment Decontamination: Thoroughly decontaminate all equipment, such as glassware and spatulas, after use.[8] This may involve rinsing with a suitable solvent, with the rinsate collected as hazardous waste. Procedures for multiple-batch preparations must include thorough cleaning of all equipment between batches to prevent material buildup.[8]
-
Final Disposal: Do NOT dispose of this chemical in regular trash or down the drain.[6] Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. This ensures the waste is managed and disposed of in accordance with all applicable regulations.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, harnessing its unique properties while ensuring the protection of themselves, their colleagues, and the laboratory environment.
References
- 1. dsiac.dtic.mil [dsiac.dtic.mil]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. aaronchem.com [aaronchem.com]
- 5. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. case.edu [case.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Failure to Properly Clean Equipment Allows for Buildup of Energetic Materials Leading to Detonation | Lessons Learned | Safety@TTU | About | Environmental Health & Safety | TTU [depts.ttu.edu]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
